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  • Product: 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid
  • CAS: 256529-20-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and potential applications of the heterocyclic compound 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid . De...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and potential applications of the heterocyclic compound 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid . Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles to offer field-proven insights into a molecule with significant therapeutic potential, despite the limited publicly available experimental data for this specific entity.

Introduction and Molecular Overview

2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid (CAS 256529-20-1) is a bifunctional heterocyclic compound featuring a pyrazine ring directly linked to a 1,3-thiazole ring, which in turn is substituted with an acetic acid moiety at the 4-position.[1][2] The hybridization of pyrazine and thiazole scaffolds is a synergistic strategy in medicinal chemistry, as both individual moieties are present in numerous biologically active molecules.[3][4] Thiazole rings are core structures in drugs like the anti-inflammatory meloxicam and the antiviral ritonavir, while the pyrazine ring is a key component of important pharmaceuticals, including the antitubercular drug pyrazinamide.[4][5]

The direct linkage of these two aromatic systems, combined with the carboxylic acid functional group, suggests potential for this molecule to act as a versatile scaffold in drug discovery, offering multiple points for interaction with biological targets.

Physicochemical and Structural Data

While experimental data is scarce, the fundamental properties of the molecule can be derived from its structure.

PropertyValueSource
CAS Number 256529-20-1[6]
Molecular Formula C₉H₇N₃O₂S[1]
Molecular Weight 221.24 g/mol [1]
Monoisotopic Mass 221.0259 Da[1]
SMILES C1=CN=C(C=N1)C2=NC(=CS2)CC(=O)O[1]
InChI InChI=1S/C9H7N3O2S/c13-8(14)3-6-5-15-9(12-6)7-4-10-1-2-11-7/h1-2,4-5H,3H2,(H,13,14)[1]
InChIKey KLAFFMMZAAUZTK-UHFFFAOYSA-N[1]
Predicted XlogP 0.0[1]

This data is computationally derived or sourced from chemical databases.

Proposed Synthesis Pathway: A Hantzsch Thiazole Approach

In the absence of a published, validated synthesis for 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid, we propose a robust and logical two-step synthetic route commencing with the well-established Hantzsch thiazole synthesis.[7][8][9] This classical method involves the condensation of an α-haloketone with a thioamide.[8]

The proposed pathway is as follows: Step 1: Synthesis of the intermediate, ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate, via Hantzsch condensation. Step 2: Hydrolysis of the ethyl ester to yield the final carboxylic acid product.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Ester Hydrolysis A Pyrazine-2-carbothioamide C Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate (Ester Intermediate) A->C Condensation (e.g., Ethanol, Reflux) B Ethyl 4-chloroacetoacetate (α-haloketone) B->C D Ester Intermediate E 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid (Final Product) D->E Hydrolysis (e.g., NaOH(aq), then H+)

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

Part A: Synthesis of Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate (Ester Intermediate)

  • Rationale: The Hantzsch synthesis is a highly reliable and high-yielding method for the formation of thiazole rings.[7] The reaction proceeds via an initial Sₙ2 attack of the thioamide's sulfur atom on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[10] We select ethyl 4-chloroacetoacetate as the α-haloketone component to directly install the ethyl acetate side chain at the 4-position of the resulting thiazole.[11][12]

  • Protocol:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyrazine-2-carbothioamide (1.0 eq).

    • Dissolve the thioamide in a suitable solvent, such as absolute ethanol.

    • Add ethyl 4-chloroacetoacetate (1.05 eq) to the solution.[11]

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Pour the concentrated mixture into cold water or a dilute sodium bicarbonate solution to precipitate the crude product.

    • Collect the solid by vacuum filtration, wash with water, and dry.

    • Purify the crude ester by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Part B: Synthesis of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid (Final Product)

  • Rationale: Basic hydrolysis is a standard and effective method for converting an ethyl ester to its corresponding carboxylic acid. The use of sodium hydroxide will form the sodium carboxylate salt, which is typically water-soluble. Subsequent acidification will precipitate the desired carboxylic acid.

  • Protocol:

    • Suspend the purified ethyl ester intermediate (1.0 eq) in a mixture of ethanol and water.

    • Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH, 2-3 eq) to the suspension.

    • Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Cool the reaction mixture in an ice bath.

    • Carefully acidify the mixture to a pH of approximately 3-4 using dilute hydrochloric acid (e.g., 2M HCl).

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Dry the final product under vacuum to yield 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid.

Structural Elucidation and Characterization

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.

G cluster_0 Purification & Analysis Workflow cluster_1 Spectroscopic Analysis Start Crude Product Purify Purification (Recrystallization or Column Chromatography) Start->Purify Purity Purity Assessment (TLC, HPLC, mp) Purify->Purity NMR NMR (¹H, ¹³C) Purity->NMR MS Mass Spectrometry Purity->MS IR FT-IR Spectroscopy Purity->IR Confirm Structural Confirmation NMR->Confirm MS->Confirm IR->Confirm

Caption: Standard workflow for purification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.[13]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for:

    • Pyrazine Protons: Three distinct signals in the aromatic region (typically δ 8.5-9.0 ppm), exhibiting coupling patterns consistent with a 2-substituted pyrazine ring.

    • Thiazole Proton: A singlet for the proton at the C5 position of the thiazole ring (typically δ 7.0-8.0 ppm).[14]

    • Methylene Protons: A singlet corresponding to the -CH₂- group of the acetic acid moiety (typically δ 3.5-4.5 ppm).[15]

    • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum would corroborate the structure with signals for:

    • Carbonyl Carbon: A signal in the range of δ 170-180 ppm for the carboxylic acid.[14]

    • Aromatic Carbons: Signals corresponding to the carbons of the pyrazine and thiazole rings in their expected regions.

    • Methylene Carbon: A signal for the -CH₂- carbon, typically in the range of δ 30-40 ppm.[15]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.[3] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₉H₇N₃O₂S. The predicted m/z for the protonated molecule [M+H]⁺ is 222.03318.[1]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify key functional groups.[16]

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

  • C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.[17]

  • C=N and C=C Stretches: Multiple bands in the 1400-1650 cm⁻¹ region corresponding to the aromatic pyrazine and thiazole rings.

Potential Applications and Biological Significance

The structural motifs within 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid suggest a high potential for biological activity, making it a compound of significant interest for drug discovery and development.

  • Anticancer Activity: The combination of pyrazole/pyrazine and thiazole rings is a common strategy in the design of novel anticancer agents.[4][18] These hybrid molecules have been shown to exhibit potent cytotoxic effects against various cancer cell lines, including those of the breast, liver, and pancreas.[19] The mechanism of action often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation.

  • Antimicrobial and Antifungal Activity: Thiazole derivatives are well-known for their broad-spectrum antimicrobial properties.[3][19] The incorporation of a pyrazine moiety can further enhance this activity.[5] This class of compounds represents a promising scaffold for the development of new antibiotics and antifungals to combat drug-resistant pathogens.[3]

  • Anti-inflammatory Properties: Both pyrazole and thiazole derivatives have been reported to possess anti-inflammatory effects.[3] This suggests that the target compound could be investigated for its potential in treating inflammatory diseases.

Conclusion

2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid is a molecule of high interest due to its unique structural combination of two pharmacologically relevant heterocycles. While specific experimental data for this compound remains elusive in public literature, this guide provides a robust, scientifically-grounded framework for its synthesis and characterization based on established chemical principles. The proposed Hantzsch thiazole synthesis offers a reliable method for its preparation, and the outlined analytical techniques provide a clear path for its structural verification. The known biological activities of related pyrazinyl-thiazole compounds strongly suggest its potential as a valuable scaffold for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. Further research into this specific molecule is warranted to fully explore its chemical properties and unlock its therapeutic potential.

References

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  • PubChem. Ethyl 4-chloroacetoacetate. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]

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  • PubChem. Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate. Available at: [Link]

  • PubChemLite. 2-[2-(pyrazin-2-yl)-1,3-thiazol-4-yl]acetic acid. Available at: [Link]

  • Arctom. CAS NO. 256529-20-1 | 2-[2-(pyrazin-2-yl)-1,3-thiazol-4-yl]acetic acid. Available at: [Link]

  • Al-Zoubi, M.S., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules. Available at: [Link]

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  • Wróbel, M., et al. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. International Journal of Molecular Sciences. Available at: [Link]

  • Edrees, M.M., et al. (2018). Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents. Molecules. Available at: [Link]

  • Krátký, M., et al. (2012). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. Available at: [Link]

  • Edrees, M.M., et al. (2018). Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents. Molecules. Available at: [Link]

  • SpectraBase. 4-Thiazoleacetic acid, 2-[[[(4-fluorophenyl)amino]carbonyl]amino]-, ethyl ester. Available at: [Link]

  • El-Sayed, N.N.E., et al. (2022). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. ResearchGate. Available at: [Link]

  • El-Sayed, N.N.E., et al. (2022). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. Oriental Journal of Chemistry. Available at: [Link]

  • Ali, M.M., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules. Available at: [Link]

  • Pharmaffiliates. Ethyl 4-Chloroacetoacetate. Available at: [Link]

  • Gomha, S.M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available at: [Link]

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  • Patel, R.B., et al. (2011). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. International Journal of Drug Development and Research. Available at: [Link]

  • Husseiny, E.M., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega. Available at: [Link]

  • ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available at: [Link]

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Sources

Exploratory

An In-depth Technical Guide to the Structure Elucidation of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid

This technical guide provides a comprehensive framework for the structural elucidation of the heterocyclic compound 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid. Designed for researchers, medicinal chemists, and drug d...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the structural elucidation of the heterocyclic compound 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the critical analytical methodologies and the underlying scientific rationale required to unambiguously confirm the molecular structure of this target compound. We will proceed from foundational chemical identity to a detailed, predictive analysis of the spectroscopic data that a researcher would expect to obtain.

Part 1: Foundational Molecular Identification

Before embarking on any experimental analysis, it is paramount to establish a clear theoretical identity for the target molecule. This begins with its fundamental chemical descriptors.

The compound is 2-[2-(pyrazin-2-yl)-1,3-thiazol-4-yl]acetic acid . An initial search of chemical databases, such as PubChem, provides the essential identifiers for this specific structure.[1] It is crucial to distinguish this from similar, yet structurally distinct, compounds such as {2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid, which possesses a different molecular formula and connectivity.[2]

A summary of the core identification parameters for our target molecule is presented in Table 1.

Table 1: Core Chemical Identifiers for 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid

ParameterValueSource
Molecular Formula C₉H₇N₃O₂S[1]
Molecular Weight 221.24 g/mol [1]
SMILES C1=CN=C(C=N1)C2=NC(=CS2)CC(=O)O[1]
InChI InChI=1S/C9H7N3O2S/c13-8(14)3-6-5-15-9(12-6)7-4-10-1-2-11-7/h1-2,4-5H,3H2,(H,13,14)[1]
InChIKey KLAFFMMZAAUZTK-UHFFFAOYSA-N[1]

This foundational data is the bedrock upon which all subsequent analytical interpretations will be built. The molecular formula immediately informs the expected mass spectrometric data and provides the atomic inventory for nuclear magnetic resonance (NMR) analysis.

Synthetic_Workflow cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Saponification A Pyrazine-2-carboxamide C Pyrazine-2-carbothioamide A->C Toluene, reflux B Lawesson's Reagent E Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate C->E Ethanol, reflux D Ethyl 4-chloroacetoacetate G 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid E->G Hydrolysis F NaOH(aq), then H+

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol: Synthesis

  • Step 1: Synthesis of Pyrazine-2-carbothioamide.

    • To a solution of pyrazine-2-carboxamide in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture, filter, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the thioamide.

  • Step 2: Synthesis of Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate.

    • Dissolve the pyrazine-2-carbothioamide in ethanol.

    • Add ethyl 4-chloroacetoacetate (1.1 equivalents) to the solution.

    • Reflux the mixture for 8-12 hours.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting ester by column chromatography. [3]

  • Step 3: Synthesis of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid.

    • Dissolve the purified ethyl ester in a mixture of ethanol and 1M sodium hydroxide solution.

    • Stir the mixture at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC).

    • Acidify the reaction mixture to pH 3-4 with 1M hydrochloric acid.

    • The resulting precipitate is the target carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum.

Part 3: Spectroscopic Elucidation – A Predictive Analysis

The definitive confirmation of the molecular structure lies in the comprehensive analysis of its spectroscopic data. Below is a detailed prediction of the expected spectra, grounded in established principles of organic spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the first line of analysis to confirm the molecular formula. The predicted monoisotopic mass and the expected adducts in an electrospray ionization (ESI) experiment are crucial validation points.

Table 2: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺ 222.03318
[M+Na]⁺ 244.01512
[M-H]⁻ 220.01862
[M+K]⁺ 259.98906
Data predicted and sourced from PubChem.[1]

The observation of these ions, particularly the [M+H]⁺ ion at m/z 222.03318, would provide strong evidence for the elemental composition of C₉H₇N₃O₂S.

Infrared (IR) Spectroscopy

IR spectroscopy will reveal the key functional groups present in the molecule. The spectrum is expected to be dominated by signals from the carboxylic acid and the aromatic rings.

Table 3: Predicted Infrared Absorption Frequencies

Wavenumber (cm⁻¹)Functional GroupRationale
3300-2500 (broad) O-H stretch (Carboxylic Acid)The broadness is due to hydrogen bonding.
~3100 C-H stretch (Aromatic)Characteristic of sp² C-H bonds in the pyrazine and thiazole rings.
~2900 C-H stretch (Aliphatic)From the methylene (-CH₂-) group.
~1710 C=O stretch (Carboxylic Acid)A strong, sharp absorption is expected for the carbonyl group.
~1600-1450 C=C and C=N stretches (Aromatic)Multiple bands are expected from the pyrazine and thiazole rings.
~1300-1200 C-O stretch (Carboxylic Acid)
~1100-1000 C-N stretches
~700-600 C-S stretch

The presence of the broad O-H stretch and the strong C=O stretch are definitive indicators of the carboxylic acid moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy (Predicted, in DMSO-d₆, 400 MHz)

The choice of DMSO-d₆ as a solvent is due to the expected poor solubility of the carboxylic acid in less polar solvents like CDCl₃. The acidic proton of the carboxyl group is expected to be observable in this solvent.

  • δ ~12.5 ppm (singlet, 1H, broad): This signal corresponds to the acidic proton of the -COOH group. Its broadness is a result of hydrogen bonding and exchange.

  • δ ~9.2 ppm (singlet, 1H): This is predicted for the proton on the pyrazine ring at the position adjacent to both nitrogen atoms. The strong deshielding effect of the two nitrogens results in a significant downfield shift. [4][5]* δ ~8.8 ppm (doublet, 1H): This corresponds to one of the other two protons on the pyrazine ring.

  • δ ~8.7 ppm (doublet, 1H): The remaining proton on the pyrazine ring. The coupling between these two protons would likely result in a doublet of doublets or two distinct doublets depending on the coupling constants.

  • δ ~7.5 ppm (singlet, 1H): This signal is assigned to the proton on the thiazole ring. Its chemical shift is influenced by the sulfur and nitrogen heteroatoms.

  • δ ~3.9 ppm (singlet, 2H): This singlet represents the two protons of the methylene group (-CH₂- ). The singlet nature arises from the absence of adjacent protons to couple with.

¹³C NMR Spectroscopy (Predicted, in DMSO-d₆, 101 MHz)

  • δ ~172 ppm: The carbonyl carbon of the carboxylic acid (-COOH ).

  • δ ~165 ppm: The carbon of the thiazole ring attached to the pyrazine ring.

  • δ ~150-140 ppm: A cluster of signals corresponding to the carbons of the pyrazine ring. The exact shifts are influenced by the nitrogen atoms. [4]* δ ~125 ppm: The carbon of the thiazole ring bearing the proton.

  • δ ~120 ppm: The carbon of the thiazole ring attached to the methylene group.

  • δ ~35 ppm: The methylene carbon (-CH₂- ).

Caption: Logical correlation between predicted NMR signals and the molecular structure.

Part 4: Conclusion and Self-Validating Protocols

The structural elucidation of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid is a systematic process that integrates foundational chemical knowledge with advanced spectroscopic analysis. The self-validating nature of this workflow is embedded in the consistency required across all analytical techniques. The molecular formula confirmed by HRMS must align with the atomic count and degrees of unsaturation observed in NMR. The functional groups identified by IR must be consistent with the chemical environments detailed by ¹H and ¹³C NMR.

By following the predictive framework outlined in this guide, a researcher can confidently approach the synthesis and characterization of this molecule. The congruence between the predicted and experimental data will provide an unambiguous confirmation of its structure, paving the way for further investigation into its chemical and biological properties.

References

  • PubChem. 2-[2-(pyrazin-2-yl)-1,3-thiazol-4-yl]acetic acid. Available from: [Link]

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Foundational

An In-depth Technical Guide to 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid (CAS Number: 256529-20-1)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid, a heterocyclic compound of significant in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry. By leveraging established synthetic methodologies for related pyrazine-thiazole analogs, this document outlines a plausible and detailed synthetic protocol. Furthermore, based on the rich pharmacology of the pyrazine and thiazole scaffolds, potential biological activities, including antimicrobial and anticancer properties, are explored. This guide also details robust experimental workflows for the synthesis, characterization, and biological evaluation of this compound, aiming to equip researchers with the necessary knowledge to investigate its therapeutic potential.

Introduction: The Promise of Pyrazine-Thiazole Hybrids

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets.[1][2] Among these, pyrazine and thiazole moieties stand out for their presence in numerous clinically approved drugs and biologically active molecules.[3][4]

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a key pharmacophore in drugs such as the anticancer agent bortezomib and the anti-tuberculosis medication pyrazinamide.[4] Its derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and antiparasitic effects.[5][6]

Thiazole, a five-membered ring containing sulfur and nitrogen, is another cornerstone of medicinal chemistry, found in compounds like the antiretroviral drug ritonavir.[7] Thiazole derivatives have demonstrated potent antimicrobial, anticancer, and anti-inflammatory properties.

The strategic combination of these two pharmacophores into a single molecular entity, such as 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid, presents a compelling strategy in drug discovery. This molecular hybridization can lead to compounds with enhanced biological activity, novel mechanisms of action, or improved pharmacokinetic profiles. This guide will delve into the synthetic route, potential biological activities, and the experimental protocols necessary to explore the full potential of this promising compound.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid is presented below.

PropertyValueSource
CAS Number 256529-20-1
Molecular Formula C₉H₇N₃O₂S
Molecular Weight 221.24 g/mol
IUPAC Name 2-[2-(pyrazin-2-yl)-1,3-thiazol-4-yl]acetic acid
SMILES C1=CN=C(C=N1)C2=NC(=CS2)CC(=O)O
Monoisotopic Mass 221.0259 Da

Synthesis and Mechanism

Proposed Synthetic Pathway

G A Pyrazine-2-carbothioamide C Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate (Intermediate) A->C B Ethyl 4-chloro-3-oxobutanoate B->C D 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid (Final Product) C->D E Base (e.g., NaHCO3) Ethanol, Reflux E->C F 1. NaOH (aq) 2. HCl (aq) F->D

Caption: Proposed Hantzsch-type synthesis of the target compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate (Intermediate)

This step involves the cyclocondensation of pyrazine-2-carbothioamide with ethyl 4-chloro-3-oxobutanoate.

  • To a solution of pyrazine-2-carbothioamide (1 equivalent) in absolute ethanol, add sodium bicarbonate (1.1 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl 4-chloro-3-oxobutanoate (1 equivalent) dropwise to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol to yield the pure ethyl ester intermediate.

Causality: The basic conditions generated by sodium bicarbonate facilitate the nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone. This is followed by an intramolecular condensation and dehydration to form the stable aromatic thiazole ring.

Step 2: Hydrolysis to 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.

  • Suspend the ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate intermediate (1 equivalent) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH 3-4 with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed thoroughly with water to remove inorganic salts, and dried under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.

Causality: The basic hydrolysis (saponification) cleaves the ester bond, forming the sodium salt of the carboxylic acid, which is soluble in the aqueous medium. Subsequent acidification protonates the carboxylate salt, causing the final product to precipitate out of the solution.

Characterization Workflow

The synthesized compound should be rigorously characterized to confirm its structure and purity.

G cluster_0 Purification & Initial Checks cluster_1 Spectroscopic Analysis cluster_2 Purity Assessment A Recrystallization B Melting Point A->B C TLC B->C D ¹H NMR C->D E ¹³C NMR D->E F Mass Spectrometry (MS) E->F G Infrared (IR) Spectroscopy F->G H HPLC G->H I Elemental Analysis H->I

Caption: Workflow for the characterization of the synthesized compound.

Expected Spectral Data:

  • ¹H NMR: Expect signals for the pyrazine ring protons, a singlet for the thiazole proton, a singlet for the methylene protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Signals corresponding to the carbons of the pyrazine and thiazole rings, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight.

  • IR Spectroscopy: Characteristic absorption bands for C=O (carboxylic acid), O-H (carboxylic acid), C=N, and C-S bonds.

Potential Biological Activities and Experimental Evaluation

The pyrazine-thiazole scaffold is a privileged structure in medicinal chemistry, with analogs exhibiting a wide range of biological activities. Based on existing literature, 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid is a promising candidate for evaluation in several therapeutic areas.

Antimicrobial Activity

Many thiazole and pyrazine derivatives have demonstrated significant antibacterial and antifungal properties.[7] The combination of these two rings may lead to broad-spectrum antimicrobial agents.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

The pyrazine-thiazole core is present in compounds that have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of critical cellular pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cells (e.g., MCF-7, HepG2, Panc-1) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Derivatives of pyrazole-thiazole carboxylic acids have been reported to possess potent anti-inflammatory properties, suggesting that the pyrazine-thiazole analog may also be active.

Experimental Protocol: In Vitro COX Inhibition Assay

  • Utilize a commercial COX (cyclooxygenase) inhibitor screening assay kit (for both COX-1 and COX-2 isoforms).

  • Prepare various concentrations of the test compound.

  • Add the test compound, heme, and the respective COX enzyme to the wells of a 96-well plate and incubate.

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • Incubate for a specified time to allow for the production of prostaglandin F2α.

  • Terminate the reaction and measure the amount of prostaglandin F2α produced using a suitable detection method (e.g., ELISA).

  • Calculate the percentage of COX inhibition for each concentration and determine the IC₅₀ values for both isoforms.

Conclusion and Future Directions

2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid is a molecule of considerable interest, bridging two pharmacologically significant heterocyclic systems. This guide has provided a comprehensive framework for its synthesis, characterization, and biological evaluation based on established chemical principles and data from closely related analogs. The proposed synthetic route is robust and relies on well-understood reaction mechanisms. The potential for this compound to exhibit antimicrobial, anticancer, and anti-inflammatory activities is high, warranting its investigation by the scientific community. Future work should focus on the actual synthesis and characterization of this compound, followed by a thorough in vitro and in vivo evaluation of its biological properties to validate the hypotheses presented in this guide. Such studies could pave the way for the development of novel therapeutic agents based on the pyrazine-thiazole scaffold.

References

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC - NIH. (2024-12-10).
  • Synthesis of new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents. (n.d.).
  • Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed. (2015-03-15). Retrieved from [Link]

  • Synthesis and biological evaluation of compounds which contain pyrazole, thiazole and naphthalene ring as antitumor agents - PubMed. (2014-05-15). Retrieved from [Link]

  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties - ResearchGate. (2025-08-22). Retrieved from [Link]

  • Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis of pyran, pyrazole and thiazole derivatives. - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-[2-(pyrazin-2-yl)-1,3-thiazol-4-yl]acetic acid - PubChemLite. (n.d.). Retrieved from [Link]

  • Synthesis of pyrazolylthiazoles 11a–h. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry - MDPI. (n.d.). Retrieved from [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization - AWS. (n.d.). Retrieved from [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - MDPI. (n.d.). Retrieved from [Link]

  • Pharmacological activity and mechanism of pyrazines | Request PDF - ResearchGate. (2025-08-06). Retrieved from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis, free radical scavenging activity, antimicrobial and molecular docking studies of novel pyrazine 2-carboxylic acid derivatives of piperazines - ResearchGate. (2015-10-29). Retrieved from [Link]

  • Pharmacological activity and mechanism of pyrazines - PubMed. (2023-10-05). Retrieved from [Link]

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. (n.d.). Retrieved from [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed. (2020-10-07). Retrieved from [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). Retrieved from [Link]

  • Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies - MDPI. (n.d.). Retrieved from [Link]

Sources

Exploratory

"2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid" molecular weight

An In-depth Technical Guide to 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid Authored by: A Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of 2-(2-Pyrazin-2-yl-1,3-thiazol-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, established synthetic routes, and methods of characterization. Furthermore, this guide will explore the compound's known biological activities and potential therapeutic applications, supported by data from relevant studies. Detailed experimental protocols and visual diagrams are included to provide researchers, scientists, and drug development professionals with a thorough understanding of this molecule's scientific landscape.

Introduction: The Significance of Pyrazinyl-Thiazole Scaffolds

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, structures combining different heterocyclic rings often exhibit synergistic or novel pharmacological profiles. The molecule 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid is a prime example of such a hybrid, incorporating a pyrazine ring, a thiazole ring, and an acetic acid functional group.

The pyrazine moiety is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This core is found in numerous natural products and clinically approved drugs, valued for its role in various biological interactions.[1] Similarly, the thiazole ring, a five-membered ring with sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry, present in essential molecules like vitamin B1 (thiamine) and various antibiotics.[2] The combination of these two heterocycles with an acetic acid side chain creates a molecule with a unique electronic and structural landscape, making it a compelling candidate for drug discovery and development. This guide will explore the key technical aspects of this promising compound.

Physicochemical and Structural Properties

The foundational step in understanding any compound is to characterize its physical and chemical properties. 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid has a distinct molecular structure that dictates its behavior and potential interactions.

Molecular Profile

A summary of the key quantitative data for the title compound is presented below.

PropertyValueSource
Molecular Formula C9H7N3O2SPubChem[3]
Molecular Weight 221.24 g/mol PubChem[4]
Monoisotopic Mass 221.0259 DaPubChem[3]
IUPAC Name 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetic acidPubChem[3]
SMILES C1=CN=C(C=N1)C2=NC(=CS2)CC(=O)OPubChem[3]
InChIKey KLAFFMMZAAUZTK-UHFFFAOYSA-NPubChem[3]
Structural Representation

The three-dimensional arrangement of atoms is critical to a molecule's function. Below is a diagram illustrating the core structure of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid, highlighting the constituent pyrazine, thiazole, and acetic acid moieties.

Caption: Molecular structure of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid.

Synthesis and Characterization

The synthesis of pyrazinyl-thiazole derivatives often involves multi-step reactions, combining precursors of the pyrazine and thiazole rings. While specific synthesis routes for the title compound are proprietary or embedded in broader chemical literature, a generalizable synthetic workflow can be outlined.

General Synthetic Workflow

A common approach involves the Hantzsch thiazole synthesis or modifications thereof, followed by coupling with a pyrazine derivative. A representative pathway is illustrated below.

G start Pyrazine-2-carboxamide step1 Condensation Reaction start->step1 reagent1 + Thioamide equivalent reagent1->step1 intermediate1 2-Pyrazin-2-yl-1,3-thiazole intermediate step1->intermediate1 step2 Alkylation intermediate1->step2 reagent2 + Haloacetate reagent2->step2 intermediate2 Ester-protected target molecule step2->intermediate2 step3 Hydrolysis (Acid or Base catalyzed) intermediate2->step3 product 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid step3->product

Caption: Generalized synthetic workflow for pyrazinyl-thiazole acetic acids.

Causality in Experimental Choices:

  • Condensation Reaction: This initial step is crucial for forming the core thiazole ring linked to the pyrazine moiety. The choice of solvent and catalyst (often a mild acid) is critical to drive the reaction towards high yield and prevent side-product formation.

  • Alkylation: The introduction of the acetic acid side chain is typically achieved by alkylating the thiazole intermediate with a haloacetate ester. The ester form is used to protect the carboxylic acid, which could otherwise interfere with the reaction.

  • Hydrolysis: The final deprotection step to yield the carboxylic acid must be carefully controlled. The choice between acidic or basic hydrolysis depends on the stability of the rest of the molecule to these conditions.

Spectroscopic Characterization

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques.

  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy would provide detailed information about the hydrogen and carbon framework. Specific chemical shifts and coupling constants would confirm the connectivity of the pyrazine and thiazole rings and the acetic acid side chain.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio.[5] Fragmentation patterns observed in MS/MS can further validate the proposed structure.

Biological Activity and Therapeutic Potential

Derivatives of pyrazole and thiazole are of great interest due to their wide range of biological activities, including antibacterial, antiviral, antitumor, and anti-inflammatory properties.[6][7] The combination of a pyrazine and a thiazole ring in one molecule suggests a high potential for significant pharmacological effects.

Known Activities of Pyrazinyl-Thiazole Analogs

Recent studies on new pyrazine-thiazole analogs have demonstrated promising results:

  • Anticancer Activity: Several pyrazine-thiazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, including pancreatic (Panc-1), liver (HepG2), and breast (MCF-7) cancer.[8][9] Some analogs have shown inhibitory activity comparable to standard drugs like erlotinib.[8][9]

  • Antimicrobial Properties: The thiazole scaffold is known for its antimicrobial activity.[2] When combined with other heterocyclic rings like pyrazine, the resulting molecules can exhibit potent activity against various bacterial and fungal strains.[10]

  • Enzyme Inhibition: Certain pyrazine-thiazole hybrids have shown strong inhibitory effects against human carbonic anhydrase isoforms, which are implicated in several diseases, including cancer.[9]

The relationship between the structural components and the observed biological activities can be visualized as follows:

compound 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid Pyrazine Ring Thiazole Ring Acetic Acid Group activity Potential Biological Activities Anticancer Antimicrobial Enzyme Inhibition compound:p->activity:ac Cytotoxicity compound:t->activity:am Pathogen Disruption compound:a->activity:ei Active Site Binding

Caption: Structure-Activity Relationship for the pyrazinyl-thiazole scaffold.

Example Experimental Protocol: In Vitro Cytotoxicity Assay

To provide a practical context, here is a detailed, self-validating protocol for assessing the anticancer potential of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid using an MTT assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the title compound against the MCF-7 human breast cancer cell line.

Materials:

  • 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid (test compound)

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (570 nm)

Methodology:

  • Cell Seeding:

    • Culture MCF-7 cells to ~80% confluency.

    • Trypsinize, count, and seed 5 x 10³ cells per well in 100 µL of complete DMEM in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment. This step ensures a healthy, uniform monolayer of cells before treatment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions in complete DMEM to achieve final concentrations ranging from 0.1 µM to 100 µM. A wide concentration range is essential to capture the full dose-response curve.

    • Include a vehicle control (DMEM + equivalent % DMSO) and a positive control (e.g., Doxorubicin).

    • Remove the old media from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate for 48 hours.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis. This self-validating system includes controls to ensure that any observed cell death is due to the compound and not other factors.

Conclusion and Future Outlook

2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid represents a class of heterocyclic compounds with considerable potential in drug discovery. Its unique combination of pyrazine and thiazole moieties makes it a promising scaffold for developing novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Future research should focus on synthesizing a broader library of analogs to establish a more detailed structure-activity relationship, conducting in-vivo efficacy and toxicity studies, and identifying specific molecular targets through computational and biochemical approaches. The insights provided in this guide aim to serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

  • Al-Ostath, A. et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC - NIH. Available at: [Link]

  • PubChem. Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate. Available at: [Link]

  • PubChemLite. 2-[2-(pyrazin-2-yl)-1,3-thiazol-4-yl]acetic acid. Available at: [Link]

  • El-Sayed, M. A. A. et al. (2023). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC - PubMed Central. Available at: [Link]

  • Alomari, K. B. et al. (2025). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. Arabian Journal of Chemistry. Available at: [Link]

  • Mishra, P. et al. (2022). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. Available at: [Link]

  • ResearchGate. Synthesis and antiviral activity of new pyrazole and thiazole derivatives. Available at: [Link]

  • Alomari, K. B. et al. (2025). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. ResearchGate. Available at: [Link]

  • Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives. Available at: [Link]

  • Nikpassand, M. et al. (2017). Green synthesis of novel 2-pyrazolyl-1,3-thiazolidine-4-ones using 2-oxoimidazolidine-1,3-disulfonic acid. ResearchGate. Available at: [Link]

  • PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid. Available at: [Link]

  • PubChem. 2-(2-Azanyl-1,3-Thiazol-4-Yl)pyridine-4-Carboxylic Acid. Available at: [Link]

  • Singh, Y. et al. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. Available at: [Link]

  • PubChemLite. 2-[2-(pyrimidin-2-yl)-1,3-thiazol-4-yl]acetic acid. Available at: [Link]

  • Molecules. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid: Synthesis, Properties, and Potential Applications

Abstract This technical guide provides a comprehensive overview of the heterocyclic compound 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid, a molecule of interest in medicinal chemistry and drug discovery. The guide det...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid, a molecule of interest in medicinal chemistry and drug discovery. The guide details its chemical identity, physicochemical properties, a robust and detailed synthetic pathway, and a discussion of its potential biological activities based on the convergence of its pyrazine and thiazole pharmacophores. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical, actionable protocols.

Introduction and Rationale

Heterocyclic compounds form the cornerstone of modern pharmaceutical science, with pyrazine and thiazole rings being prominent scaffolds in a multitude of clinically significant drugs.[1][2] The pyrazine nucleus, a 1,4-diazine, is a key component in medications ranging from the antitubercular agent pyrazinamide to the anticancer drug bortezomib. Similarly, the thiazole ring is a privileged structure found in antibiotics, anti-inflammatory agents, and anticancer therapies.[2]

The strategic fusion of these two pharmacophores into a single molecular entity, 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid, presents a compelling case for investigation. The acetic acid side chain provides a crucial handle for modulating solubility and for potential prodrug strategies, such as esterification. This guide elucidates the chemical nature of this compound and provides a scientifically-grounded pathway for its synthesis and exploration.

Chemical Identity and Physicochemical Properties

A precise understanding of the molecule's identity and properties is fundamental for any research endeavor.

Identifier Value Source
IUPAC Name 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acidPubChem
Molecular Formula C₉H₇N₃O₂SPubChem
Molecular Weight 221.24 g/mol PubChem
Monoisotopic Mass 221.0259 DaPubChem
Canonical SMILES C1=CN=C(C=N1)C2=NC(=CS2)CC(=O)OPubChem
InChIKey KLAFFMMZAAUZTK-UHFFFAOYSA-NPubChem
CAS Number 256529-20-1ChemicalBook[1]
Predicted XlogP 0.0PubChemLite
Predicted pKa (Acidic) ~4.0; (Basic) ~1.5(Predicted based on structural analogy)
Appearance (Predicted) Off-white to yellow solid(Based on similar heterocyclic carboxylic acids)

Note: Some physicochemical properties are predicted due to a lack of published experimental data. These predictions are based on established computational models and data from structurally analogous compounds.

Synthetic Pathway and Experimental Protocols

The synthesis of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid can be logically approached through a three-stage process, leveraging the classic Hantzsch thiazole synthesis.[3][4] This method is renowned for its reliability in constructing the thiazole ring.

The overall synthetic workflow is depicted below:

G cluster_0 Stage 1: Thioamide Formation cluster_1 Stage 2: Hantzsch Thiazole Synthesis cluster_2 Stage 3: Ester Hydrolysis A Pyrazine-2-carbonitrile B Pyrazine-2-carbothioamide (1) A->B H₂S, Pyridine/Triethylamine D Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate (2) B->D C Ethyl 4-chloroacetoacetate C->D E 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid (3) D->E NaOH(aq), then H⁺ workup

Caption: Synthetic workflow for the target compound.

Stage 1: Synthesis of Pyrazine-2-carbothioamide (1)

Causality: The thioamide functional group is the key nucleophile required for the Hantzsch synthesis. Its preparation from the corresponding nitrile is a standard and efficient transformation.

Protocol:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a gas outlet connected to a scrubber (containing bleach solution), dissolve pyrazine-2-carbonitrile (1.0 eq) in a solution of pyridine and triethylamine (10:1 v/v, 5 mL per gram of nitrile).

  • Reaction: Cool the solution to 0 °C in an ice bath. Bubble hydrogen sulfide (H₂S) gas through the stirred solution at a slow but steady rate.

    • Safety Note: Hydrogen sulfide is a highly toxic gas. This step must be performed in a well-ventilated fume hood.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent) until the starting nitrile spot is consumed (typically 4-6 hours).

  • Work-up: Once the reaction is complete, stop the H₂S flow and purge the system with nitrogen gas for 15 minutes to remove residual H₂S. Pour the reaction mixture into ice-cold water (20 mL per gram of nitrile).

  • Isolation: The product, pyrazine-2-carbothioamide, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

Stage 2: Synthesis of Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate (2)

Causality: This is the core ring-forming step. The sulfur of the thioamide (1) acts as a nucleophile, attacking the α-carbon of the ethyl 4-chloroacetoacetate. Subsequent intramolecular condensation and dehydration yield the aromatic thiazole ring.[5]

Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrazine-2-carbothioamide (1) (1.0 eq) and ethanol (10 mL per gram).

  • Reaction: To the stirred suspension, add ethyl 4-chloroacetoacetate (1.1 eq). Heat the mixture to reflux (approximately 78 °C).

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 3-5 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is often neutralized with a mild base to precipitate the product. Slowly add a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with water, and then a small amount of cold ethanol to remove any unreacted starting materials. Dry the solid under vacuum to yield the crude ester (2). This product is often of sufficient purity for the subsequent hydrolysis step.

Stage 3: Hydrolysis to 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid (3)

Causality: Alkaline hydrolysis (saponification) is employed for this final step. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt. This process is effectively irreversible, driving the reaction to completion. Acidification in the final work-up step protonates the carboxylate to yield the desired carboxylic acid.[6]

Protocol:

  • Setup: In a round-bottom flask, suspend the crude ethyl ester (2) (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v, 10 mL per gram of ester).

  • Reaction: Add a 2 M aqueous solution of sodium hydroxide (2.0-3.0 eq) to the suspension. Heat the mixture to reflux (or stir at 50-60 °C) for 1-2 hours, or until the reaction is complete as monitored by TLC (disappearance of the ester spot). The solution should become homogeneous as the reaction progresses.

  • Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water (10 mL).

  • Acidification: Cool the solution in an ice bath and slowly acidify by adding 2 M hydrochloric acid dropwise with stirring. The target carboxylic acid will precipitate as the pH drops below its pKa (target pH ~3-4).

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts. Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra for the title compound, the following are predicted assignments based on known chemical shift ranges for related heterocyclic systems.[7][8] Acquiring experimental data is a crucial step for unambiguous structure confirmation.

Predicted ¹H NMR (400 MHz, DMSO-d₆):

  • δ ~12.5 ppm (s, 1H): Carboxylic acid proton (-COOH). This proton is exchangeable with D₂O.

  • δ ~9.2 ppm (s, 1H), ~8.7 ppm (d, 1H), ~8.6 ppm (d, 1H): Pyrazine ring protons. The exact shifts and coupling constants will depend on the specific electronic environment.

  • δ ~7.8 ppm (s, 1H): Thiazole ring proton at the C5 position.

  • δ ~3.9 ppm (s, 2H): Methylene protons of the acetic acid side chain (-CH₂-COOH).

Predicted ¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~171 ppm: Carboxylic acid carbonyl carbon (-COOH).

  • δ ~168 ppm: Thiazole C2 carbon (attached to the pyrazine ring).

  • δ ~150-140 ppm: Pyrazine ring carbons and Thiazole C4 carbon.

  • δ ~115 ppm: Thiazole C5 carbon.

  • δ ~35 ppm: Methylene carbon (-CH₂-).

Potential Biological Activity and Applications

While specific biological data for 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid is not widely reported, the constituent pharmacophores suggest several promising avenues for investigation.

  • Antimicrobial and Antifungal Activity: Both pyrazine and thiazole derivatives are known to possess significant antimicrobial and antifungal properties.[2][9][10] The combination of these two rings may lead to synergistic or novel mechanisms of action against various pathogens.

  • Anticancer Potential: Numerous pyrazine and thiazole-containing compounds have been investigated as anticancer agents.[11] They can interact with a variety of biological targets, including kinases and other enzymes involved in cell proliferation.

  • Enzyme Inhibition: The structural motifs present in the title compound make it a candidate for screening against various enzyme classes, such as kinases, proteases, and metabolic enzymes, which are common targets in drug discovery.

The acetic acid moiety also makes this compound an ideal candidate for inclusion in fragment-based drug discovery (FBDD) campaigns and for the generation of compound libraries through amide coupling or further derivatization.

Safety and Handling

No specific toxicology data is available for this compound. Standard laboratory safety precautions for handling novel chemical entities should be strictly followed:

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid is a synthetically accessible heterocyclic compound that holds considerable potential for applications in medicinal chemistry. This guide provides a robust framework for its synthesis, characterization, and further investigation. The logical combination of the well-established pyrazine and thiazole pharmacophores warrants its inclusion in screening libraries for a wide range of biological targets, particularly in the areas of infectious diseases and oncology.

References

  • Patel, K., Raj, H., & Shah, A. (2012). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Sciences, 2(4), 180-185. Available from: [Link]

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  • Al-Masoudi, N. A., et al. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptoaniline. Baghdad Science Journal, 18(1(Suppl.)), 0449. Available from: [Link]

  • Rybáková, L., et al. (2018). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. New Journal of Chemistry, 42(22), 18181-18191. Available from: [Link]

  • El-Metwaly, A. M., et al. (2018). Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents. Molecules, 23(11), 2824. Available from: [Link]

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Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid, a heterocyclic compound of significant interest to researche...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The synthesis is strategically designed in three core stages, beginning with the formation of a key thioamide intermediate, followed by the construction of the thiazole ring via the Hantzsch thiazole synthesis, and culminating in the hydrolysis of an ester to yield the final carboxylic acid. This document will elaborate on the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and present relevant data to ensure reproducibility and a thorough understanding of the process.

Introduction

2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid is a molecule that incorporates both a pyrazine and a thiazole moiety, two heterocyclic systems known for their prevalence in pharmacologically active compounds. The pyrazine ring is a key structural feature in various approved drugs, while the thiazole ring is a versatile scaffold in medicinal chemistry. The acetic acid functional group provides a handle for further derivatization or for mimicking the carboxylate groups found in many biological substrates. The synthesis pathway detailed herein is designed for efficiency and scalability, utilizing well-established and reliable chemical transformations.

Overall Synthetic Pathway

The synthesis of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid is accomplished through a three-step sequence as illustrated below. The process commences with the thionation of commercially available pyrazine-2-carboxamide to produce pyrazine-2-carbothioamide. This intermediate then undergoes a Hantzsch thiazole synthesis with ethyl 4-chloroacetoacetate to form the ethyl ester of the target compound. The final step involves the hydrolysis of this ester to afford the desired carboxylic acid.

Overall Synthesis Pathway cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Thiazole Ring Formation cluster_2 Step 3: Ester Hydrolysis A Pyrazine-2-carboxamide B Pyrazine-2-carbothioamide A->B Lawesson's Reagent (Thionation) C Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate B->C Hantzsch Thiazole Synthesis D 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid C->D Hydrolysis E Ethyl 4-chloroacetoacetate E->C

Caption: Overall three-step synthesis of the target compound.

Step 1: Synthesis of Pyrazine-2-carbothioamide

The initial step involves the conversion of the amide functionality of pyrazine-2-carboxamide to a thioamide. This transformation is crucial as the thioamide provides the necessary sulfur and nitrogen atoms for the subsequent thiazole ring formation. Lawesson's reagent is the preferred reagent for this thionation due to its mild reaction conditions and high efficiency in converting amides to thioamides.[1][2]

Mechanism of Thionation with Lawesson's Reagent:

Lawesson's reagent exists in equilibrium with its monomeric form, dithiophosphine ylide, which is the reactive species. The reaction proceeds through a [2+2] cycloaddition of the carbonyl group of the amide with the P=S bond of the ylide to form a transient oxathia-phosphetane intermediate. This intermediate then undergoes cycloreversion, driven by the formation of a thermodynamically stable P=O bond, to yield the desired thioamide.[3][4][5]

Lawesson's Reagent Mechanism cluster_0 Mechanism of Thionation Amide Pyrazine-2-carboxamide Intermediate Oxathiaphosphetane Intermediate Amide->Intermediate + Lawesson's Reagent LR Lawesson's Reagent LR->Intermediate Thioamide Pyrazine-2-carbothioamide Intermediate->Thioamide Cycloreversion Byproduct Phosphine Oxide Byproduct Intermediate->Byproduct

Caption: Mechanism of amide thionation using Lawesson's reagent.

Experimental Protocol:

  • To a solution of pyrazine-2-carboxamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pyrazine-2-carbothioamide.

ParameterValueReference
Starting Material Pyrazine-2-carboxamideCommercially Available
Reagent Lawesson's Reagent[1][2]
Solvent Anhydrous Toluene-
Temperature Reflux (~110 °C)-
Typical Yield 85-95%Estimated

Step 2: Hantzsch Thiazole Synthesis of Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate

The core of this synthesis is the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[6][7] This reaction involves the condensation of an α-haloketone with a thioamide. In this specific pathway, pyrazine-2-carbothioamide is reacted with ethyl 4-chloroacetoacetate. The latter reactant provides the three-carbon backbone and the ester functionality required for the final product.

Mechanism of the Hantzsch Thiazole Synthesis:

The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone, displacing the halide. The resulting intermediate then undergoes cyclization via an intramolecular attack of the thioamide nitrogen onto the ketone carbonyl. Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic thiazole ring.

Hantzsch Thiazole Synthesis cluster_1 Hantzsch Thiazole Synthesis Mechanism Thioamide Pyrazine-2-carbothioamide Intermediate1 Acyclic Intermediate Thioamide->Intermediate1 + Ethyl 4-chloroacetoacetate Haloketone Ethyl 4-chloroacetoacetate Haloketone->Intermediate1 Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate Intermediate2->Product Dehydration

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol:

  • Dissolve pyrazine-2-carbothioamide (1.0 eq) and ethyl 4-chloroacetoacetate (1.1 eq) in a suitable solvent such as ethanol or acetonitrile.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain pure ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate.

ParameterValueReference
Starting Materials Pyrazine-2-carbothioamide, Ethyl 4-chloroacetoacetate-
Solvent Ethanol or Acetonitrile[8]
Temperature Reflux-
Typical Yield 70-85%Estimated

Step 3: Hydrolysis of Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate

The final step in the synthesis is the conversion of the ethyl ester to the corresponding carboxylic acid. This is typically achieved through base-catalyzed hydrolysis. The use of a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic co-solvent (like tetrahydrofuran or methanol) is a standard and effective method for this transformation.[9]

Mechanism of Base-Catalyzed Ester Hydrolysis:

The hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as a leaving group. A final acid workup protonates the resulting carboxylate anion to yield the desired carboxylic acid.

Experimental Protocol:

  • Dissolve ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add an aqueous solution of sodium hydroxide (2-3 eq) to the reaction mixture.

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Once the reaction is complete, remove the organic solvent (THF) under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl).

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid.

ParameterValueReference
Starting Material Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate-
Reagent Sodium Hydroxide (aq)[9][10]
Solvent THF/Water-
Temperature Room Temperature to Gentle Heat-
Typical Yield >90%Estimated

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid. The use of the well-established Lawesson's reagent for thionation and the robust Hantzsch thiazole synthesis for ring formation ensures high yields and reproducibility. The final hydrolysis step is a straightforward and high-yielding transformation. This guide offers a solid foundation for researchers and scientists to synthesize this valuable heterocyclic compound for further investigation in drug discovery and development programs.

References

  • Organic Chemistry Portal. Lawesson's Reagent. [Link]

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  • Couto, I., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 7016.
  • ResearchGate. Mechanism of the thionation reaction using Lawesson's reagent (1). [Link]

  • ResearchGate. Mechanism of amide thiocarbonylation via Lawesson's reagent. [Link]

  • Dolezal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 11(4), 242-256.
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  • Google Patents. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
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Foundational

An In-depth Technical Guide to the Synthesis of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid

Introduction 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid is a heterocyclic compound featuring a pyrazine ring linked to a thiazole-4-acetic acid core. This structural motif is of significant interest to researchers in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid is a heterocyclic compound featuring a pyrazine ring linked to a thiazole-4-acetic acid core. This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activities of both pyrazine and thiazole scaffolds. Pyrazine derivatives are integral to a number of approved drugs, noted for their diverse pharmacological effects, while the thiazole ring is a key component in many antimicrobial and anti-inflammatory agents.[1] The combination of these two heterocycles into a single molecular entity presents a compelling scaffold for the exploration of novel therapeutic agents.

This technical guide provides a detailed, scientifically-grounded overview of the primary synthetic route to 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid. It is intended for an audience of researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and strategic considerations for each transformation. The synthesis is predicated on the classic Hantzsch thiazole synthesis, a robust and reliable method for constructing the thiazole ring system.

Core Synthetic Strategy: A Convergent Approach

The most logical and documented pathway to the target molecule is a convergent synthesis that constructs the central thiazole ring from two key precursors. This strategy involves the initial, separate synthesis of the required starting materials, followed by their condensation to form an ester intermediate, which is then hydrolyzed to yield the final carboxylic acid.

The overall workflow can be visualized as follows:

G cluster_0 Part 1: Starting Material Synthesis cluster_1 Part 2: Core Synthesis & Final Product Pyrazine Pyrazine-2-carboxamide Thioamide Pyrazine-2-carbothioamide (Starting Material 1) Pyrazine->Thioamide Thionation (e.g., Lawesson's Reagent) Ester Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate Thioamide->Ester Diketene Diketene Haloester Ethyl 4-chloroacetoacetate (Starting Material 2) Diketene->Haloester Chlorination & Esterification Haloester->Ester Hantzsch Thiazole Synthesis Acid 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid (Target Molecule) Ester->Acid Hydrolysis (e.g., NaOH)

Caption: Overall synthetic workflow for the target molecule.

Part 1: Synthesis of Key Starting Materials

The success of the Hantzsch synthesis is contingent on the availability and purity of its two primary components: a thioamide and an α-halo carbonyl compound. In this case, the required precursors are Pyrazine-2-carbothioamide and Ethyl 4-chloroacetoacetate.

Starting Material 1: Pyrazine-2-carbothioamide

Pyrazine-2-carbothioamide serves as the source of the N-C-S fragment that will form part of the thiazole ring. It is most commonly prepared from its corresponding amide, pyrazine-2-carboxamide, via a thionation reaction.

Reaction Scheme: Pyrazine-2-carboxamide → Pyrazine-2-carbothioamide

Mechanistic Insight: The Thionation Reaction The conversion of an amide to a thioamide is a standard transformation in organic synthesis. Reagents such as Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] are employed. Lawesson's reagent is often preferred due to its better solubility in organic solvents and generally cleaner reactions. The mechanism involves the exchange of the carbonyl oxygen atom for a sulfur atom.

Protocol: Synthesis of Pyrazine-2-carbothioamide

  • Step 1: Reagent Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend pyrazine-2-carboxamide (1.0 eq) in anhydrous toluene.

  • Step 2: Addition of Thionating Agent: Add Lawesson's Reagent (0.5-0.6 eq) to the suspension.

  • Step 3: Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 4: Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The resulting residue is then purified.

  • Step 5: Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel to yield pure Pyrazine-2-carbothioamide.[2]

PropertyValue
Molecular Formula C₅H₅N₃S
Molecular Weight 139.18 g/mol
Appearance White to off-white crystalline solid
Storage Inert atmosphere, Room temperature

Table 1: Properties of Pyrazine-2-carbothioamide.

Starting Material 2: Ethyl 4-chloroacetoacetate

This molecule is the α-halo ketoester component in the Hantzsch synthesis. It provides the C-C-C backbone of the thiazole's 4-acetic acid side chain. The industrial production of this reagent is well-established and typically follows the "Diketene process".[3]

Reaction Scheme (Diketene Process): Diketene → 4-Chloroacetoacetyl chloride → Ethyl 4-chloroacetoacetate

Causality in Synthesis Design: The diketene route is favored in industrial settings due to the low cost and availability of the raw materials.[3] The process involves a chlorination step to form the reactive acid chloride, followed by esterification with ethanol.[4] Alternative methods, such as the direct chlorination of ethyl acetoacetate, often suffer from poor regioselectivity, leading to difficult-to-separate byproducts like ethyl 2-chloroacetoacetate.[3]

Protocol: Industrial Synthesis of Ethyl 4-chloroacetoacetate

  • Step 1: Chlorination: Diketene is reacted with a chlorinating agent (e.g., chlorine gas) in a suitable solvent like dichloromethane. This reaction forms the intermediate, 4-chloro-3-oxobutyryl chloride.[4]

  • Step 2: Esterification: The crude reaction mixture containing the acid chloride is then treated with ethanol. This esterification reaction is typically exothermic and yields the desired product, Ethyl 4-chloroacetoacetate, along with HCl as a byproduct.[4]

  • Step 3: Purification: The final product is purified via distillation under reduced pressure to remove solvents and byproducts.

PropertyValue
Molecular Formula C₆H₉ClO₃
Molecular Weight 164.59 g/mol
CAS Number 638-07-3
Appearance Colorless to light yellow liquid

Table 2: Properties of Ethyl 4-chloroacetoacetate.[5]

Part 2: Hantzsch Thiazole Synthesis and Final Product Formation

With both starting materials in hand, the core of the synthesis can be undertaken. This involves the formation of the thiazole ring, followed by a simple hydrolysis to yield the target acid.

Step 1: Synthesis of Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate

This reaction is a classic example of the Hantzsch thiazole synthesis, where the thioamide and the α-halo ketoester cyclize to form the thiazole ring.

Caption: Hantzsch thiazole synthesis reaction scheme.

Protocol: Based on US Patent 4,342,861 A

  • Step 1: Reaction Setup: A mixture of Pyrazine-2-carbothioamide (1.0 eq) and Ethyl 4-chloroacetoacetate (1.0-1.1 eq) is prepared in a suitable solvent, such as ethanol.

  • Step 2: Thermal Cyclization: The reaction mixture is heated to reflux and maintained for several hours (typically 4-8 hours). The progress of the reaction should be monitored by TLC.

  • Step 3: Isolation: After the reaction is complete, the mixture is cooled. The solvent is evaporated under reduced pressure to yield the crude product.

  • Step 4: Purification: The crude ethyl ester is purified by recrystallization from an appropriate solvent (e.g., ethanol or isopropanol) or by column chromatography over silica gel to afford the pure Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate.

Step 2: Hydrolysis to 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid

The final step is the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid. This is a standard and high-yielding transformation.

Protocol: Ester Hydrolysis

  • Step 1: Saponification: The purified ethyl ester from the previous step is dissolved in a mixture of ethanol and water. An aqueous solution of a base, such as sodium hydroxide (NaOH, 1.5-2.0 eq), is added.

  • Step 2: Reaction: The mixture is stirred at room temperature or gently heated (e.g., 40-50°C) for 1-3 hours until the hydrolysis is complete (monitored by TLC).

  • Step 3: Acidification and Isolation: The reaction mixture is cooled in an ice bath and carefully acidified to a pH of approximately 3-4 using a dilute acid, such as 1N hydrochloric acid (HCl). The acidic pH protonates the carboxylate salt, causing the final product to precipitate out of the solution.

  • Step 4: Purification: The precipitated solid is collected by filtration, washed with cold water to remove any inorganic salts, and then dried under vacuum to yield the final target molecule, 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid.

Conclusion

The synthesis of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid is efficiently achieved through a robust and well-established synthetic sequence. The strategy hinges on the Hantzsch thiazole synthesis, a powerful tool for heterocyclic chemistry. By carefully preparing the key starting materials, Pyrazine-2-carbothioamide and Ethyl 4-chloroacetoacetate, researchers can reliably access the ethyl ester intermediate. A subsequent, straightforward hydrolysis furnishes the final desired product. This guide provides the necessary procedural details and chemical rationale to enable the successful synthesis of this valuable scaffold for further investigation in drug discovery and development programs.

References

  • Google Patents.
  • Google Patents.
  • Research & Reviews in Journal of Pharmaceutical and Biological Sciences. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.[Link]

  • National Institutes of Health. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.[Link]

  • Semantic Scholar. Synthesis of some new Pyrazoline Carbothioamides and Pyrimidinethiols Derivatives from Bis-α, β.[Link]

  • ChemBK. PYRAZINE-2-CARBOTHIOAMIDE.[Link]

  • Science of Synthesis. 6.2.2. Pyrazines.[Link]

  • Google Patents.US2149279A - Derivatives of pyrazine carboxylic acid and processes for their production.
  • National Institutes of Health. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades.[Link]

  • Google Patents.US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • Google Patents.CN106045937A - Synthesizing method of {2-[2-(2-amino-4-thiazolyl)-amino acetyl]-4-thiazolyl}-acetic acid.
  • Google Patents.

Sources

Exploratory

Spectroscopic Analysis of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide is intended to provide a comprehensive overview of the spectroscopic characteristics of the hetero...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide is intended to provide a comprehensive overview of the spectroscopic characteristics of the heterocyclic compound 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid. This molecule, featuring a pyrazine ring linked to a thiazole-4-acetic acid moiety, holds potential interest in medicinal chemistry and drug discovery due to the known bioactivities of its constituent chemical motifs. A[1][2][3] thorough understanding of its spectroscopic properties is fundamental for its synthesis, purification, and characterization. However, a comprehensive search of publicly available scientific literature, chemical databases, and patent filings did not yield experimentally determined spectroscopic data (NMR, IR, MS) for this specific compound. This guide will, therefore, focus on the predicted spectroscopic properties based on the analysis of its chemical structure and data from closely related analogues.

Introduction

2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid is a multifaceted organic molecule incorporating a pyrazine, a thiazole, and a carboxylic acid functional group. The pyrazine ring is a common scaffold in pharmacologically active compounds, and thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties. T[3][4]he acetic acid side chain provides a handle for further chemical modification and can influence the compound's solubility and pharmacokinetic properties.

The precise characterization of this molecule is paramount for any research and development endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity, purity, and structure of newly synthesized compounds. In the absence of direct experimental data for the title compound, this guide will provide a theoretical framework for its spectroscopic analysis.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid is expected to exhibit distinct signals corresponding to the protons on the pyrazine and thiazole rings, as well as the methylene and carboxylic acid protons.

  • Pyrazine Ring Protons: The pyrazine ring has three protons that will likely appear as a set of coupled multiplets in the downfield region of the spectrum (typically δ 8.0-9.0 ppm) due to the electron-withdrawing effect of the two nitrogen atoms. The exact chemical shifts and coupling constants will depend on the electronic environment.

  • Thiazole Ring Proton: The single proton on the thiazole ring is expected to appear as a singlet, likely in the region of δ 7.0-8.0 ppm.

  • Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the thiazole ring and the carboxylic acid group will likely appear as a singlet around δ 3.5-4.5 ppm.

  • Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is expected to be a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, but typically appears downfield (> δ 10 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule.

  • Carbonyl Carbon (-COOH): This carbon will be the most downfield signal, typically in the range of δ 170-180 ppm.

  • Aromatic Carbons: The carbon atoms of the pyrazine and thiazole rings are expected to resonate in the aromatic region (δ 110-160 ppm). The carbons attached to nitrogen atoms will generally be more downfield.

  • Methylene Carbon (-CH₂-): The methylene carbon is expected to appear in the aliphatic region, likely between δ 30-50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid is predicted to show the following characteristic absorption bands:

Functional GroupPredicted Wavenumber (cm⁻¹)Description
O-H stretch (Carboxylic Acid)3300-2500 (broad)Very broad band due to hydrogen bonding.
C-H stretch (Aromatic)3100-3000Sharp, medium intensity bands.
C-H stretch (Aliphatic)3000-2850Sharp, medium intensity bands.
C=O stretch (Carboxylic Acid)1725-1700Strong, sharp absorption.
C=N and C=C stretch (Aromatic)1600-1450Multiple bands of varying intensity.
C-O stretch (Carboxylic Acid)1320-1210Medium intensity band.
O-H bend (Carboxylic Acid)1440-1395 and 950-910Medium intensity bands.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid (Molecular Formula: C₉H₇N₃O₂S), the expected molecular weight is approximately 221.23 g/mol .

Predicted Fragmentation Pattern:

In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 221. Subsequent fragmentation could involve:

  • Loss of COOH: A fragment corresponding to the loss of the carboxylic acid group (m/z 176).

  • Loss of CH₂COOH: A fragment resulting from the cleavage of the acetic acid side chain (m/z 162).

  • Cleavage of the thiazole ring: Fragmentation of the heterocyclic rings would lead to a complex pattern of lower mass ions.

A PubChem entry for this compound predicts several adducts for mass spectrometry analysis, including [M+H]⁺ at m/z 222.03318 and [M+Na]⁺ at m/z 244.01512.

[5]### 3. Synthesis and Characterization Workflow

While a specific synthesis protocol for 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid was not found, a general synthetic approach can be proposed based on established methods for similar heterocyclic compounds. The characterization of the final product would follow a standard workflow.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a target compound.

Conclusion and Future Perspectives

This technical guide has provided a predicted spectroscopic profile for 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid based on its chemical structure and data from analogous compounds. The absence of experimentally verified data in the public domain highlights a gap in the scientific literature. The synthesis and full spectroscopic characterization of this compound would be a valuable contribution to the field of medicinal chemistry, enabling further investigation into its potential biological activities. Researchers undertaking the synthesis of this molecule can use the predicted data herein as a benchmark for the characterization of their final product.

References

S[6]molecule. {2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid. Available at: R[1]SC Publishing. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: N[2]ational Institutes of Health. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. Available at: R[7]esearchGate. (2024). (PDF) Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Available at: P[3]ubMed Central. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Available at: C[8]hemical Transformation of Pyrazine Derivatives. Available at: P[4]ubMed. Synthesis and Preliminary Evaluation of Some Pyrazine Containing Thiazolines and Thiazolidinones as Antimicrobial Agents. Available at: H[9]ussein, H. Y. Synthesis and Spectroscopic Characterization of Some New 4, 5-dihydro Pyrazolyl Thiazole Derivatives. Available at: P[10]ubMed Central. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Available at: P[5]ubChemLite. 2-[2-(pyrazin-2-yl)-1,3-thiazol-4-yl]acetic acid. Available at:

Sources

Foundational

The Tripartite Pharmacophore: A Technical Guide to the Potential Biological Activity of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid

Introduction In the landscape of modern drug discovery, the strategic combination of known pharmacophores into novel molecular frameworks represents a highly productive approach to identifying new therapeutic agents. The...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic combination of known pharmacophores into novel molecular frameworks represents a highly productive approach to identifying new therapeutic agents. The compound 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid, while not extensively studied itself, presents a compelling case for investigation based on the well-documented biological activities of its three core components: the pyrazine ring, the thiazole ring, and the acetic acid moiety. This technical guide will provide an in-depth analysis of the potential biological activities of this tripartite molecule, drawing upon established structure-activity relationships of related compounds to hypothesize its therapeutic promise. We will delve into the potential for antimicrobial, anticancer, and anti-inflammatory activities, and propose detailed experimental workflows for the validation of these hypotheses.

The Chemical Architecture: A Fusion of Bioactive Moieties

The structure of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid is a deliberate amalgamation of three chemical motifs, each with a rich history in medicinal chemistry.

  • The Pyrazine Ring: This nitrogen-containing heterocycle is a key component in a number of established drugs and biologically active molecules. Its electron-deficient nature and capacity for hydrogen bonding contribute to its diverse pharmacological profile.[1][2]

  • The Thiazole Ring: A five-membered ring containing both sulfur and nitrogen, the thiazole nucleus is a cornerstone of many therapeutic agents, including antibiotics, anti-inflammatory drugs, and anticancer agents.[3][4][5] Its presence is often associated with enhanced biological activity.

  • The Acetic Acid Moiety: The inclusion of a carboxylic acid group, particularly as an acetic acid side chain, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic classes. This group can participate in crucial interactions with biological targets, such as the active sites of enzymes.[6]

The hybridization of these three moieties into a single molecule suggests the potential for synergistic or novel biological effects.

Hypothesized Biological Activities and Mechanistic Rationale

Based on the known activities of its constituent parts, we can postulate several key biological activities for 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid.

Antimicrobial Potential

The combination of pyrazine and thiazole rings is a recurring theme in the development of novel antimicrobial agents.[2][7][8][9]

  • Rationale: Thiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[7][8][9] The pyrazine ring is also a known pharmacophore in antimicrobial compounds.[2][10] The synergistic effect of these two rings could lead to potent antimicrobial activity.

  • Potential Mechanisms:

    • Enzyme Inhibition: The molecule could target essential microbial enzymes. For instance, molecular docking studies of some pyrazine derivatives have suggested inhibition of GlcN-6-P synthase, an enzyme crucial for bacterial cell wall synthesis.[10]

    • Cell Membrane Disruption: The heterocyclic nature of the compound might allow it to interfere with the integrity of microbial cell membranes.

Anticancer Activity

Both pyrazole and thiazole derivatives have been extensively investigated for their anticancer properties.[4][8][11]

  • Rationale: A series of pyrazine-linked thiazoles have demonstrated good anti-tumor activity against various cancer cell lines, including pancreatic, liver, and breast cancer.[11] The presence of an acetic acid group could further modulate this activity.

  • Potential Mechanisms:

    • Kinase Inhibition: Many anticancer drugs target protein kinases. The pyrazine and thiazole rings can act as scaffolds for designing kinase inhibitors.

    • Carbonic Anhydrase Inhibition: Some pyrazine-thiazole analogs have shown strong inhibitory effects against human carbonic anhydrase isoforms, which are involved in tumor progression.[11]

    • Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells through various signaling pathways.

Anti-inflammatory Effects

The thiazole ring and the acetic acid moiety are both strongly associated with anti-inflammatory activity.[3][6][12]

  • Rationale: Thiazole derivatives have been recognized for their anti-inflammatory properties.[3] Furthermore, the 2-phenylacetic acid scaffold is a classic feature of many COX inhibitors.[6]

  • Potential Mechanisms:

    • Cyclooxygenase (COX) Inhibition: The acetic acid residue suggests that the compound could act as an inhibitor of COX-1 and/or COX-2 enzymes, which are key mediators of inflammation.[6]

    • Modulation of Inflammatory Cytokines: The molecule might influence the production or activity of pro-inflammatory cytokines.

Experimental Validation Workflows

To investigate the hypothesized biological activities, a structured experimental approach is essential.

Workflow for Antimicrobial Activity Screening

Antimicrobial_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies Initial_Screen Broth Microdilution Assay (MIC Determination) MBC_MFC Minimum Bactericidal/ Fungicidal Concentration Initial_Screen->MBC_MFC Active Compounds Test_Organisms Panel of Gram-positive & Gram-negative bacteria and fungal strains Test_Organisms->Initial_Screen Time_Kill Time-Kill Kinetic Assay MBC_MFC->Time_Kill Enzyme_Assay Target Enzyme Inhibition Assay (e.g., GlcN-6-P synthase) Time_Kill->Enzyme_Assay Membrane_Permeability Membrane Permeability Assay Time_Kill->Membrane_Permeability

Caption: Workflow for evaluating antimicrobial potential.

Detailed Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Preparation of Stock Solution: Dissolve 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for Anticancer Activity Evaluation

Anticancer_Workflow Cell_Line_Panel Panel of Cancer Cell Lines (e.g., Panc-1, HepG2, MCF-7) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, SRB) Determine IC50 Cell_Line_Panel->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Cytotoxicity_Assay->Apoptosis_Assay Potent Activity Kinase_Inhibition Kinase Inhibition Profiling Cytotoxicity_Assay->Kinase_Inhibition Mechanism Elucidation CA_Inhibition Carbonic Anhydrase Inhibition Assay Cytotoxicity_Assay->CA_Inhibition Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Analysis

Caption: Workflow for assessing anticancer properties.

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Workflow for Anti-inflammatory Activity Assessment

Anti_inflammatory_Workflow COX_Assay In vitro COX-1/COX-2 Inhibition Assay LPS_Stimulation LPS-stimulated Macrophages (e.g., RAW 264.7) COX_Assay->LPS_Stimulation Direct Enzyme Inhibition NO_Assay Nitric Oxide (NO) Production Assay (Griess Reagent) LPS_Stimulation->NO_Assay Cytokine_Analysis Pro-inflammatory Cytokine (e.g., TNF-α, IL-6) Measurement (ELISA) LPS_Stimulation->Cytokine_Analysis

Caption: Workflow for evaluating anti-inflammatory effects.

Quantitative Data Summary (Hypothetical)

Should initial screenings prove successful, the following table provides a template for summarizing key quantitative data for comparative analysis.

Biological ActivityAssayEndpoint2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acidReference Compound
Antimicrobial Broth MicrodilutionMIC (µg/mL) vs. S. aureusDataCiprofloxacin
Broth MicrodilutionMIC (µg/mL) vs. E. coliDataCiprofloxacin
Broth MicrodilutionMIC (µg/mL) vs. C. albicansDataFluconazole
Anticancer MTT AssayIC50 (µM) vs. MCF-7DataDoxorubicin
MTT AssayIC50 (µM) vs. HepG2DataDoxorubicin
Anti-inflammatory COX-1 InhibitionIC50 (µM)DataIndomethacin
COX-2 InhibitionIC50 (µM)DataCelecoxib

Conclusion

2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid stands as a promising, yet underexplored, candidate for drug discovery. Its molecular architecture, a deliberate fusion of three potent pharmacophores, provides a strong rationale for investigating its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The experimental workflows detailed in this guide offer a clear and logical path for the systematic evaluation of these hypothesized activities. Further research into this and related pyrazin-thiazole derivatives is warranted and could lead to the development of novel therapeutics with significant clinical impact.

References

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Institutes of Health.
  • Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents. (n.d.). MDPI.
  • The Chemistry Behind Antibiotics: Leveraging Thiazoleacetic Acid Derivatives. (2025).
  • {2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid. (n.d.). Smolecule.
  • Effects of new synthetic derivatives of thiazole acetic acid on the... (n.d.). ResearchGate.
  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (n.d.). PubMed Central.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). National Institutes of Health.
  • Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. (2025). ResearchGate.
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025).
  • Synthesis and antiviral activity of new pyrazole and thiazole derivatives. (2025).
  • New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. (2022). PubMed Central.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
  • Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. (2021). Cumhuriyet Science Journal.
  • Synthesis and Preliminary Evaluation of Some Pyrazine Containing Thiazolines and Thiazolidinones as Antimicrobial Agents. (n.d.). PubMed.
  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (n.d.). PubMed Central.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace.
  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). AWS.
  • 2-(2-PYRAZIN-2-YL-1,3-THIAZOL-4-YL)ACETIC ACID | 256529-20-1. (n.d.). ChemicalBook.
  • ChemScene: Building blocks | Bioactive small molecules. (n.d.).
  • Synthesis, free radical scavenging activity, antimicrobial and molecular docking studies of novel pyrazine 2-carboxylic acid derivatives of piperazines. (2015). ResearchGate.
  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). PubMed.

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Exploratory

An In-depth Technical Guide to 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid, a heterocyclic compound of significant in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry. While direct literature on this specific molecule is emerging, this document synthesizes information from closely related pyrazine-thiazole analogs to present a detailed account of its probable synthesis, physicochemical properties, and potential biological activities. The guide offers in-depth, step-by-step protocols for its synthesis, leveraging established chemical methodologies. Furthermore, it explores the therapeutic promise of this class of compounds, particularly in oncology and infectious diseases, supported by data from analogous structures. This paper aims to be a foundational resource for researchers embarking on the investigation and application of this promising molecule.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical reactivity and ability to interact with biological targets. Among these, molecules integrating both pyrazine and thiazole rings have garnered considerable attention. The pyrazine moiety, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a key pharmacophore found in numerous clinically approved drugs.[1] Similarly, the thiazole ring, a five-membered ring containing sulfur and nitrogen, is a cornerstone in the structure of many bioactive compounds, including antimicrobial and anticancer agents.[2]

The compound 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid represents a logical hybridization of these two important pharmacophores, linked by an acetic acid side chain. This structural arrangement suggests a high potential for diverse biological activity, making it a compelling candidate for drug discovery programs. This guide will provide a detailed exploration of this molecule, drawing upon the wealth of knowledge available for its structural analogs to predict its characteristics and guide future research.

Chemical Synthesis

The synthesis of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid can be logically achieved through a multi-step process, culminating in the hydrolysis of its corresponding ethyl ester. The Hantzsch thiazole synthesis is a foundational method for constructing the thiazole ring.

Proposed Synthetic Pathway

The most plausible synthetic route commences with the preparation of pyrazine-2-carbothioamide, followed by its condensation with an appropriate 4-haloacetoacetate to form the ethyl ester, which is then hydrolyzed to the target carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: Thioamidation cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Hydrolysis Pyrazine2CN Pyrazine-2-carbonitrile Thioamide Pyrazine-2-carbothioamide Pyrazine2CN->Thioamide H2S H₂S / Pyridine/Triethylamine H2S->Thioamide Ester Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate Thioamide->Ester Reflux, Ethanol Ethyl4Chloro Ethyl 4-chloroacetoacetate Ethyl4Chloro->Ester Acid 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid Ester->Acid Stir, RT NaOH NaOH (aq) NaOH->Acid

Caption: Proposed synthesis of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the synthesis of analogous compounds and should be optimized for the specific substrate.

Step 1: Synthesis of Pyrazine-2-carbothioamide

  • Rationale: The conversion of a nitrile to a thioamide is a standard transformation, typically achieved by treatment with hydrogen sulfide in the presence of a basic catalyst.

  • Procedure:

    • Dissolve pyrazine-2-carbonitrile in a solution of pyridine and triethylamine.

    • Bubble hydrogen sulfide gas through the solution at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into ice-water.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield pyrazine-2-carbothioamide.

Step 2: Synthesis of Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate

  • Rationale: The Hantzsch thiazole synthesis involves the reaction of a thioamide with an α-haloketone (or in this case, an α-halo-β-ketoester). The reaction proceeds via a condensation and subsequent cyclization to form the thiazole ring.

  • Procedure:

    • To a solution of pyrazine-2-carbothioamide in absolute ethanol, add an equimolar amount of ethyl 4-chloroacetoacetate.

    • Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

    • Pour the residue into cold water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate.[3]

Step 3: Synthesis of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid

  • Rationale: Saponification of the ethyl ester using a strong base like sodium hydroxide will yield the corresponding carboxylate salt, which upon acidification will precipitate the desired carboxylic acid. A similar hydrolysis process is documented for related (2-aminothiazol-4-yl)acetic acid derivatives.[4]

  • Procedure:

    • Dissolve ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate in a mixture of tetrahydrofuran (THF) and water.

    • Add an excess of 1M aqueous sodium hydroxide solution.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

    • Once the ester is fully consumed, acidify the reaction mixture to pH 3-4 with 1M hydrochloric acid.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid.

Physicochemical Properties

While experimental data for the target compound is not widely available, its properties can be predicted based on its structure and data from its ethyl ester.

PropertyValue (Predicted/Inferred)Source
Molecular FormulaC₉H₇N₃O₂S-
Molecular Weight221.24 g/mol -
AppearanceLikely a solid at room temperatureInferred
SolubilityExpected to be soluble in polar organic solvents like DMSO and DMFInferred
pKaThe carboxylic acid proton is expected to have a pKa in the range of 3-5Inferred

Potential Biological Activities and Therapeutic Applications

The hybridization of pyrazine and thiazole moieties suggests a broad spectrum of potential biological activities. Research on structurally similar pyrazine-thiazole derivatives has revealed promising activity in several therapeutic areas.

Anticancer Activity

A significant body of research points to the potent anticancer effects of pyrazine-thiazole analogs.[5] These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines. For instance, certain pyrazine-linked thiazole derivatives have demonstrated significant inhibitory activity against human carbonic anhydrase isoforms CAIX and CAXII, which are implicated in tumor progression.[5]

Analog CompoundCell LineIC₅₀ (µM)Reference
Analog 6cMCF-7 (Breast Cancer)5.51 ± 0.09[5]
Analog 11cHepG2 (Liver Cancer)8.01 ± 0.35[5]
Analog 4c (vs. CAIX)-0.091 ± 0.018[5]
Analog 4c (vs. CAXII)-0.052 ± 0.014[5]

The acetic acid moiety in the target compound could enhance its solubility and pharmacokinetic profile, potentially leading to improved in vivo efficacy.

Antimicrobial Activity

Thiazole derivatives are well-known for their antimicrobial properties.[2] The incorporation of a pyrazine ring can further modulate this activity. Pyrazolyl-thiazole derivatives, for example, have been synthesized and shown to possess activity against a range of bacterial and fungal strains.[2] The mechanism of action is often attributed to the inhibition of essential microbial enzymes.

Other Potential Applications

The pyrazine-thiazole scaffold has been explored for a variety of other therapeutic targets, including anti-inflammatory and antiviral applications. The specific biological profile of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid will require dedicated screening and mechanistic studies.

Future Directions

The information presented in this guide, largely inferred from related compounds, underscores the significant potential of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid as a lead compound in drug discovery. The immediate next steps for researchers should involve:

  • Synthesis and Characterization: The proposed synthetic route should be executed, and the final compound and its intermediates must be thoroughly characterized using modern analytical techniques (NMR, Mass Spectrometry, IR, Elemental Analysis).

  • In Vitro Biological Screening: The compound should be screened against a diverse panel of cancer cell lines and microbial strains to determine its primary biological activity.

  • Mechanism of Action Studies: For any confirmed activity, further studies should be conducted to elucidate the molecular mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives with modifications to the pyrazine ring, thiazole ring, and the acetic acid linker will be crucial for optimizing potency and selectivity.

Conclusion

2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid stands as a promising, yet underexplored, molecule at the intersection of two clinically significant pharmacophores. This technical guide provides a robust, scientifically-grounded framework for its synthesis and an insightful overview of its potential biological activities based on the extensive literature on its analogs. It is hoped that this document will serve as a catalyst for further research into this compound, ultimately unlocking its therapeutic potential.

References

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PMC. Retrieved January 18, 2026, from [Link]

  • Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate. (2026). PubChem. Retrieved January 18, 2026, from [Link]

  • Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. (2011). Google Patents.
  • Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Review on Synthesis of Bioactive Pyrazoline Derivatives. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). PMC. Retrieved January 18, 2026, from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. Retrieved January 18, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Robust Synthesis of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid

Abstract: This document provides a comprehensive, field-proven guide for the synthesis of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-proven guide for the synthesis of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazine and thiazole scaffolds are well-established pharmacophores present in numerous bioactive molecules.[1][2][3][4][5] This protocol outlines a reliable two-step synthetic sequence commencing with the classic Hantzsch thiazole synthesis to construct the core heterocyclic system, followed by a standard saponification to yield the final carboxylic acid. The causality behind experimental choices, critical process parameters, and troubleshooting insights are detailed to ensure reproducibility and high-yield success for researchers in organic synthesis and pharmaceutical development.

Scientific Rationale and Synthetic Strategy

The convergence of pyrazine and thiazole moieties into a single molecular entity creates a scaffold with considerable potential for biological activity.[1][4][6][7] Our synthetic approach is strategically designed around the robust and highly reliable Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry for forming the thiazole ring.[8][9]

The core logic is a two-stage process:

  • Stage 1: Heterocyclic Core Construction via Hantzsch Thiazole Synthesis. This step involves the cyclocondensation of a thioamide (pyrazine-2-carbothioamide) with an α-halo carbonyl compound (ethyl 4-chloroacetoacetate). The thioamide provides the N-C-S fragment and the pyrazine substituent, while the α-halo ketone derivative supplies the remaining atoms for the thiazole ring and introduces the acetic acid precursor as an ethyl ester.[9] This reaction proceeds via an initial S-alkylation (an SN2 reaction), followed by an intramolecular condensation and dehydration to form the stable, aromatic thiazole ring.[9]

  • Stage 2: Functional Group Transformation via Saponification. The ethyl ester intermediate, ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate[10], is hydrolyzed under basic conditions. This saponification reaction converts the ester into a carboxylate salt, which upon acidic workup, yields the desired final product, 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid.

This linear strategy is chosen for its high efficiency, use of readily available starting materials, and straightforward execution and purification steps.

Overall Synthetic Workflow

G cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Saponification A Pyrazine-2-carbothioamide C Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate A->C Reflux in Ethanol B Ethyl 4-chloroacetoacetate B->C Reflux in Ethanol D 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid C->D 1. NaOH, EtOH/H₂O 2. HCl (aq)

Caption: High-level overview of the two-stage synthetic pathway.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Reagents are irritants and/or toxic; consult their Safety Data Sheets (SDS) before use.

Part A: Synthesis of Ethyl 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetate (Intermediate)

This procedure details the Hantzsch reaction to form the thiazole core.

Materials & Reagents:

  • Pyrazine-2-carbothioamide

  • Ethyl 4-chloroacetoacetate

  • Absolute Ethanol (EtOH), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc), for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrazine-2-carbothioamide (1.0 eq).

  • Dissolution: Add absolute ethanol (approx. 10 mL per gram of thioamide) to the flask and stir until the solid is fully dissolved.

  • Reagent Addition: Add ethyl 4-chloroacetoacetate (1.1 eq) to the solution dropwise at room temperature. The addition is typically not significantly exothermic, but slow addition is good practice.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

    • Expert Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30-50% EtOAc in hexanes). The consumption of the limiting reagent (thioamide) and the appearance of a new, higher Rf spot corresponding to the product indicates reaction progression.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the HCl byproduct generated during the reaction until effervescence ceases (pH ~7-8).

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water (1x) and then brine (1x). This removes residual inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product, a solid or viscous oil, should be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate.[10]

Part B: Synthesis of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid (Final Product)

This procedure details the hydrolysis of the ethyl ester to the final carboxylic acid.

Materials & Reagents:

  • Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1M or 2M aqueous solution

  • pH paper or pH meter

  • Büchner funnel and filter paper

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the ethyl ester intermediate (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 v/v ratio).

  • Base Addition: Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the flask.

  • Reaction: Heat the mixture to reflux (or stir at 50-60 °C) for 2-4 hours.

    • Expert Insight: Monitor the reaction by TLC. The disappearance of the starting ester spot and the appearance of a new, baseline spot (the carboxylate salt) signifies completion. The reaction mixture should become a clear, homogeneous solution.

  • Cooling and Solvent Removal: Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. While stirring vigorously, slowly add 1M HCl dropwise. The target carboxylic acid will begin to precipitate as the solution becomes acidic.

    • Trustworthiness Check: This step is critical. Add the acid slowly to ensure the formation of a filterable solid. Monitor the pH, adjusting to approximately pH 3-4 to ensure complete protonation of the carboxylate.

  • Isolation: Continue stirring the resulting suspension in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts (NaCl).

  • Drying: Dry the purified 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid product under vacuum to a constant weight.

Data Summary and Characterization

Table 1: Reaction Parameters and Expected Outcomes
ParameterStage A: Hantzsch SynthesisStage B: Saponification
Key Reagents Pyrazine-2-carbothioamide, Ethyl 4-chloroacetoacetateEthyl ester intermediate, NaOH
Solvent Absolute EthanolEthanol / Water
Temperature Reflux (~78 °C)50-60 °C or Reflux
Time 4-6 hours2-4 hours
Workup Basic wash, ExtractionAcidification, Precipitation
Purification Column Chromatography / RecrystallizationFiltration and Washing
Typical Yield 60-80%85-95%
Table 2: Characterization Data for the Final Product
AnalysisExpected Result for 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid
Appearance Off-white to pale yellow solid
Molecular Formula C₉H₇N₃O₂S
Molecular Weight 221.24 g/mol
¹H NMR Expect signals for pyrazine protons (~8.5-9.2 ppm), a thiazole proton (~7.5-8.0 ppm), a methylene group (-CH₂-) singlet (~3.8-4.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
Mass Spec (ESI-) [M-H]⁻ expected at m/z ≈ 220.02

Mechanistic Visualization

Hantzsch Thiazole Synthesis Mechanism

G A Pyrazine-2-carbothioamide (Thioamide) C S-alkylation Intermediate (SN2 Attack) A->C 1. Nucleophilic attack by S B Ethyl 4-chloroacetoacetate (α-haloketone) B->C D Hemiaminal Intermediate C->D 2. Intramolecular Cyclization E Aromatic Thiazole Ester D->E 3. Dehydration (-H₂O)

Caption: Key steps of the Hantzsch thiazole formation mechanism.

References

  • Alomari, K. B., et al. (2025). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. Arabian Journal of Chemistry, 3002024.
  • Elmaaty, A. A., et al. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC.
  • Lozano, E., et al. (2022). Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles.
  • Alomari, K. B., et al. (2025). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties.
  • PubChem. (n.d.). Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate. PubChem. [Link]

  • ChemHelpASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Al-Romaigh, H. A., et al. (2022). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. MDPI. [Link]

  • Ahluwalia, V. K., et al. (n.d.). ChemInform Abstract: Synthesis of Some New 2-(Pyrazol-1-yl)-4-(pyrimidin-5-yl)thiazoles. ResearchGate. [Link]

  • Unknown Author. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. [Link]

  • WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
  • el-Sabbagh, O. I., et al. (2009). Synthesis and antiviral activity of new pyrazole and thiazole derivatives. PubMed. [Link]

  • CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
  • AL-Joubory, A. K. J., et al. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptoaniline. Baghdad Science Journal. [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. [Link]

  • Zvosec, C. H., & Sarpong, R. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]

  • ResearchGate. (n.d.). Progress in the Synthesis and Application of Acetylpyrazine. ResearchGate. [Link]

  • Zhang, C., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. PubMed. [Link]

  • Ghamdi, M. A., et al. (2015). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia Journal. [Link]

  • ResearchGate. (n.d.). Synthesis and molecular structure of 1-(Pyrimidin-2-yl)-2-(4-aryl-1,3- thiazol-2-yl)hydrazines. ResearchGate. [Link]

  • Kucerova-Chlupacova, M., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. NIH. [Link]

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Application

Application Notes & Protocols: Hantzsch Thiazole Synthesis for the Preparation of Pyrazinyl-Thiazoles

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Department], Senior Application Scientist Introduction: The Strategic Importance of Pyrazinyl-Thiazole Scaffolds Heterocyclic compou...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Strategic Importance of Pyrazinyl-Thiazole Scaffolds

Heterocyclic compounds are the bedrock of modern medicinal chemistry, with nitrogen- and sulfur-containing rings frequently appearing in pharmaceuticals.[1] Among these, the thiazole moiety, a five-membered aromatic ring with one sulfur and one nitrogen atom, is a privileged scaffold due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] When hybridized with a pyrazine ring, another critical pharmacophore known for its presence in bioactive molecules, the resulting pyrazinyl-thiazole framework offers a synergistic platform for the development of novel therapeutic agents with enhanced potency and selectivity.[5][6]

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone for the construction of the thiazole ring.[2][7] This robust and high-yielding reaction involves the condensation of an α-haloketone with a thioamide.[1][7][8] This application note provides a comprehensive guide to the strategic application of the Hantzsch synthesis for the preparation of pyrazinyl-thiazoles, a class of compounds with significant potential in drug discovery. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss critical optimization parameters to empower researchers in this field.

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

The Hantzsch synthesis is a classic condensation reaction that forms a thiazole ring through a multi-step pathway.[1] Understanding the mechanism is crucial for troubleshooting and optimizing reaction conditions.

The reaction commences with a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-haloketone, proceeding via an SN2 mechanism.[1][9] This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic thiazole ring. The overall driving force for the reaction is the formation of the stable aromatic thiazole product.[10]

Hantzsch_Mechanism Haloketone Pyrazinyl α-Haloketone Intermediate1 S-Alkylated Intermediate Haloketone->Intermediate1 SN2 Attack (Sulfur) Thioamide Thioamide Thioamide->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (Nitrogen) Product Pyrazinyl-Thiazole Intermediate2->Product Dehydration

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Strategic Considerations for Pyrazinyl-Thiazole Synthesis

The successful synthesis of pyrazinyl-thiazoles via the Hantzsch method hinges on the careful selection and preparation of the starting materials: the pyrazinyl α-haloketone and the thioamide.

Synthesis of Pyrazinyl α-Haloketones

The pyrazinyl α-haloketone is a key building block that is often not commercially available.[11] It can be synthesized from a corresponding pyrazinyl ketone through direct α-halogenation.[12] Bromination is a common approach, often utilizing bromine in an acidic medium like acetic acid.[12]

Key Considerations:

  • Regioselectivity: For unsymmetrical pyrazinyl ketones, the site of halogenation must be controlled. Acid-catalyzed halogenation typically proceeds through the enol intermediate, favoring halogenation at the more substituted α-carbon.

  • Reaction Conditions: Over-halogenation can be a side reaction. Careful control of stoichiometry and reaction time is essential.[13]

Selection of Thioamides

A variety of thioamides can be employed in the Hantzsch synthesis, allowing for diverse substitutions on the final thiazole ring.[14] Thiourea is a common and inexpensive choice that yields 2-aminothiazoles, a valuable pharmacophore.[4][9] Substituted thioamides can be used to introduce other functionalities at the 2-position of the thiazole.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a model pyrazinyl-thiazole compound.

Protocol 1: Synthesis of 2-Bromo-1-(pyrazin-2-yl)ethan-1-one (Pyrazinyl α-Bromoketone)

This protocol outlines the α-bromination of 2-acetylpyrazine.

Materials:

  • 2-Acetylpyrazine

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-acetylpyrazine (10 mmol) in 20 mL of glacial acetic acid.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add a solution of bromine (10 mmol) in 5 mL of glacial acetic acid dropwise over 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.[1]

  • Once the reaction is complete, carefully pour the mixture into 100 mL of ice-cold water.

  • Neutralize the solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Hantzsch Synthesis of 2-Amino-4-(pyrazin-2-yl)thiazole

This protocol describes the condensation of the synthesized pyrazinyl α-bromoketone with thiourea.

Materials:

  • 2-Bromo-1-(pyrazin-2-yl)ethan-1-one (from Protocol 1)

  • Thiourea

  • Ethanol

  • Sodium Carbonate (Na₂CO₃) solution, 5%

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

Procedure:

  • In a 50 mL round-bottom flask, combine 2-bromo-1-(pyrazin-2-yl)ethan-1-one (5 mmol) and thiourea (7.5 mmol).[1]

  • Add 15 mL of ethanol and a magnetic stir bar.

  • Heat the mixture to reflux with stirring for 1 hour.[1]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the contents into a beaker containing 50 mL of 5% sodium carbonate solution and stir.[1]

  • A precipitate should form. Collect the solid product by vacuum filtration using a Büchner funnel.[1]

  • Wash the filter cake with cold water to remove any inorganic salts.[1]

  • Allow the solid to air dry. The crude product is often pure enough for characterization.[1]

  • If further purification is needed, recrystallization from ethanol can be performed.[13]

  • Characterize the final product by melting point, IR, ¹H NMR, and mass spectrometry.[4]

Experimental_Workflow Start Start: 2-Acetylpyrazine Bromination Protocol 1: α-Bromination Start->Bromination Haloketone 2-Bromo-1-(pyrazin-2-yl)ethan-1-one Bromination->Haloketone Hantzsch Protocol 2: Hantzsch Condensation Haloketone->Hantzsch Product 2-Amino-4-(pyrazin-2-yl)thiazole Hantzsch->Product Purification Purification (Recrystallization/Chromatography) Product->Purification Characterization Characterization (NMR, MS, IR, MP) Purification->Characterization

Caption: A general workflow for the synthesis of pyrazinyl-thiazoles.

Optimization and Troubleshooting

Issue Potential Cause Troubleshooting Strategy Reference
Low Yield in α-Halogenation Incomplete reaction or side reactions.Ensure anhydrous conditions. Optimize reaction time and temperature.[13]
Low Yield in Hantzsch Synthesis Incomplete reaction.Increase reaction time or temperature. Consider a different solvent. A slight excess of thioamide can improve yield.[1][10]
Formation of Byproducts Self-condensation of the α-haloketone.Use a slight excess of the thioamide. Control the reaction temperature.[13]
Purification Difficulties Polar byproducts.For solid products, recrystallization is effective. For oils, silica gel column chromatography is recommended. Acid-base extraction can be used if the product is basic.[13]

Applications in Drug Discovery

The pyrazinyl-thiazole scaffold is a promising starting point for the development of new therapeutic agents. Numerous studies have demonstrated the potent biological activities of pyrazinyl-thiazole derivatives, including:

  • Anticancer Activity: These compounds have shown cytotoxic effects against various cancer cell lines.[5][15]

  • Kinase Inhibition: The thiazole ring is a key feature in several approved kinase inhibitors, and pyrazinyl-thiazoles are being investigated for their potential in this area.[16]

  • Antimicrobial and Antiviral Properties: The diverse pharmacological profile of thiazoles extends to antimicrobial and antiviral applications.[3]

The synthetic accessibility of pyrazinyl-thiazoles via the Hantzsch synthesis allows for the creation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

The Hantzsch thiazole synthesis is a powerful and versatile tool for the construction of pyrazinyl-thiazoles. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently synthesize a wide array of these valuable heterocyclic compounds. The protocols and insights provided in this application note serve as a robust foundation for the exploration of pyrazinyl-thiazoles as promising scaffolds in the ongoing quest for novel and effective therapeutics.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • YouTube. Synthesis of thiazoles. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • ResearchGate. Hantzsch synthesis of thiazole from α-haloketones and thioamides. Available from: [Link]

  • ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. Available from: [Link]

  • Royal Society of Chemistry. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • National Institutes of Health. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]

  • Ovid. Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. Available from: [Link]

  • ResearchGate. Synthesis and antiviral activity of new pyrazole and thiazole derivatives | Request PDF. Available from: [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

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  • ResearchGate. Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. Available from: [Link]

  • ResearchGate. General reaction for Hantzsch's synthesis of 2-aminothiazole. Available from: [Link]

  • ResearchGate. The Hantzsch Thiazole Synthesis. | Download Scientific Diagram. Available from: [Link]

  • MDPI. Synthetic Access to Aromatic α-Haloketones. Available from: [Link]

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Method

Introduction: The Critical Role of Purity for a Key Heterocyclic Building Block

An In-Depth Guide to the Purification of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid is a complex heterocyclic compound featuring pyrazine, thiazole, and carboxylic acid...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid

2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid is a complex heterocyclic compound featuring pyrazine, thiazole, and carboxylic acid moieties.[1] This structural arrangement makes it a valuable building block in medicinal chemistry and drug development, with potential applications in the synthesis of novel therapeutic agents.[2][3][4] For its successful use in subsequent synthetic steps and to ensure the reliability and reproducibility of biological assays, achieving a high degree of purity is not merely a recommendation but a stringent requirement.

Crude synthetic mixtures often contain a variety of impurities, including unreacted starting materials, byproducts from side reactions, and residual solvents. This application note provides a comprehensive, multi-step strategy for the purification of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid, designed for researchers and drug development professionals. We will move beyond simple protocols to explain the underlying chemical principles, enabling scientists to adapt and troubleshoot these methods effectively. The guide will cover primary purification via acid-base extraction, secondary purification by recrystallization, and final polishing using column chromatography, along with methods for purity verification.

Physicochemical Properties and Strategic Overview

Before embarking on a purification campaign, understanding the physicochemical properties of the target compound is paramount. This knowledge directly informs the selection of the most effective techniques.

ParameterValueReference
IUPAC Name 2-[2-(pyrazin-2-yl)-1,3-thiazol-4-yl]acetic acid[1]
CAS Number 256529-20-1[5]
Molecular Formula C₉H₇N₃O₂S[1]
Molecular Weight 221.24 g/mol [1]
Appearance Likely a solid at room temperature (typical for similar heterocyclic carboxylic acids).[4][6]
Key Functional Groups Carboxylic Acid (-COOH), Pyrazine Ring, Thiazole Ring[1]
Acidity The carboxylic acid group allows for deprotonation to form a water-soluble carboxylate salt in the presence of a base.[7][8]

Our purification strategy is a sequential process designed to remove distinct classes of impurities at each stage. The crude product is first subjected to acid-base extraction to isolate the acidic target compound from neutral and basic impurities. This is followed by recrystallization to remove closely related, soluble impurities. Finally, column chromatography can be employed for high-purity applications or to separate components with very similar properties.

G crude Crude Synthetic Product abe Primary Purification: Acid-Base Extraction crude->abe Removes neutral & basic impurities recryst Secondary Purification: Recrystallization abe->recryst Removes soluble impurities chrom High-Purity Polishing: Column Chromatography recryst->chrom Separates by polarity pure High-Purity Product (>98%) chrom->pure analysis Purity & Identity Confirmation (TLC, HPLC, NMR, MP) pure->analysis

Figure 1: Overall Purification Workflow.

Part 1: Primary Purification via Acid-Base Extraction

Principle of Separation

Acid-base extraction is a powerful liquid-liquid extraction technique ideal for separating acidic or basic compounds from neutral species.[7] The strategy for 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid hinges on the reversible protonation/deprotonation of its carboxylic acid group.

  • Extraction: The crude product, dissolved in an organic solvent, is washed with a weak aqueous base (e.g., sodium bicarbonate). The base deprotonates the carboxylic acid, forming a sodium carboxylate salt. This salt is ionic and thus highly soluble in the aqueous layer, while neutral or basic organic impurities remain in the organic layer.[8]

  • Recovery: The layers are separated. The aqueous layer, now containing the target compound as its salt, is acidified with a strong acid (e.g., hydrochloric acid). This re-protonates the carboxylate, causing the neutral carboxylic acid to precipitate out of the aqueous solution due to its low water solubility.[9]

Using a weak base like sodium bicarbonate is crucial to avoid potential hydrolysis of other functional groups, which could occur with a strong base like sodium hydroxide.[7]

G cluster_extraction Extraction Step cluster_recovery Recovery Step start Crude Product in Organic Solvent (e.g., Ethyl Acetate) wash Wash with aq. NaHCO₃ Solution start->wash sep_funnel Separatory Funnel wash->sep_funnel org_layer Organic Layer: Neutral/Basic Impurities sep_funnel->org_layer Discard aq_layer Aqueous Layer: Carboxylate Salt of Product sep_funnel->aq_layer acidify Acidify with HCl to pH ~2-3 aq_layer->acidify precipitate Product Precipitates acidify->precipitate filtrate Collect Solid by Suction Filtration precipitate->filtrate pure_solid Purified Solid Acid filtrate->pure_solid

Figure 2: Acid-Base Extraction Workflow.
Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude solid in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Initial Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[10] Stopper the funnel and gently invert it several times, venting frequently to release the pressure from CO₂ evolution. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer (Step 2 & 3) two more times with fresh NaHCO₃ solution to ensure complete transfer of the acidic product.[10] Combine all aqueous extracts.

  • Backwash (Optional): To remove any neutral impurities that may have been physically carried over, wash the combined aqueous extracts with a small portion of the organic solvent (e.g., ethyl acetate). Discard this organic wash.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH 2-3, check with pH paper).[10] The target compound should precipitate as a solid.

  • Isolation: Collect the precipitated solid by suction filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove residual inorganic salts.[11]

  • Drying: Dry the purified solid under vacuum to a constant weight.

Part 2: Secondary Purification via Recrystallization

Principle of Purification

Recrystallization is a technique for purifying solid compounds based on differences in solubility.[12] The ideal solvent is one in which the target compound is highly soluble at high temperatures but sparingly soluble at low temperatures, while impurities are either highly soluble or insoluble at all temperatures.[13] Heterocyclic compounds, particularly those with hydrogen bonding capabilities like carboxylic acids, generally recrystallize well.[12]

For 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid, a polar solvent or a mixed-solvent system is likely to be effective. An ethanol/water mixture is often a good starting point for polar organic compounds containing carboxylic acid groups.[14][15]

Detailed Protocol: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents (e.g., ethanol, methanol, water, ethyl acetate, acetone) to find a suitable one. A good solvent will dissolve the compound when hot but yield crystals upon cooling.[16] If a single solvent is not ideal, a mixed-solvent system (e.g., ethanol/water) can be used.[11]

  • Dissolution: Place the solid from the acid-base extraction into an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with swirling (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary to form a saturated solution.[16]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is critical to prevent premature crystallization that would trap impurities.[11]

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[13] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed" crystal of the pure compound.[13][16]

  • Isolation: Collect the crystals by suction filtration.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[10] Dry the crystals thoroughly under vacuum.

Part 3: High-Purity Polishing via Column Chromatography

Principle of Separation

For achieving the highest purity (>98%), flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase (a solvent or solvent mixture).[17]

A common challenge when purifying carboxylic acids on silica gel is "streaking" or "tailing" of the spot on a TLC plate. This occurs due to strong interactions between the acidic proton of the carboxyl group and the slightly acidic silica gel.[10] To overcome this, a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, is added to the eluting solvent system. This ensures the compound remains fully protonated and moves as a more defined band.[10][18]

Suggested Starting Conditions
ParameterRecommended Starting PointRationale
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography of moderately polar compounds.[18]
Mobile Phase (Eluent) Dichloromethane/Methanol (e.g., 95:5) + 0.5% Acetic AcidA common solvent system for moderately polar compounds. The methanol percentage can be increased to increase polarity and decrease Rf. The added acetic acid prevents tailing.[10][18]
TLC Visualization UV light (254 nm)The aromatic pyrazine and thiazole rings should be UV active.
Detailed Protocol: Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal system should give the target compound an Rf value of approximately 0.2-0.3 for good separation.[18]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (including the acetic acid modifier) and carefully pack the column.

  • Sample Loading: Dissolve the semi-purified compound in a minimum amount of the eluent or a stronger solvent. Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Carefully add the dried, impregnated silica to the top of the packed column.

  • Elution: Add the eluent to the column and apply gentle air pressure to begin eluting the sample. Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the highly purified compound.

Part 4: Purity Assessment and Quality Control

Verifying the purity and confirming the identity of the final product is a non-negotiable final step.

  • Thin-Layer Chromatography (TLC): A quick and effective method to assess purity. A pure compound should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. Reversed-phase HPLC with a C18 column and a mobile phase of water/acetonitrile with a formic acid modifier is a common method for analyzing polar heterocyclic compounds.[19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any remaining impurities.

  • Melting Point (MP) Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting range.

References

  • Wikipedia. (n.d.). Acid-base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • O'Malley, D. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • PubMed. (2006). Synthesis and Preliminary Evaluation of Some Pyrazine Containing Thiazolines and Thiazolidinones as Antimicrobial Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives.... Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Experiment 9 — Recrystallization. Retrieved from [Link]

  • Google Patents. (1966). Processes for preparing thiazole carboxylic acids.
  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2008). the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Retrieved from [Link]

  • PubMed. (1993). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Retrieved from [Link]

  • Google Patents. (2012). A kind of method for preparing thiazole-4-carboxylic acid.
  • Eastern Mediterranean University. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-[2-(pyrazin-2-yl)-1,3-thiazol-4-yl]acetic acid. Retrieved from [Link]

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Application

Application Note & Protocols: Characterizing 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid as a Novel Kinase Inhibitor

For Research Use Only. Not for use in diagnostic procedures. Abstract Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflam...

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2] The development of small molecule inhibitors that target specific kinases has become a cornerstone of modern drug discovery.[3][4] This document provides a comprehensive guide for researchers to characterize the kinase inhibitory potential of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid , a novel compound featuring pyrazine and thiazole scaffolds. Both pyrazine and thiazole derivatives have shown significant promise as frameworks for potent kinase inhibitors.[5][6][7][8] This guide outlines detailed protocols for initial biochemical screening, determination of inhibitor potency (IC₅₀), assessment of cellular target engagement, and evaluation of downstream functional effects on cell viability. The methodologies are designed to be robust and self-validating, providing a clear path from initial hit identification to cellular characterization.

Introduction: The Rationale for Investigating 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid

The pursuit of novel kinase inhibitors is driven by the need for more selective and potent therapeutics with manageable toxicity profiles.[1][3] The chemical architecture of "2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid" is of significant interest. It combines a pyrazine ring, a core component of several FDA-approved kinase inhibitors, with a thiazole ring, a versatile scaffold known for its ability to interact with various protein kinases.[3][6][7][8] This unique combination suggests a high potential for interaction within the ATP-binding pocket of kinases.[3]

This application note will use a hypothetical framework to guide the investigation of this compound against a relevant oncogenic kinase, such as Epidermal Growth Factor Receptor (EGFR), a well-established target in cancer therapy. The principles and protocols described herein are broadly applicable to other kinase targets.

Postulated Mechanism of Action & Signaling Pathway

Most small molecule kinase inhibitors function as ATP-competitive agents, binding to the kinase's active site and preventing the phosphorylation of substrate proteins.[3] We hypothesize that 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid acts in a similar manner. Inhibition of a key signaling node like EGFR would disrupt downstream cascades, such as the PI3K/AKT/mTOR pathway, which are crucial for cell proliferation, survival, and growth.

Diagram: Postulated EGFR Signaling Pathway Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid Inhibitor->EGFR Inhibits EGF EGF Ligand EGF->EGFR Binds

Caption: Hypothetical inhibition of the EGFR signaling cascade.

Experimental Protocols

This section provides step-by-step protocols to assess the compound's activity from a biochemical to a cellular level.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal assay suitable for virtually any kinase.[9]

A. Principle: The assay is performed in two steps. First, the kinase reaction occurs, converting ATP to ADP. Second, a detection reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent then converts the produced ADP back to ATP, which is used in a luciferase/luciferin reaction to generate a luminescent signal directly proportional to kinase activity.

B. Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase substrate (e.g., a generic peptide like AQTQSPpTYR)

  • 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid (dissolved in 100% DMSO)

  • Known kinase inhibitor as a positive control (e.g., Erlotinib for EGFR)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate-reading luminometer

C. Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range. Also, prepare dilutions of the positive control inhibitor.

  • Kinase Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of serially diluted compound or DMSO (vehicle control).

    • 2 µL of kinase and substrate mix in kinase buffer.

    • Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The optimal time may need to be determined empirically.

  • First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

D. Data Analysis:

  • Subtract the background luminescence (no kinase control) from all wells.

  • Normalize the data by setting the vehicle (DMSO) control as 100% activity and the positive control inhibitor (at a saturating concentration) as 0% activity.

  • Plot the percent inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Diagram: Biochemical Assay Workflow

Assay_Workflow Start Start Step1 1. Add Compound/ Vehicle to Plate Start->Step1 Step2 2. Add Kinase/ Substrate Mix Step1->Step2 Step3 3. Pre-incubate (15 min) Step2->Step3 Step4 4. Add ATP to Initiate Reaction Step3->Step4 Step5 5. Incubate (60 min) Step4->Step5 Step6 6. Add ADP-Glo™ Reagent (Stop) Step5->Step6 Step7 7. Incubate (40 min) Step6->Step7 Step8 8. Add Kinase Detection Reagent Step7->Step8 Step9 9. Incubate (30 min) Step8->Step9 Readout 10. Measure Luminescence Step9->Readout End End Readout->End

Caption: Workflow for the in vitro ADP-Glo™ kinase assay.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

Confirming that the compound binds to its intended target in a live cell is a critical validation step.[10][11] The NanoBRET™ Target Engagement assay measures compound binding at specific kinase targets within intact cells.[10]

A. Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET). The target kinase is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds the kinase is added to the cells. If the test compound enters the cell and binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal. This allows for the quantitative measurement of compound affinity in a physiological context.[10][11]

B. Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA for NanoLuc®-Kinase Fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • NanoBRET™ Kinase Tracer and NanoBRET™ Nano-Glo® Substrate

  • Opti-MEM™ I Reduced Serum Medium

  • White, opaque 96-well cell culture plates

  • 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid (dissolved in 100% DMSO)

C. Step-by-Step Methodology:

  • Transfection: 24 hours before the assay, transfect HEK293 cells with the NanoLuc®-Kinase fusion plasmid according to the manufacturer's protocol. Plate the transfected cells into a 96-well plate.

  • Compound Treatment: On the day of the assay, prepare serial dilutions of the test compound in Opti-MEM™.

  • Tracer Addition: Prepare a solution containing the NanoBRET™ tracer in Opti-MEM™.

  • Assay Plate Setup:

    • Remove growth media from the cells.

    • Add the compound dilutions to the wells.

    • Immediately add the tracer solution to all wells.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Luminescence Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent as per the protocol.

    • Add the detection reagent to all wells.

    • Read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®, ~460nm) and acceptor (Tracer, >600nm) emission simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).

    • Normalize the data to vehicle (DMSO) controls.

    • Plot the corrected BRET ratio versus the log of the inhibitor concentration and fit to a dose-response curve to determine the cellular IC₅₀.

Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is used to determine the functional consequence of kinase inhibition.

A. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

B. Materials:

  • Cancer cell line with the target kinase (e.g., A549 lung cancer cells for EGFR)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Clear, flat-bottomed 96-well plates

  • Spectrophotometer (plate reader)

C. Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The next day, remove the media and add fresh media containing serial dilutions of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid. Include vehicle (DMSO) and no-cell (media only) controls.

  • Incubation: Incubate the cells for 72 hours. This duration allows for effects on proliferation to become apparent.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the media and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

D. Data Analysis:

  • Subtract the absorbance of the media-only blank from all readings.

  • Express the results as a percentage of the vehicle-treated control cells.

  • Plot the percentage of cell viability versus the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Summary & Interpretation

The data from these three core assays provide a comprehensive initial profile of the compound.

Assay TypeParameter MeasuredTypical ResultInterpretation
Biochemical Kinase Assay IC₅₀ (nM to µM)e.g., 50 nMPotency of the compound against the isolated, purified kinase enzyme.
Cellular Target Engagement IC₅₀ (nM to µM)e.g., 200 nMAffinity of the compound for its target within a live cell, accounting for cell permeability and intracellular ATP concentration.
Cell Viability Assay GI₅₀ (µM)e.g., 1.5 µMFunctional effect of target inhibition on cell proliferation and survival.

A successful kinase inhibitor candidate will typically show high potency in the biochemical assay, demonstrate clear target engagement in cells (cellular IC₅₀ may be higher than biochemical IC₅₀ due to ATP competition), and induce a dose-dependent decrease in cancer cell viability.

Conclusion

The protocols detailed in this guide provide a robust framework for the initial characterization of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid as a potential kinase inhibitor. By systematically evaluating its biochemical potency, cellular target engagement, and functional effects, researchers can efficiently determine the viability of this compound as a lead candidate for further drug development. These foundational assays are critical for making informed decisions in the progression of a kinase inhibitor discovery program.

References

  • Al-Ostoot, F.H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link][5]

  • Al-Salahi, R., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link][6]

  • Al-Salahi, R., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. Available at: [Link][7]

  • Al-Ostoot, F.H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online. Available at: [Link][3]

  • Lavecchia, A., et al. (2015). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. PubMed. Available at: [Link][12]

  • Al-Salahi, R., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Europe PMC. Available at: [Link][8]

  • HPS, A., et al. (2022). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. Available at: [Link][13]

  • Vasta, J.D., et al. (2019). Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate. Available at: [Link][14]

  • Sutradhar, R.K., et al. (2025). Thiazole derivatives as inhibitors of protein kinase. ResearchGate. Available at: [Link][15]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. Available at: [Link][9]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link][11]

  • Al-Ostoot, F.H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. Available at: [Link][1]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link][4]

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Method

Introduction: Unveiling the Potential of a Novel Pyrazine-Thiazole Scaffold

An In-Depth Guide to the In Vitro Evaluation of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid in Cancer Cell Lines The relentless pursuit of novel anticancer agents has led researchers to explore diverse heterocyclic sc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Evaluation of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid in Cancer Cell Lines

The relentless pursuit of novel anticancer agents has led researchers to explore diverse heterocyclic scaffolds. Among these, molecules incorporating both pyrazine and thiazole rings have garnered significant interest.[1] Pyrazine-based compounds are integral to numerous FDA-approved cancer therapies, targeting critical cellular pathways.[1] Similarly, the thiazole moiety is a key component in various compounds demonstrating potent cytotoxic and antiproliferative activities, often through the inhibition of protein kinases or induction of apoptosis.[2][3]

This document concerns 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid , a novel small molecule integrating these two pharmacologically significant heterocycles. Its chemical structure is presented below:

  • Molecular Formula: C₉H₇N₃O₂S[4]

  • Molecular Weight: 221.24 g/mol [4]

Given the nascent stage of research into this specific compound, this guide provides a comprehensive, field-proven framework for its initial preclinical evaluation. We will outline a logical, multi-step workflow designed to first establish its cytotoxic efficacy and subsequently elucidate its primary mechanism of action in relevant cancer cell lines. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each critical step.

Experimental Blueprint: A Phased Approach to Compound Characterization

A thorough in vitro assessment of a novel anticancer compound requires a systematic progression from broad efficacy screening to detailed mechanistic studies. Our recommended workflow ensures that resources are directed efficiently, with each phase logically informing the next.

G cluster_0 Phase 1: Efficacy Screening cluster_1 Phase 2: Mechanistic Investigation (Apoptosis) cluster_2 Phase 3: Pathway Elucidation start Prepare Compound Stock (e.g., 10 mM in DMSO) viability Protocol 1: Cell Viability Assay (MTT/WST-1) (Dose-response across multiple cell lines) start->viability ic50 Data Analysis: Calculate IC50 Values viability->ic50 flow Protocol 2: Apoptosis Quantification (Annexin V/PI Flow Cytometry) ic50->flow If IC50 is potent (e.g., < 50 µM) pathway Further Assays: Cell Cycle Analysis, Kinase Profiling, Metabolic Assays ic50->pathway If IC50 is potent stop Stop or Redesign ic50->stop If IC50 is high / inactive western Protocol 3: Apoptotic Marker Confirmation (Western Blot for Caspase-3, PARP) flow->western

Caption: Experimental workflow for characterizing a novel compound.

Phase 1: Cytotoxicity and Efficacy Screening

Core Objective: To determine if 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid exerts an anti-proliferative or cytotoxic effect on cancer cells and to quantify this effect via the half-maximal inhibitory concentration (IC₅₀).

Protocol 1: Cell Viability Assessment via MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5] Viable cells with active metabolism reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3)[6]

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid (Compound T)

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and perform a cell count. Seed cells into a 96-well plate at a pre-optimized density (typically 5,000–10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[5]

  • Compound Preparation: Prepare a 10 mM stock solution of Compound T in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from, for example, 100 µM down to 0.1 µM.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Expert Tip: Include a "vehicle control" (medium with the highest concentration of DMSO used, typically ≤0.5%) and an "untreated control" (medium only). A positive control (a known cytotoxic drug like Doxorubicin) is also recommended.[7]

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C. Viable cells will form visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on a shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis & Presentation:

Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[7]

Table 1: Hypothetical IC₅₀ Values for Compound T across Cancer Cell Lines

Cell Line Cancer Type Incubation Time (hours) IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma 48 15.2
MDA-MB-231 Triple-Negative Breast Cancer 48 8.9
A549 Lung Carcinoma 48 22.5
HCT116 Colorectal Carcinoma 48 5.7

| PC-3 | Prostate Adenocarcinoma | 48 | 35.1 |

Phase 2: Investigating Apoptosis as the Mechanism of Cell Death

Core Objective: If Compound T demonstrates potent cytotoxicity, the next logical step is to determine if it induces programmed cell death (apoptosis).

Protocol 2: Apoptosis Quantification by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for quantifying apoptosis.[8] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.[10]

G a Q3 Live Cells Annexin V (-) / PI (-) c Q4 Early Apoptotic Cells Annexin V (+) / PI (-) a:e->c:w Apoptosis d Q1 Necrotic Cells Annexin V (-) / PI (+) a:n->d:s b Q2 Late Apoptotic / Necrotic Annexin V (+) / PI (+) c:n->b:s G compound 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl) acetic acid egfr EGFR compound->egfr Inhibition pi3k PI3K egfr->pi3k Activates akt AKT pi3k->akt Activates bad Bad akt->bad Inhibits (Phosphorylation) bcl2 Bcl-2 bad->bcl2 Inhibits cas9 Caspase-9 bcl2->cas9 Inhibits cas3 Caspase-3 cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical signaling pathway inhibited by the compound.

This proposed pathway provides a testable hypothesis for future experiments. For example, one could perform a Western blot to assess the phosphorylation status of EGFR, AKT, and Bad in response to compound treatment. A decrease in phosphorylation would support this proposed mechanism of action.

References

Sources

Application

Application Notes and Protocols for the Antimicrobial Screening of "2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid"

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The rise of antimicrobial resistance necessitates the urgent discovery and development of novel t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those incorporating thiazole and pyrazine moieties, represent a promising avenue of investigation due to their diverse biological activities. This document provides a comprehensive guide for the antimicrobial screening of the novel compound 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid . The protocols detailed herein are grounded in established methodologies, including those outlined by the Clinical and Laboratory Standards Institute (CLSI), to ensure robust and reproducible data generation. This guide covers the rationale for screening, preparation of the test compound, and detailed step-by-step protocols for preliminary antibacterial, antifungal, and specialized antimycobacterial activity evaluation.

Introduction and Scientific Rationale

The compound 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid integrates three key pharmacophores: a pyrazine ring, a thiazole ring, and an acetic acid side chain. This unique structural combination provides a strong rationale for comprehensive antimicrobial screening.

  • Thiazole Derivatives: The thiazole ring is a core component of many compounds with demonstrated broad-spectrum antimicrobial properties. Thiazole-containing molecules have been shown to exhibit antibacterial and antifungal activities through various mechanisms.

  • Pyrazine Moiety: The pyrazine ring is notably present in pyrazinamide, a first-line antituberculosis drug. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, which is effective against semi-dormant Mycobacterium tuberculosis in acidic environments. The structural similarity suggests a potential for activity against mycobacteria.

  • Combined Scaffold: The synergistic or novel antimicrobial activities arising from the combination of these heterocyclic systems make this compound a compelling candidate for screening against a diverse panel of pathogenic microorganisms.

This guide will detail the necessary steps to systematically evaluate the antimicrobial potential of this compound, from initial broad-spectrum screening to more specialized assays.

Preparation of the Test Compound

The accurate preparation of the test compound is fundamental to obtaining reliable screening results.

Solubility Assessment and Stock Solution Preparation

Due to the presence of a carboxylic acid and aromatic heterocyclic rings, "2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid" is predicted to have low aqueous solubility. Therefore, an organic solvent is recommended for the initial stock solution. Dimethyl sulfoxide (DMSO) is the preferred solvent due to its broad solvency and compatibility with most in vitro assays at low concentrations.

Protocol: Preparation of a 10 mg/mL Stock Solution

  • Materials:

    • 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid powder

    • Sterile, anhydrous DMSO

    • Sterile 1.5 mL microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh 10 mg of the compound into the tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

    • This yields a 10 mg/mL (10,000 µg/mL) stock solution.

    • Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.

Causality and Trustworthiness: Using a high-concentration stock in DMSO minimizes the final concentration of the solvent in the assay, which is crucial as DMSO can have inhibitory effects on microbial growth at concentrations typically above 1-2% (v/v). Aliquoting prevents degradation and maintains the integrity of the compound over time.

Tier 1: Primary Antimicrobial Screening

The initial screening aims to identify any broad-spectrum activity against a representative panel of bacteria and fungi. The broth microdilution method is a quantitative and efficient technique for determining the Minimum Inhibitory Concentration (MIC).

Recommended Microbial Panel for Primary Screening

A panel of clinically relevant and standardized strains from the American Type Culture Collection (ATCC) should be used.[1][2][3]

Microorganism Gram Stain/Type ATCC Number Clinical Significance
Staphylococcus aureusGram-positive25923Common cause of skin, soft tissue, and bloodstream infections.[4]
Enterococcus faecalisGram-positive29212Opportunistic pathogen causing urinary tract and wound infections.[1]
Escherichia coliGram-negative25922Frequent cause of urinary tract and gastrointestinal infections.[4]
Pseudomonas aeruginosaGram-negative27853Opportunistic pathogen, often multi-drug resistant, causing hospital-acquired infections.[1]
Candida albicansYeast (Fungus)90028Common cause of opportunistic fungal infections (candidiasis).[5]
Cryptococcus neoformansYeast (Fungus)208821Encapsulated yeast causing meningitis, particularly in immunocompromised individuals.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) documents M07 for bacteria and M27 for fungi.[6][7]

Materials:

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Microbial cultures of the test strains

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Compound stock solution (10 mg/mL in DMSO)

  • Positive control antibiotics (e.g., Gentamicin for bacteria, Fluconazole for fungi)

  • Multichannel pipette

Workflow Diagram:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare 0.5 McFarland Inoculum Suspension C Inoculate Wells with Bacterial/Fungal Suspension A->C B Prepare Serial Dilutions of Test Compound in Plate B->C D Incubate Plate (35°C, 18-24h for bacteria, 35°C, 24-48h for fungi) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Workflow for the Broth Microdilution Assay.

Step-by-Step Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate sterile broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation and Compound Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Prepare a working solution of the test compound. For example, dilute the 10 mg/mL stock to 1280 µg/mL in broth.

    • Add 100 µL of the 1280 µg/mL working solution to the first column of wells, resulting in a starting concentration of 640 µg/mL.

    • Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, and so on, down to the 10th column. Discard the final 100 µL from the 10th column. This will typically create a concentration range of 640 µg/mL to 1.25 µg/mL.

    • Column 11 will serve as the growth control (broth and inoculum, no compound).

    • Column 12 will serve as the sterility control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted microbial inoculum to wells in columns 1 through 11. Do not add inoculum to the sterility control wells (column 12).

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate. For bacteria, incubate at 35°C for 18-24 hours. For fungi, incubate at 35°C for 24-48 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (a sign of microbial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[8]

Data Presentation

Results should be recorded in a clear, tabular format.

Test Microorganism ATCC Number MIC of "2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid" (µg/mL) MIC of Positive Control (µg/mL)
S. aureus25923[Insert Data][Insert Gentamicin Data]
E. faecalis29212[Insert Data][Insert Gentamicin Data]
E. coli25922[Insert Data][Insert Gentamicin Data]
P. aeruginosa27853[Insert Data][Insert Gentamicin Data]
C. albicans90028[Insert Data][Insert Fluconazole Data]
C. neoformans208821[Insert Data][Insert Fluconazole Data]

Tier 2: Bactericidal/Fungicidal Activity Assessment

If the compound shows significant inhibitory activity (a low MIC value), the next logical step is to determine if it is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth). This is achieved by determining the Minimum Bactericidal Concentration (MBC).[9]

Protocol: Minimum Bactericidal Concentration (MBC) Determination

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Spot-plate each aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates under the same conditions as the MIC assay.

  • After incubation, count the number of colonies for each plated concentration.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[10][11]

Interpretation:

  • If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal .

  • If the MBC is > 4 times the MIC, the compound is considered bacteriostatic .

Tier 3: Specialized Antimycobacterial Screening

Given the pyrazine moiety, screening against Mycobacterium species is highly recommended. The slow growth of mycobacteria requires specialized and more rapid assay methods than traditional broth dilution. The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric assay for this purpose.[12][13][14]

Protocol: Microplate Alamar Blue Assay (MABA) for Mycobacterium tuberculosis

Note: Work with M. tuberculosis must be conducted in a Biosafety Level 3 (BSL-3) laboratory. For initial screening, a surrogate organism like Mycobacterium smegmatis (ATCC 700084) can be used in a BSL-2 facility.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin, dextrose, catalase), and 0.05% Tween 80.

  • M. tuberculosis H37Rv (ATCC 27294) culture.

  • Alamar Blue reagent.

  • Sterile 96-well microtiter plates.

Workflow Diagram:

MABA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compound in Plate C Inoculate Wells with Mycobacterial Suspension A->C B Prepare M. tuberculosis Inoculum B->C D Incubate Plate (37°C, 5-7 days) C->D E Add Alamar Blue Reagent to Wells D->E F Re-incubate (37°C, 24 hours) E->F G Observe Color Change (Blue to Pink) F->G H Determine MIC: Lowest Concentration Remaining Blue G->H

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Step-by-Step Procedure:

  • Plate Preparation: Prepare serial dilutions of "2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid" in a 96-well plate as described in the broth microdilution protocol, using the supplemented Middlebrook 7H9 broth.

  • Inoculum Preparation: Grow M. tuberculosis in supplemented 7H9 broth to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in broth.

  • Inoculation: Inoculate the wells with the diluted mycobacterial suspension.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.

  • Second Incubation: Re-incubate the plate at 37°C for 24 hours.

  • MIC Determination: Observe the color change. Viable, respiring bacteria will reduce the blue Alamar Blue to pink resorufin. The MIC is the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).[13][14]

Conclusion and Future Directions

These application notes provide a structured, multi-tiered approach to the antimicrobial screening of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid . The outlined protocols, based on internationally recognized standards, will enable researchers to generate reliable and comparable data on the compound's spectrum of activity and potency. Positive results from this initial screening would warrant further investigation, including time-kill kinetic studies, mechanism of action studies, and screening against a broader panel of clinical isolates, including drug-resistant strains. The unique structural attributes of this molecule make it a promising candidate for the discovery of new antimicrobial leads.

References

  • Collins, L. A., & Franzblau, S. G. (1997). Microplate Alamar Blue Assay versus BACTEC 460 System for High-Throughput Screening of Compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004–1009. [Link]

  • Franzblau, S. G., Witzig, R. S., McLaughlin, J. C., Torres, P., Madico, G., Hernandez, A., ... & Ramirez, M. E. (1998). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology, 36(2), 362–366. [Link]

  • CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th ed. CLSI standard M27. Clinical and Laboratory Standards Institute. [Link]

  • CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. [Link]

  • CDC. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. [Link]

  • Blondiaux, N., Moune, M., Desroses, M., Frita, R., Flipo, M., Mathys, V., ... & Kremer, L. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. In Tuberculosis (pp. 281-292). Humana Press, New York, NY. [Link]

  • Thornsberry, C., Gavan, T. L., & Gerlach, E. H. (1977). Reproducibility of control strains for antibiotic susceptibility testing. Antimicrobial agents and chemotherapy, 12(4), 491–494. [Link]

  • Kim, Y., Lee, H., & Yong, D. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of laboratory medicine, 38(6), 557–562. [Link]

  • Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay. [Link]

  • Chauca, J., Tovar, M., & Palomino, J. C. (2017). Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. International Journal of Mycobacteriology, 6(1), 58. [Link]

  • BSAC. Quality Control of Antimicrobial Susceptibility Testing. [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]

  • Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. [Link]

  • Bonomo, C., Bonacci, P. G., Bivona, D., Musso, N., Bruno, O., Galli, A., ... & Tita, B. (2021). Evaluation of the Effects of Heteroaryl Ethylene Molecules in Combination with Antibiotics: A Preliminary Study on Control Strains. Antibiotics, 10(11), 1335. [Link]

  • Park, B. J., Kim, T. H., Kim, Y. K., Park, J. C., & Kim, J. (2014). Quality control ranges of Candida albicans ATCC 90028, a reference strain for antifungal susceptibility test by CLSI guideline. The Korean journal of mycology, 42(2), 159-162. [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of antimicrobial chemotherapy, 48(suppl_1), 5-16. [Link]

  • Patel, R. J., & Patel, P. R. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9-S), 180-192. [Link]

  • Microbe Investigations. (2024). MIC and MBC Testing: Developing Next-Generation Antibiotics. [Link]

  • Microrao. Here is the compiled list of ATCC strains used for tests and media quality control. [Link]

  • Wuama, C. A. (2017). Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) using a novel dilution tube method. African Journal of Microbiology Research, 11(23), 977-980. [Link]

  • Saludes, J. P., & Gonzalez, B. (2010). Antimycobacterial susceptibility testing methods for natural products research. Brazilian Journal of Microbiology, 41(2), 270-277. [Link]

  • HiMedia Laboratories. Multidrug-Resistant and Antimicrobial Testing Reference Strains. [Link]

  • Sánchez-García, J., & Betancur-Galvis, L. (2010). Antimycobacterial susceptibility testing methods for natural products research. Brazilian Journal of Microbiology, 41(2), 270-277. [Link]

  • Sánchez, J. G. B., Betancur, L. A., & Gonzalez, B. (2010). antimycobacterial susceptibility testing methods for natural products research. Brazilian Journal of Microbiology, 41(2), 270-277. [Link]

  • Singh, R., & Kumar, D. (2021). Antimicrobial Susceptibility Testing for Mycobacterium sp. In Tuberculosis (pp. 1-13). Humana, New York, NY. [Link]

  • Community for Open Antimicrobial Drug Discovery. (2016). Primary Antimicrobial Screening Bacterial and Fungal Procedure and Materials. [Link]

  • Al-Ostoot, F. H., Al-Anazi, A. M., Al-Ghamdi, S. S., Al-Qumaizi, K. I., & Al-Massarani, S. M. (2022). New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. Molecules, 27(19), 6205. [Link]

  • Kim, H. Y., Choi, J. H., Kim, Y. S., Kim, Y. H., & Kim, B. G. (2014). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. Bioorganic & medicinal chemistry letters, 24(1), 358–362. [Link]

  • El-Sayed, N. N. E., & Al-Ghorbani, M. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 1-28. [Link]

  • Osmaniye, D., & Sağlık, B. N. (2021). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal, 42(4), 806-813. [Link]

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Method

"2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid" for drug discovery

An in-depth guide for researchers, scientists, and drug development professionals on the application and protocols for 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid , a promising heterocyclic compound for modern drug di...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application and protocols for 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid , a promising heterocyclic compound for modern drug discovery.

Introduction: A Hybrid Scaffold for Novel Therapeutics

The convergence of distinct pharmacologically active moieties into a single molecular framework is a cornerstone of modern medicinal chemistry.[1] 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid represents such a hybrid, integrating the structural features of pyrazine and a thiazole-acetic acid side chain. Both parent scaffolds are prevalent in a multitude of clinically significant drugs, suggesting a high potential for biological activity.[2][3]

  • Pyrazine Ring: This nitrogen-containing heterocycle is a key component in drugs spanning various therapeutic areas, including the antitubercular agent Pyrazinamide and the first-in-class proteasome inhibitor Bortezomib, used in cancer therapy.[3][4]

  • Thiazole Core: The thiazole ring is another "privileged scaffold" known for its broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][5][6] The acetic acid substituent is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), often facilitating interaction with enzyme active sites like cyclooxygenases (COX).[7]

This guide provides a comprehensive technical overview, from the foundational synthesis and characterization of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid to detailed, field-tested protocols for its evaluation in anticancer and antimicrobial drug discovery workflows.

Compound Profile

The structural attributes of this molecule, particularly its arrangement of nitrogen and sulfur heteroatoms and the carboxylic acid group, make it an intriguing candidate for targeting enzymes and receptors through hydrogen bonding and aromatic interactions.

PropertyValue
IUPAC Name 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid
Molecular Formula C₉H₇N₃O₂S
Molecular Weight 221.24 g/mol
SMILES C1=CN=C(C=N1)C2=NC(=CS2)CC(=O)O
InChIKey KLAFFMMZAAUZTK-UHFFFAOYSA-N[8]
CAS Number 256529-20-1[9]

Part 1: Synthesis and Characterization Protocol

Scientific Rationale: The most direct and widely adopted method for constructing the thiazole ring is the Hantzsch thiazole synthesis. This protocol outlines a robust three-step process starting from commercially available materials. The key step involves the condensation of a thioamide (Pyrazine-2-carbothioamide) with an α-halo carbonyl compound (Ethyl 4-chloroacetoacetate) to form the thiazole ring. Subsequent hydrolysis of the ethyl ester yields the target carboxylic acid.

G cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Saponification A Pyrazine-2-carbonitrile B Pyrazine-2-carbothioamide A->B  NaHS or Lawesson's Reagent D Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate B->D C Ethyl 4-chloroacetoacetate C->D E 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid D->E  NaOH or LiOH, then H+

Caption: Synthetic workflow for 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid.

Protocol 1.1: Detailed Synthesis

Materials and Equipment:

  • Pyrazine-2-carbonitrile, Sodium hydrosulfide (NaHS), Ethyl 4-chloroacetoacetate, Sodium hydroxide (NaOH)

  • Methanol, Ethanol, Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexane

  • Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle

  • Rotary evaporator, Thin Layer Chromatography (TLC) plates, Silica gel for column chromatography

  • Standard glassware for extraction and filtration

Step-by-Step Methodology:

  • Synthesis of Pyrazine-2-carbothioamide (Intermediate 1):

    • Dissolve Pyrazine-2-carbonitrile (1.0 eq) in methanol in a round-bottom flask.

    • Add Sodium hydrosulfide (1.5 eq) portion-wise while stirring at room temperature.

    • Heat the mixture to reflux for 4-6 hours. Monitor reaction completion by TLC (e.g., 30% EtOAc/Hexane).

    • Cool the reaction, concentrate under reduced pressure, and partition the residue between water and DCM.

    • Extract the aqueous layer with DCM (3x). Combine organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the crude thioamide. Purify by recrystallization if necessary.

  • Synthesis of Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate (Intermediate 2):

    • Suspend Pyrazine-2-carbothioamide (1.0 eq) in ethanol in a round-bottom flask.

    • Add Ethyl 4-chloroacetoacetate (1.1 eq) to the suspension.

    • Heat the mixture to reflux for 8-12 hours. The formation of a precipitate is often observed.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the ethyl ester derivative.[10]

  • Synthesis of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid (Final Product):

    • Dissolve the ethyl ester from Step 2 (1.0 eq) in a mixture of methanol and water.

    • Add Sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.

    • Remove methanol using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 using 1M HCl.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry thoroughly to yield the final product.

Protocol 1.2: Characterization

Rationale: Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound, which is a prerequisite for reliable biological testing.

TechniqueExpected Results & Interpretation
¹H-NMR Expect signals corresponding to the pyrazine ring protons (typically δ 8.5-9.5 ppm), a singlet for the thiazole C5-H (δ ~7.5 ppm), a singlet for the methylene (-CH₂-) protons (δ ~3.8 ppm), and a broad singlet for the carboxylic acid proton (-COOH) which may be absent if using a deuterated solvent with exchangeable protons.
¹³C-NMR Expect distinct signals for all 9 carbon atoms, including those in the pyrazine and thiazole rings, the methylene carbon, and the carbonyl carbon of the carboxylic acid (typically δ > 170 ppm).
Mass Spec (ESI-MS) In positive mode, expect to see the [M+H]⁺ ion at m/z ≈ 222.03. In negative mode, expect the [M-H]⁻ ion at m/z ≈ 220.02.[8]
HPLC A pure sample should exhibit a single major peak, with purity typically >95% as determined by peak area integration.

Part 2: Application in Anticancer Drug Discovery

Scientific Rationale: The hybridization of pyrazine and thiazole rings has yielded potent anticancer agents in previous studies.[11][12] These scaffolds are known to interact with critical cancer-related targets, including protein kinases like EGFR and metalloenzymes like carbonic anhydrases, which are involved in proliferation, survival, and pH regulation in tumors.[6][11] The protocol below details a primary screen to assess the general cytotoxic potential of the compound.

G GF Growth Factor (e.g., EGF) EGFR EGFR GF->EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Pyrazinyl-Thiazole Compound Compound->EGFR Inhibition?

Caption: Potential inhibition of the EGFR-PI3K-AKT signaling pathway.

Protocol 2.1: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of human cancer cell lines.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 [breast], Panc-1 [pancreatic], HepG2 [liver]) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells must be kept constant and low (<0.5%) to avoid solvent toxicity.

    • Trustworthiness: Include control wells: untreated cells (negative control), vehicle-only (DMSO control), and cells treated with a known cytotoxic drug like Doxorubicin (positive control).

  • Incubation: Replace the media in the wells with the media containing the test compound concentrations and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the media and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Hypothetical Data Presentation:

Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-78.50.9
Panc-112.21.5
HepG215.81.1

Part 3: Application in Antimicrobial Drug Discovery

Scientific Rationale: Thiazole-containing compounds have a long history as antimicrobial agents, forming the backbone of several antibiotics and antifungals.[5][13] Their mechanism often involves the inhibition of essential microbial enzymes. Evaluating our target compound for antimicrobial activity is a logical extension of its structural heritage.

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the compound that prevents visible growth of a microorganism.

Principle: The broth microdilution method is a standardized technique used to determine the MIC. The test compound is serially diluted in a 96-well plate, and a standardized inoculum of the microorganism is added. Growth is assessed after incubation.

Methodology:

  • Strain Preparation: Prepare overnight cultures of test microorganisms (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative], Candida albicans [fungus]) in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculum Standardization: Dilute the overnight cultures to achieve a standardized inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the appropriate broth. The concentration range could be from 128 µg/mL down to 0.25 µg/mL.

  • Controls (Self-Validating System):

    • Sterility Control: Broth only, no bacteria.

    • Growth Control: Broth with bacteria, no compound.

    • Positive Control: Broth with bacteria and a known antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Inoculation: Add the standardized inoculum to all wells except the sterility control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance.

Hypothetical Data Presentation:

MicroorganismCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
S. aureus160.5N/A
E. coli640.125N/A
C. albicans32N/A1

Safety and Handling

As a novel chemical entity, 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid has not undergone thorough toxicological investigation. Therefore, it must be handled with care, assuming it is potentially hazardous.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14][15] Avoid contact with skin and eyes.[15][16]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Directions

2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid is a structurally compelling molecule with significant potential for drug discovery, particularly in oncology and infectious diseases. The protocols provided herein offer a clear roadmap for its synthesis, characterization, and initial biological screening.

Positive results from these initial assays should prompt further investigation, including:

  • Lead Optimization: Synthesizing analogs to establish a Structure-Activity Relationship (SAR) and improve potency and selectivity.

  • Mechanism of Action Studies: Identifying the specific molecular target(s) through techniques like thermal shift assays, kinase profiling, or affinity chromatography.

  • In Vivo Efficacy: Testing promising candidates in relevant animal models of cancer or infection.

  • ADME/Tox Profiling: Evaluating the compound's absorption, distribution, metabolism, excretion, and toxicity profile.

This systematic approach will be critical in advancing this promising scaffold from a laboratory curiosity to a potential therapeutic candidate.

References

  • The Chemistry Behind Antibiotics: Leveraging Thiazoleacetic Acid Derivatives. (2025). Available from: [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Kim, K. H., et al. (2010). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. PubMed. Available from: [Link]

  • Effects of new synthetic derivatives of thiazole acetic acid on the... (2022). ResearchGate. Available from: [Link]

  • Al-Malki, J., et al. (2022). New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. PMC. Available from: [Link]

  • Osmaniye, D., & Saglik, B. N. (2021). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal. Available from: [Link]

  • Al-Omar, M. A., et al. (2023). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. OUCI. Available from: [Link]

  • MDPI. (2023). Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. Available from: [Link]

  • El-Naggar, M., et al. (2023). New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evaluation and In Silico Study. PubMed Central. Available from: [Link]

  • Synthesis and antiviral activity of new pyrazole and thiazole derivatives. (2025). ResearchGate. Available from: [Link]

  • PubChem. 2-[2-(pyrazin-2-yl)-1,3-thiazol-4-yl]acetic acid. Available from: [Link]

  • PubChem. Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate. Available from: [Link]

  • Fisher Scientific. (2026). SAFETY DATA SHEET - Pyrazine-2,3-dicarboxylic acid. Available from: [Link]

  • Al-Warhi, T., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC. Available from: [Link]

  • Wube, A., & Wätjen, W. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Available from: [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (2021). AWS. Available from: [Link]

  • Harianingsih, H., et al. (2021). Chemical Transformation of Pyrazine Derivatives. Molekul. Available from: [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. Available from: [Link]

  • PubChem. 2-[2-(pyrimidin-2-yl)-1,3-thiazol-4-yl]acetic acid. Available from: [Link]

  • Al-Omar, M. A., et al. (2025). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. ResearchGate. Available from: [Link]

  • Progress in the Synthesis and Application of Acetylpyrazine. (2025). ResearchGate. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Derivatization of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid

Abstract This technical guide provides a comprehensive overview of the derivatization strategies for "2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid," a heterocyclic compound of significant interest in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the derivatization strategies for "2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid," a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazine-thiazole scaffold is a privileged structure, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for the synthesis of the starting material, its derivatization into amides and esters, and the exploration of bioisosteric replacements. The rationale behind experimental choices, analytical characterization methods, and the biological context of these derivatives are discussed in depth to provide a holistic understanding of the chemical space surrounding this promising scaffold.

Introduction: The Significance of the Pyrazine-Thiazole Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The fusion of a pyrazine and a thiazole ring, as seen in the title compound, creates a unique electronic and structural motif that can interact with various biological targets.[1] The carboxylic acid functionality on the acetic acid side chain provides a crucial handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Derivatization of the carboxylic acid group is a cornerstone of medicinal chemistry. It allows for the modulation of critical drug-like properties such as solubility, lipophilicity, metabolic stability, and target binding affinity. For instance, converting the carboxylic acid to an amide can introduce new hydrogen bond donors and acceptors, potentially enhancing binding to a protein target. Esterification can increase lipophilicity, which may improve cell membrane permeability.

Furthermore, the concept of bioisosterism , the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool in drug design.[4][5] Carboxylic acids can sometimes lead to poor pharmacokinetic profiles due to their ionization at physiological pH. Replacing the carboxylic acid with a bioisostere, such as a tetrazole, can mitigate these issues while retaining the desired biological activity.[4][5]

This guide will explore these derivatization strategies in the context of "2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid," providing both the "how" and the "why" for each experimental protocol.

Synthesis of the Starting Material: 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid

A plausible and efficient route to the title compound is through the well-established Hantzsch thiazole synthesis , followed by ester hydrolysis.[6][7][8][9] This approach offers a convergent and reliable method for constructing the thiazole ring.

Proposed Synthetic Route

Synthesis_Workflow A Pyrazine-2-carbothioamide C Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate A->C Hantzsch Synthesis (Reflux, Ethanol) B Ethyl 4-chloroacetoacetate B->C D 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid C->D Hydrolysis (e.g., LiOH, THF/H2O)

Caption: Proposed synthesis of the title compound.

Protocol: Synthesis of Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate (Intermediate)

This protocol is based on the general principles of the Hantzsch thiazole synthesis.[6][7][8][9]

Materials:

  • Pyrazine-2-carbothioamide

  • Ethyl 4-chloroacetoacetate

  • Anhydrous Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a 250 mL round-bottom flask, dissolve pyrazine-2-carbothioamide (1 equivalent) in anhydrous ethanol.

  • To this solution, add ethyl 4-chloroacetoacetate (1.1 equivalents).

  • Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol: Hydrolysis to 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid

Materials:

  • Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) and Water

  • 1 M Hydrochloric acid (HCl)

  • Erlenmeyer flask and magnetic stirrer

Procedure:

  • Dissolve the ethyl ester (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2-3 equivalents) to the solution and stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the dropwise addition of 1 M HCl.

  • The carboxylic acid product should precipitate out of solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product.

Derivatization Strategies and Protocols

The carboxylic acid moiety of the title compound is a versatile handle for a variety of chemical transformations. The following sections detail protocols for the most common and medicinally relevant derivatizations.

Amide Bond Formation

Amide coupling is a fundamental reaction in medicinal chemistry. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator such as 1-Hydroxybenzotriazole (HOBt) provides a mild and efficient method for amide bond formation, even with less reactive amines.[10][11][12][13][14]

Amide_Coupling cluster_0 Activation cluster_1 Coupling A Carboxylic Acid C Activated Ester A->C B EDC/HOBt B->C E Amide C->E D Amine (R-NH2) D->E

Caption: Amide coupling workflow.

Materials:

  • 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid

  • Substituted amine (1.1 equivalents)

  • EDC hydrochloride (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, and nitrogen atmosphere

Procedure:

  • Dissolve the carboxylic acid (1 equivalent) in anhydrous DMF or DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add HOBt (1.2 equivalents) and EDC hydrochloride (1.2 equivalents) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate vial, dissolve the desired amine (1.1 equivalents) in a small amount of the reaction solvent.

  • Add the amine solution and DIPEA (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by column chromatography on silica gel or by recrystallization.

Table 1: Representative Amines for Derivatization

AmineRationale
Aniline derivativesTo explore the effects of aromatic substituents on activity.
Benzylamine derivativesTo introduce flexibility and explore interactions with hydrophobic pockets.
Amino acid estersTo improve solubility and introduce chirality.
Heterocyclic aminesTo incorporate additional pharmacophoric features.
Esterification

Esterification is another key derivatization strategy, often employed to increase lipophilicity and improve membrane permeability. The Fischer esterification is a classic and straightforward method for this transformation, particularly effective with primary and secondary alcohols.[15][16][17][18][19]

Materials:

  • 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid

  • Alcohol (e.g., methanol, ethanol, isopropanol; used in excess as the solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a round-bottom flask, suspend the carboxylic acid (1 equivalent) in the desired alcohol (a large excess, acting as both reactant and solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per 10 mmol of carboxylic acid).

  • Heat the mixture to reflux with stirring for 4-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude ester can be purified by column chromatography on silica gel.

Bioisosteric Replacement: Synthesis of Tetrazole Analogs

The 1H-tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and lipophilicity.[1][3][5][20] A common route to 5-substituted tetrazoles is through the [3+2] cycloaddition of a nitrile with an azide source.

Tetrazole_Synthesis A Carboxylic Acid B Amide A->B Amidation with NH3 C Nitrile B->C Dehydration (e.g., P2O5) D Tetrazole C->D [3+2] Cycloaddition (e.g., NaN3, NH4Cl)

Caption: General workflow for tetrazole synthesis from a carboxylic acid.

This multi-step procedure involves the conversion of the carboxylic acid to a nitrile, followed by cycloaddition.

Step 1: Synthesis of the Primary Amide

  • Follow the EDC/HOBt amide coupling protocol (Section 3.1.1) using ammonia (in the form of ammonium chloride and a base like DIPEA) as the amine source.

Step 2: Dehydration to the Nitrile

  • The primary amide can be dehydrated to the corresponding nitrile using a variety of dehydrating agents, such as phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride, or Burgess reagent. The choice of reagent will depend on the substrate's sensitivity.

Step 3: Cycloaddition to the Tetrazole

  • The nitrile is then reacted with an azide source, commonly sodium azide with an ammonium chloride catalyst, in a solvent like DMF at elevated temperatures (e.g., 100-120 °C) to form the tetrazole ring.

Note: This is a general outline, and specific conditions will need to be optimized for the substrate.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized derivatives.

Table 2: Key Analytical Techniques and Expected Observations

TechniquePurposeExpected Observations
¹H NMR & ¹³C NMR Structural elucidation and confirmation.¹H NMR: Characteristic signals for the pyrazine and thiazole rings. The methylene protons of the acetic acid side chain will show a singlet. For amides, an NH proton signal will be present. For esters, signals corresponding to the alcohol moiety will appear.[4][12][21][22]
Mass Spectrometry (MS) Determination of molecular weight and fragmentation patterns to support structural assignment.The molecular ion peak (M+H)⁺ should be observed. Fragmentation may involve cleavage of the side chain and characteristic losses from the heterocyclic core.[23][24][25][26]
HPLC Purity assessment and reaction monitoring.A single major peak should be observed for the pure compound. Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water with a modifier like formic acid is a good starting point.[27][28][29][30]
FT-IR Spectroscopy Identification of key functional groups.Carboxylic Acid: Broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch (~1700-1725 cm⁻¹). Amide: N-H stretch (~3200-3400 cm⁻¹) and a C=O stretch (~1630-1680 cm⁻¹). Ester: C=O stretch (~1735-1750 cm⁻¹).

Biological Context and Future Directions

The derivatization of "2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid" opens up a vast chemical space for the discovery of new therapeutic agents. Pyrazine-thiazole hybrids have been reported to possess a range of biological activities, including:

  • Anticancer Activity: Many pyrazine and thiazole derivatives are known to inhibit various kinases and other enzymes involved in cancer cell proliferation.

  • Antimicrobial Activity: The heterocyclic nature of this scaffold makes it a promising candidate for the development of new antibacterial and antifungal agents.[2]

  • Anti-inflammatory Activity: Thiazole-containing compounds have been shown to modulate inflammatory pathways.[1]

The derivatives synthesized using the protocols in this guide can be screened in a variety of biological assays to identify lead compounds for further optimization. The systematic modification of the carboxylic acid moiety will provide valuable SAR data to guide the design of more potent and selective drug candidates.

References

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of the Indian Chemical Society.
  • Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. (2025).
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances.
  • Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. (2021). MDPI.
  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). MDPI.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Molecules.
  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (2021). Open Access Journals.
  • The Fischer Esterification. (n.d.). University of Colorado Boulder.
  • Tetrazoles as carboxylic acid isosteres: chemistry and biology. (2013). Journal of Inclusion Phenomena and Macrocyclic Chemistry.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). NIH.
  • 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. (2019). Semantic Scholar.
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  • SiW.SiO2 catalyzed synthesis of new Hantzsch thiazole derivatives 4a–4j. (2021).
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1.
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
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  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry.
  • Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. (2024). RSC Advances.
  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. (2023). Scientific Reports.
  • Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (2020). Revue Roumaine de Chimie.
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  • HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. (2014). Journal of the Chinese Chemical Society.
  • Fischer Esterific
  • Fischer–Speier esterific
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014).
  • Mass spectrometric study of some pyrazoline derivatives. (2008).
  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. (2024). Scientific Reports.
  • {2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid. (n.d.). Smolecule.
  • Fischer Esterific
  • A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation 4. (2017). CHEMISTRY & BIOLOGY INTERFACE.
  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2014).
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2017). Molecules.
  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014).

Sources

Method

Application Notes and Protocols for 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid in Medicinal Chemistry

Introduction: A Heterocyclic Scaffold of Therapeutic Promise In the landscape of medicinal chemistry, the fusion of distinct heterocyclic pharmacoresores often yields novel molecular entities with compelling biological p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Heterocyclic Scaffold of Therapeutic Promise

In the landscape of medicinal chemistry, the fusion of distinct heterocyclic pharmacoresores often yields novel molecular entities with compelling biological profiles. 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid emerges from this principle, integrating the pyrazine and thiazole moieties. This unique structural amalgamation suggests a potential for diverse pharmacological activities, drawing from the established therapeutic credentials of its constituent rings. Pyrazine derivatives are integral to a range of clinically used drugs, exhibiting activities from anticancer to antimicrobial, while the thiazole ring is a cornerstone of many anti-inflammatory and antimicrobial agents.[1] The strategic incorporation of an acetic acid side chain further enhances the molecule's potential for interacting with biological targets and provides a handle for further chemical modification.

These application notes provide a comprehensive guide for researchers and drug development professionals interested in the synthesis, characterization, and biological evaluation of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid and its analogs. The protocols detailed herein are designed to be robust and reproducible, offering a solid foundation for exploring the therapeutic potential of this promising heterocyclic scaffold.

Chemical Synthesis: A Plausible Pathway via Hantzsch Thiazole Synthesis

The synthesis of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid can be logically approached through a multi-step sequence culminating in the well-established Hantzsch thiazole synthesis.[2][3][4][5][6] This strategy involves the initial formation of the ethyl ester of the target compound, followed by its hydrolysis to yield the final carboxylic acid.

Protocol 1: Synthesis of Ethyl 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetate

This protocol outlines the probable synthesis of the ethyl ester intermediate, a critical precursor to the final acid. The core of this synthesis is the Hantzsch reaction, which involves the condensation of a thioamide with an α-haloketone.[3][6]

Workflow for the Synthesis of Ethyl 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetate

cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis Pyrazinamide Pyrazine-2-carboxamide LawessonsReagent Lawesson's Reagent Pyrazinamide->LawessonsReagent Toluene, Reflux Thioamide Pyrazine-2-carbothioamide LawessonsReagent->Thioamide EthylBromopyruvate Ethyl 4-bromoacetoacetate Thioamide->EthylBromopyruvate Ethanol, Reflux Ester Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate EthylBromopyruvate->Ester

A plausible synthetic workflow.

Materials and Reagents:

  • Pyrazine-2-carboxamide

  • Lawesson's Reagent

  • Toluene (anhydrous)

  • Ethyl 4-bromoacetoacetate

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Synthesis of Pyrazine-2-carbothioamide (Thioamide Intermediate):

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyrazine-2-carboxamide (1 equivalent) in anhydrous toluene.

    • Add Lawesson's reagent (0.5 equivalents) portion-wise to the stirred solution.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to obtain pure pyrazine-2-carbothioamide.

  • Hantzsch Thiazole Synthesis:

    • Dissolve the synthesized pyrazine-2-carbothioamide (1 equivalent) in absolute ethanol in a round-bottom flask.

    • Add ethyl 4-bromoacetoacetate (1.1 equivalents) to the solution.

    • Heat the reaction mixture to reflux for 6-8 hours, again monitoring by TLC.

    • After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate by column chromatography.

Protocol 2: Hydrolysis to 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid

The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.

Materials and Reagents:

  • Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl, 1M)

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Dissolve ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate (1 equivalent) in a mixture of THF and water.

  • Add lithium hydroxide (or sodium hydroxide, 2-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1M HCl. A precipitate should form.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid.

  • The product can be further purified by recrystallization if necessary.

Biological Evaluation: Investigating Therapeutic Potential

Given the structural motifs present in 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid, preliminary biological screening should focus on its potential anti-inflammatory and antimicrobial activities.

Protocol 3: In Vitro Anti-inflammatory Activity Assessment

A plausible mechanism for the anti-inflammatory action of thiazole derivatives involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the arachidonic acid pathway.[7][8][9]

Workflow for In Vitro Anti-inflammatory Screening

Compound Test Compound (2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid) COX_Assay COX-1/COX-2 Inhibition Assay Compound->COX_Assay LOX_Assay 5-LOX Inhibition Assay Compound->LOX_Assay Data_Analysis IC50 Determination COX_Assay->Data_Analysis LOX_Assay->Data_Analysis

Screening for anti-inflammatory targets.

a) Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Enzyme-based)

  • Principle: This assay measures the ability of the test compound to inhibit the peroxidase activity of COX enzymes.

  • Materials: COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), assay buffer, 96-well plates, plate reader.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

    • Add various concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., indomethacin for COX-1, celecoxib for COX-2).

    • Incubate for a short period at room temperature.

    • Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

    • Measure the absorbance at the appropriate wavelength over time.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

b) 5-Lipoxygenase (5-LOX) Inhibition Assay (Cell-based)

  • Principle: This assay measures the inhibition of 5-LOX activity in a cellular context, often using stimulated neutrophils or a specific cell line.

  • Materials: Human polymorphonuclear leukocytes (PMNLs) or a suitable cell line, calcium ionophore A23187 (stimulant), arachidonic acid, assay buffer, ELISA kit for leukotriene B4 (LTB4).

  • Procedure:

    • Isolate PMNLs from fresh human blood or culture a suitable cell line.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle control.

    • Stimulate the cells with calcium ionophore A23187 and arachidonic acid.

    • After incubation, stop the reaction and centrifuge to pellet the cells.

    • Measure the amount of LTB4 produced in the supernatant using a commercially available ELISA kit.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)
2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acidTBDTBDTBD
Indomethacin (Positive Control)Lit.Lit.N/A
Celecoxib (Positive Control)Lit.Lit.N/A
Zileuton (Positive Control)N/AN/ALit.
TBD: To be determined experimentally. Lit.: Literature value.
Protocol 4: In Vitro Antimicrobial Susceptibility Testing

The antimicrobial potential of the compound can be assessed against a panel of clinically relevant bacterial and fungal strains using standard methods.[10][11][12][13][14]

a) Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials: Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, test compound, positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Procedure:

    • Prepare a standardized inoculum of the test microorganism.

    • In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth.

    • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

b) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

  • Principle: This assay determines the lowest concentration of an antimicrobial agent that kills the microorganism.

  • Procedure:

    • Following the MIC determination, take an aliquot from the wells showing no visible growth.

    • Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).

    • Incubate the plates.

    • The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acidTBDTBDTBD
Ciprofloxacin (Positive Control)Lit.Lit.N/A
Fluconazole (Positive Control)N/AN/ALit.
TBD: To be determined experimentally. Lit.: Literature value.

Potential Mechanism of Action and Signaling Pathways

Based on the activities of related thiazole derivatives, 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid may exert its anti-inflammatory effects by modulating the arachidonic acid cascade.

Hypothesized Anti-inflammatory Signaling Pathway

cluster_0 Cell Membrane cluster_1 Enzymatic Pathways cluster_2 Inhibition Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Phospholipids->PLA2 Cellular Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Pro-inflammatory Leukotrienes->Inflammation Pro-inflammatory Test_Compound 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid Test_Compound->COX Inhibition Test_Compound->LOX Inhibition

Modulation of the arachidonic acid cascade.

Conclusion and Future Directions

2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid represents a molecule of significant interest for medicinal chemistry research. The protocols outlined in these application notes provide a framework for its synthesis and initial biological characterization. Further studies should focus on expanding the panel of biological targets, including kinase assays and other relevant screens, to fully elucidate its mechanism of action. In vivo studies in appropriate animal models of inflammation and infection will be crucial to validate the in vitro findings and assess the therapeutic potential of this promising heterocyclic compound.

References

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ResearchGate. [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). Semantic Scholar. [Link]

  • Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (n.d.). MDPI. [Link]

  • Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). Consolidated Multidisciplinary Research Journal. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). National Center for Biotechnology Information. [Link]

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (2020). MDPI. [Link]

  • Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. (2013). PubMed. [Link]

  • The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol. (2012). National Center for Biotechnology Information. [Link]

  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2022). ResearchGate. [Link]

  • Synthesis, and docking studies of novel heterocycles incorporating the indazolylthiazole moiety as antimicrobial and anticancer agents. (2022). National Center for Biotechnology Information. [Link]

  • Novel α-N-heterocyclic thiosemicarbazone complexes: synthesis, characterization, and antimicrobial of properties investigation. (2024). Royal Society of Chemistry. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF NOVEL HETEROCYCLIC COMPOUNDS. (2012). TSI Journals. [Link]

  • Synthesis and Biological Activity of Thiazolyl-Acetic Acid Derivatives as Possible Antimicrobial Agents. (2013). Sci-Hub. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2018). MDPI. [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022). MDPI. [Link]

  • The Hantzsch Thiazole Synthesis. (2022). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2021). National Center for Biotechnology Information. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]

  • Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. (2022). Chemical Methodologies. [Link]

  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. [Link]

  • Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. (2024). ResearchGate. [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). National Center for Biotechnology Information. [Link]

    • Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. (1958). Semantic Scholar. [Link]

  • Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate. (2017).

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Application

Topic: Analytical Methods for the Quantification of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This comprehensive guide details robust and validated a...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details robust and validated analytical methodologies for the quantitative analysis of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid. The structural characteristics of this compound, featuring a pyrazine ring, a thiazole ring, and an acetic acid moiety, lend it to analysis by several advanced analytical techniques.[1][2] This document provides detailed, field-proven protocols for quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices is explained, and all protocols are presented within the framework of internationally recognized validation standards, ensuring scientific integrity and trustworthiness.[3][4][5] This guide is intended to serve as a practical and authoritative resource for researchers in pharmaceutical development, quality control, and metabolic studies.

Analyte Profile and Strategic Considerations

Compound: 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid Molecular Formula: C₉H₇N₃O₂S[1] Monoisotopic Mass: 221.0259 Da[1] Structure:

The analyte's structure presents key features that inform the selection of analytical techniques:

  • Aromatic Heterocycles (Pyrazine and Thiazole): These moieties contain π-electron systems that are strong chromophores, making the molecule highly suitable for UV-Vis spectrophotometric detection.[6][7][8] This is the foundational principle for the HPLC-UV method.

  • Ionizable Groups: The pyrazine nitrogens and the carboxylic acid group are readily ionizable. This makes the compound ideal for analysis by mass spectrometry using electrospray ionization (ESI), which is the basis for the high-sensitivity LC-MS/MS method.[9][10]

  • Polarity: The presence of the carboxylic acid group and multiple nitrogen atoms confers significant polarity, guiding the selection of a reverse-phase chromatographic system.

Recommended Analytical Methodologies: A Comparative Overview

Two primary methods are recommended based on typical laboratory needs for sensitivity, selectivity, and throughput.

Method Principle Primary Application Advantages Limitations
RP-HPLC-UV Chromatographic separation followed by UV absorbance detection.Routine quality control, purity assessment, and quantification of bulk drug substance or formulated product.Robust, cost-effective, widely available, excellent for high-concentration samples.Lower sensitivity and potential for interference in complex matrices (e.g., biological fluids).
LC-MS/MS Chromatographic separation coupled with highly selective mass-based detection.Bioanalysis (pharmacokinetic studies), trace-level impurity quantification, and analysis in complex matrices.Exceptional sensitivity and selectivity, structural confirmation capability.Higher equipment cost and complexity, potential for matrix effects.[11]

Protocol I: Quantification by RP-HPLC with UV Detection

This protocol is optimized for the accurate quantification of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid in samples where the analyte concentration is relatively high and the matrix is simple.

Rationale for Method Design
  • Column Choice: A C18 stationary phase is selected for its hydrophobic character, which provides effective retention for the moderately polar analyte through reverse-phase interactions.

  • Mobile Phase: A mixture of acetonitrile and water is a standard mobile phase for reverse-phase chromatography. The inclusion of formic acid serves two critical purposes: it protonates the carboxylic acid group, suppressing its ionization and leading to better peak shape, and it acidifies the mobile phase to ensure consistent interaction with the silica-based stationary phase.

  • Detection Wavelength: The UV spectrum of similar pyrazine and thiazole-containing structures suggests strong absorbance in the 270-330 nm range.[6][8] A preliminary scan of the analyte standard is required to determine the precise λmax for maximum sensitivity. For this protocol, we will use a representative wavelength.

Materials and Reagents
  • Reference Standard: 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (≥98% purity)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation and Chromatographic Conditions
Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, and DAD/VWD detector.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 10% B to 80% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (or determined λmax)
Run Time 15 minutes
Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare a 0.1% (v/v) solution of formic acid in water for Mobile Phase A and a 0.1% (v/v) solution of formic acid in acetonitrile for Mobile Phase B. Filter and degas both solutions.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the initial mobile phase composition (90:10, A:B).

  • Sample Preparation: Dissolve the unknown sample in methanol to an estimated concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • System Setup and Equilibration: Set up the HPLC system according to the conditions in the table above. Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.

  • Analysis: Inject the calibration standards, starting with the lowest concentration, followed by the unknown samples. A blank (methanol) should be run periodically to check for carryover.

Protocol II: High-Sensitivity Quantification by LC-MS/MS

This method is designed for trace-level quantification, particularly for applications in complex biological matrices like plasma or serum, where high selectivity is paramount.[10]

Rationale for Method Design
  • Ionization: Electrospray Ionization in positive mode (ESI+) is chosen because the pyrazine nitrogen atoms are basic and readily accept a proton to form a stable [M+H]⁺ ion.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is the ideal IS. If unavailable, a structurally similar compound with different mass and similar chromatographic behavior should be used.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) provides exceptional selectivity. A precursor ion (the protonated molecule) is selected and fragmented, and a specific product ion is monitored. This "transition" is highly specific to the analyte.

Instrumentation and Analytical Conditions

Liquid Chromatography

Parameter Condition
LC System UPLC system such as Waters ACQUITY or equivalent.[9]
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[12]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute.
Column Temperature 40 °C

| Injection Volume | 5 µL |

Tandem Mass Spectrometry

Parameter Condition
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S).[9]
Ionization Mode ESI Positive (ESI+)[12]
Precursor Ion [M+H]⁺ m/z 222.0
MRM Transition (Quantifier) m/z 222.0 → 178.0 (Proposed: loss of CO₂)
MRM Transition (Qualifier) m/z 222.0 → 122.0 (Proposed: cleavage of thiazole ring)
Dwell Time 50 ms
Collision Energy (CE) To be optimized for each transition

| Source Temperature | 550 °C |

Step-by-Step Protocol
  • Standard and Sample Preparation:

    • Prepare stock and working standard solutions as described in the HPLC protocol, but at much lower concentrations (e.g., ng/mL range).

    • For plasma samples, perform a protein precipitation extraction. To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard. Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean vial for injection.

  • System Optimization: Infuse a standard solution of the analyte directly into the mass spectrometer to optimize source parameters and determine the optimal collision energies for the MRM transitions.

  • Analysis: Equilibrate the LC-MS/MS system. Inject the calibration standards and extracted samples. The concentration is determined by the ratio of the analyte peak area to the internal standard peak area.

Analytical Method Validation Protocol

Validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose.[5][13] The following protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][14]

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Protocol cluster_2 Method Implementation Dev Develop HPLC-UV Method Specificity Specificity/ Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ LOD Limit of Detection (LOD) LOQ->LOD Robustness Robustness LOD->Robustness Routine Routine Sample Analysis Robustness->Routine

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Pyrazinyl-Thiazoles

Welcome to the technical support center for the synthesis of pyrazinyl-thiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazinyl-thiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Pyrazinyl-thiazoles are significant scaffolds in drug discovery, exhibiting a wide range of biological activities.[1][2] However, their synthesis, often accomplished via methods like the Hantzsch thiazole synthesis, can be prone to side reactions that impact yield, purity, and scalability.[3][4]

This document provides in-depth, troubleshooting guidance in a practical question-and-answer format. We will explore the causality behind common experimental issues and offer field-proven solutions to help you optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Yield of the Desired Pyrazinyl-Thiazole

Question: I am performing a Hantzsch-type synthesis by reacting a 2-(bromoacetyl)pyrazine with a thioamide, but my yields are consistently low or I'm failing to isolate any product. What are the primary causes and how can I troubleshoot this?

Answer: This is a common but multifaceted problem. Low yields in Hantzsch syntheses often trace back to three core areas: reactant stability, reaction conditions, and competing side reactions.[5]

Possible Causes & Solutions:

  • Reactant Purity and Stability:

    • α-Halo Carbonyl Instability: The 2-(bromoacetyl)pyrazine starting material can be unstable.[6] Ensure it is freshly prepared or has been stored properly (cold, dark, and under an inert atmosphere). Decomposition will directly lead to lower yields. Verify its purity by NMR or melting point analysis before use.[7]

    • Thioamide Quality: Impurities in the thioamide (e.g., the pyrazine-derived thioamide) can introduce competing reactants.[6] Recrystallization or chromatographic purification of the thioamide is recommended if its purity is questionable.

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The polarity and protic nature of the solvent are critical. While alcohols like ethanol are common, they can sometimes participate in side reactions.[3] Consider switching to an aprotic solvent such as DMF or acetonitrile, which can improve reaction rates and minimize solvolysis of the bromoacetyl precursor.[6]

    • Temperature Control: While heating is often necessary to drive the reaction to completion, excessive heat can promote decomposition of reactants or the desired product.[8] We recommend starting at a moderate temperature (e.g., 50-60 °C) and monitoring the reaction by Thin Layer Chromatography (TLC) or LC-MS.[7] If the reaction is sluggish, incrementally increase the temperature.

    • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the formation of degradation products or complex tarry mixtures.[6] Monitor the reaction closely and quench it once the limiting reagent has been consumed.

ParameterRecommendationRationale
Reactant Purity Verify by NMR/MP. Purify if necessary.Prevents side reactions from impurities and ensures correct stoichiometry.[7]
Solvent Start with ethanol; consider DMF for sluggish reactions.Solvent polarity affects reactant solubility and reaction kinetics.[6]
Temperature Begin at 50-60 °C; increase incrementally.Balances reaction rate against thermal decomposition of sensitive intermediates.[8]
Monitoring Use TLC or LC-MS every 30-60 minutes.Prevents product degradation from excessive heating and identifies optimal endpoint.[7]
Issue 2: Formation of an Isomeric Impurity

Question: My final product is contaminated with a significant byproduct that has the same mass as my target pyrazinyl-thiazole. What is this impurity and how can I prevent its formation?

Answer: When using thioamides (R-CSNH₂), a common side reaction in the Hantzsch synthesis is the formation of an isomeric 2-imino-2,3-dihydrothiazole, which can exist in equilibrium with the desired 2-aminothiazole.[5] The regioselectivity of the cyclization is highly dependent on the reaction pH.

Mechanistic Insight:

The initial S-alkylation of the thioamide by the α-haloketone is rapid. The subsequent cyclization, however, can proceed via two pathways:

  • Pathway A (Favored in Neutral/Basic conditions): The nitrogen atom attacks the carbonyl carbon, leading to the desired 2-amino-thiazole after dehydration.

  • Pathway B (Can occur in Acidic conditions): Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic. The nitrogen can still attack, but the resulting intermediate can lead to the 2-imino isomer.[5]

Solutions & Prevention:

  • pH Control: The most effective way to suppress the formation of the imino isomer is to maintain neutral or slightly basic reaction conditions.[6] If your α-haloketone starting material is a hydrohalide salt (e.g., 2-(bromoacetyl)pyrazine·HBr), it is crucial to add a mild, non-nucleophilic base to neutralize the acid.

    • Recommended Bases: Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are excellent choices.[3] Avoid strong bases like NaOH or alkoxides, which can promote self-condensation of the α-haloketone.

  • Monitoring: Use TLC to monitor the reaction. The two isomers often have different polarities and will appear as distinct spots, allowing you to adjust conditions to favor the desired product.

Issue 3: Self-Condensation & Dimerization Byproducts

Question: I am observing byproducts with masses corresponding to the dimerization of my thioamide or self-condensation of my 2-(bromoacetyl)pyrazine. How do these form and what are the mitigation strategies?

Answer: These side reactions are common pitfalls that compete for your starting materials, thereby reducing the yield of the target molecule.

  • Self-Condensation of α-Halo Ketone:

    • Cause: Under basic conditions, the α-proton of the 2-(bromoacetyl)pyrazine can be abstracted, forming an enolate. This enolate can then act as a nucleophile, attacking another molecule of the halo-ketone, leading to complex condensation products.[7]

    • Prevention: Avoid using strong bases. If a base is necessary to neutralize an acid salt, use a mild one like NaHCO₃ and add it slowly at a controlled temperature. Ensure the thioamide is present in the reaction mixture before adding the base, so the desired reaction can compete effectively.

  • Dimerization of Thioamide:

    • Cause: Some thioamides, particularly under oxidative conditions or in the presence of certain impurities, can dimerize. This is less common than halo-ketone condensation but can be a factor if your thioamide has been stored for a long time or exposed to air.

    • Prevention: Use high-purity thioamide and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.[7]

Visualizing the Process: Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues in pyrazinyl-thiazole synthesis.

TroubleshootingWorkflow Start Problem Observed: Low Yield or Impure Product CheckPurity Step 1: Verify Reactant Purity (NMR, MP, TLC) Start->CheckPurity PurityOK Purity Acceptable? CheckPurity->PurityOK Purify Action: Purify Starting Materials (Recrystallize, Chromatography) PurityOK->Purify No CheckConditions Step 2: Evaluate Reaction Conditions PurityOK->CheckConditions Yes Purify->CheckPurity ConditionsOK Conditions Optimized? CheckConditions->ConditionsOK Optimize Action: Optimize Conditions - Adjust Temp/Solvent/Time - Control pH (add base if needed) ConditionsOK->Optimize No AnalyzeByproducts Step 3: Identify Byproducts (LC-MS, NMR) ConditionsOK->AnalyzeByproducts Yes Optimize->CheckConditions ByproductType Byproduct Type? AnalyzeByproducts->ByproductType Isomer Isomer (Same Mass) ByproductType->Isomer Condensation Condensation/Dimer (Higher Mass) ByproductType->Condensation FixIsomer Action: Adjust pH to Neutral/Basic Use NaHCO₃ Isomer->FixIsomer FixCondensation Action: Use Mild Base Run under N₂ Condensation->FixCondensation End Successful Synthesis FixIsomer->End FixCondensation->End SideReaction cluster_main Hantzsch Synthesis Pathway cluster_pathA Desired Pathway (Neutral/Basic) cluster_pathB Side Reaction Pathway (Acidic) Reactants Pyrazinyl-Thioamide + α-Halo-ketone Intermediate S-Alkylated Intermediate Reactants->Intermediate Sₙ2 Attack AminoProduct 2-Amino-Thiazole (Desired Product) Intermediate->AminoProduct N attacks C=O IminoProduct 2-Imino-Dihydrothiazole (Isomeric Impurity) Intermediate->IminoProduct Protonation; N attacks C=O

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid

Part 1: Frequently Asked Questions (FAQs) This section addresses the initial questions a researcher might have when first encountering solubility problems with this compound. Q1: I'm having trouble dissolving 2-(2-Pyrazi...

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Frequently Asked Questions (FAQs)

This section addresses the initial questions a researcher might have when first encountering solubility problems with this compound.

Q1: I'm having trouble dissolving 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid in my aqueous buffer. Why is it poorly soluble?

A1: The structure of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid contains both polar and non-polar elements. The pyrazine and thiazole rings are largely hydrophobic, while the carboxylic acid group provides a site for ionization and potential aqueous solubility.[5][6] The overall solubility is a balance between the energy required to break the crystal lattice of the solid compound and the energy released upon solvation of the molecule by the solvent. For many complex organic molecules, the crystal lattice energy is high, and the hydrophobic regions of the molecule are extensive, leading to poor aqueous solubility.[7]

Q2: What is the first step I should take to improve the solubility of my compound?

A2: The most critical first step is to determine the pH-solubility profile of the compound. Since your molecule has a carboxylic acid group, its solubility is expected to be highly dependent on the pH of the solution.[8][9] At pH values below its pKa, the carboxylic acid will be protonated (uncharged), leading to lower aqueous solubility. At pH values above its pKa, the carboxylic acid will be deprotonated (negatively charged), which should significantly increase its aqueous solubility.[10] A simple experimental workflow is outlined below.

Part 2: Systematic Troubleshooting Guides

This section provides detailed protocols and explanations for systematically improving the solubility of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid.

Guide 1: Determining the pH-Solubility Profile

A fundamental understanding of how pH affects the solubility of your compound is crucial for all subsequent formulation development.[8][11]

Experimental Protocol:

  • Prepare a series of buffers: Prepare a range of buffers covering a physiologically and experimentally relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 9, 10).

  • Add excess compound: To a fixed volume of each buffer (e.g., 1 mL), add an excess amount of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid (enough so that undissolved solid remains).

  • Equilibrate: Tightly seal the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separate solid from supernatant: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify the dissolved compound: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.

  • Plot the data: Plot the measured solubility (e.g., in µg/mL or µM) as a function of pH.

Interpreting the Results:

You should observe a significant increase in solubility as the pH increases, particularly as the pH moves above the pKa of the carboxylic acid group. This data will inform you of the optimal pH range for your experiments.

Guide 2: Leveraging pH Adjustment and Salt Formation

Once you have determined the pH-solubility profile, you can use this information to prepare stock solutions and formulations.

Q3: My desired experimental pH is neutral (pH 7.4), but the solubility is still too low. What can I do?

A3: If the intrinsic solubility at your target pH is insufficient, you have two primary options: salt formation or the use of co-solvents.

Salt Formation:

The principle behind salt formation is to convert the acidic drug into a more soluble salt form by reacting it with a base.[12][13][14] For a carboxylic acid, you would use a suitable base to form a carboxylate salt.

Experimental Protocol for Preparing a Salt Stock Solution:

  • Weigh the compound: Weigh out the desired amount of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid.

  • Add a sub-stoichiometric amount of base: Add a small amount of a suitable base, such as 1 M NaOH or 1 M KOH. Start with a sub-stoichiometric amount (e.g., 0.9 equivalents).

  • Add solvent: Add your desired aqueous buffer (e.g., PBS pH 7.4) in increments while vortexing or stirring.

  • Adjust to clarity: Continue to add small aliquots of the base until the compound fully dissolves. Be mindful of the final pH of your stock solution.

  • Final dilution: Once dissolved, you can dilute this concentrated stock solution into your final experimental medium.

Table 1: Common Counterions for Acidic Drugs

CounterionBaseComments
SodiumSodium HydroxideCommonly used, generally good solubility enhancement.
PotassiumPotassium HydroxideSimilar to sodium, another common choice.
TromethamineTris BaseAn organic amine that can form stable salts.[15]

Causality: The ionized salt form of the drug is significantly more polar than the neutral free acid, leading to more favorable interactions with water molecules and thus higher aqueous solubility.[12]

Guide 3: The Use of Co-solvents

Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of poorly soluble compounds.[16][17]

Q4: When should I consider using a co-solvent?

A4: Co-solvents are a valuable tool when pH adjustment alone is insufficient or when you need to prepare a highly concentrated stock solution. Common co-solvents for in vitro and in vivo studies include DMSO, ethanol, and polyethylene glycols (PEGs).[16][18]

Experimental Workflow for Co-solvent Selection:

  • Screening: Test the solubility of your compound in a panel of neat co-solvents (e.g., DMSO, Ethanol, PEG-400, Propylene Glycol).

  • Binary Systems: Prepare mixtures of your best co-solvent with your aqueous buffer at different ratios (e.g., 10%, 20%, 50% co-solvent).

  • Determine Solubility: Use the equilibrium solubility method described in Guide 1 to determine the solubility in each co-solvent/buffer mixture.

  • Select the optimal system: Choose the co-solvent system that provides the desired solubility with the lowest percentage of organic solvent to minimize potential toxicity or off-target effects in your experiments.[19]

Table 2: Common Co-solvents for Preclinical Research

Co-solventPropertiesCommon Use
Dimethyl Sulfoxide (DMSO)Aprotic, highly polarHigh solubilizing power, common for in vitro stock solutions.
EthanolProtic, polarGood for compounds with some hydrogen bonding capacity.
Polyethylene Glycol 400 (PEG-400)PolyetherLower toxicity, often used in in vivo formulations.[18]
Propylene GlycolDihydroxy alcoholSimilar to PEG-400, a common vehicle for drug delivery.[18]

Mechanism of Action: Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for solvating the non-polar regions of your compound.[16]

Diagrams

Workflow for Solubility Enhancement

G start Start: Compound is poorly soluble ph_profile Determine pH-Solubility Profile start->ph_profile is_ph_sufficient Is solubility sufficient at desired pH? ph_profile->is_ph_sufficient use_ph Prepare solution by adjusting pH is_ph_sufficient->use_ph Yes salt_formation Consider Salt Formation is_ph_sufficient->salt_formation No end_soluble End: Soluble Formulation Achieved use_ph->end_soluble is_salt_sufficient Is solubility sufficient? salt_formation->is_salt_sufficient co_solvent Consider Co-solvents is_co_solvent_sufficient Is solubility sufficient? co_solvent->is_co_solvent_sufficient is_salt_sufficient->co_solvent No is_salt_sufficient->end_soluble Yes combine_strategy Combine pH adjustment and co-solvents is_co_solvent_sufficient->combine_strategy No is_co_solvent_sufficient->end_soluble Yes combine_strategy->end_soluble

Caption: A decision tree for systematically improving the solubility of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid.

Part 3: Advanced Strategies and Considerations

Q5: I've tried pH adjustment and common co-solvents, but I still can't achieve the desired concentration. What are my other options?

A5: For very challenging cases, more advanced formulation strategies may be necessary. These are often employed in later-stage drug development but can be adapted for research purposes.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their apparent aqueous solubility.

  • Amorphous Solid Dispersions: This technique involves dispersing the crystalline drug in a polymeric carrier in an amorphous state. The amorphous form of a drug is typically much more soluble than its crystalline counterpart.

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer scale can significantly increase its surface area, leading to a faster dissolution rate and higher saturation solubility.[20][21]

These advanced techniques often require specialized equipment and expertise.

Trustworthiness and Self-Validation:

Every protocol described is designed to be self-validating. For instance, when determining the pH-solubility profile, the presence of undissolved solid at the end of the equilibration period confirms that a saturated solution was achieved. When preparing stock solutions, visual clarity is a key indicator of complete dissolution. Always include appropriate controls in your biological assays to account for any potential effects of the formulation vehicle (e.g., pH, co-solvents) on the experimental outcome.

References

  • Myz, S. A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC - NIH. [Link]

  • Wikipedia. Pyrazine. Wikipedia. Accessed January 17, 2026. [Link]

  • Al-Gohary, O. M. N., & Al-Kassas, R. (2020). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC - NIH. [Link]

  • PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid. PubChem. Accessed January 17, 2026. [Link]

  • PubChem. Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate. PubChem. Accessed January 17, 2026. [Link]

  • PubChem. 2-(2-Azanyl-1,3-Thiazol-4-Yl)pyridine-4-Carboxylic Acid. PubChem. Accessed January 17, 2026. [Link]

  • Wang, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. [Link]

  • ResearchGate. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Xu, W., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PMC - PubMed Central. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. ResearchGate. [Link]

  • ResearchGate. (2018). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC - PubMed Central. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Accessed January 17, 2026. [Link]

  • PubChemLite. 2-[2-(pyrazin-2-yl)-1,3-thiazol-4-yl]acetic acid. PubChemLite. Accessed January 17, 2026. [Link]

  • Dr. Reddy's. Formulation Development Strategies for Poorly Soluble Pharma APIs. Dr. Reddy's. Accessed January 17, 2026. [Link]

  • Pharmasask. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmasask. [Link]

  • Al-Zoubi, R. M., & Aljaberi, A. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • Buhamad, R. (2017). Ph and Solubility of Drugs. YouTube. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

  • Auctores. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. Accessed January 17, 2026. [Link]

  • Grimm, A., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. NIH. [Link]

  • Int J Pharm Chem Anal. (2022). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]

  • ResearchGate. (2021). Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. [Link]

  • MDPI. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Accessed January 17, 2026. [Link]

  • Study.com. (2021). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. Study.com. [Link]

  • ResearchGate. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. ResearchGate. [Link]

  • Cumhuriyet Science Journal. (2020). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal. [Link]

  • MDPI. (2023). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI. [Link]

  • Aston Research Explorer. (2010). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • Al-Wahaibi, L. H., et al. (2023). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC - NIH. [Link]

  • AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. Accessed January 17, 2026. [Link]

  • Springer. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. Springer. [Link]

Sources

Troubleshooting

Technical Support Center: Stability Studies of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid. This document is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the stability of this heterocyclic compound. We will address common experimental challenges, explain the underlying chemical principles, and provide validated protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your stability studies. Our approach is to not only solve the problem but to explain the causality behind our recommendations.

Q1: I've just received a new batch of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid. What are the optimal long-term storage and handling conditions to prevent premature degradation?

A1: Proper initial handling and storage are critical for preventing latent degradation that can confound later stability results. Based on the compound's structure, which contains both a pyrazine and a thiazole moiety, specific precautions are necessary.

Core Rationale: The compound's aromatic heterocyclic rings are susceptible to specific environmental factors. Pyrazine rings can undergo oxidative degradation, while thiazole rings, especially when substituted with aryl groups, are known to be sensitive to light.[1][2][3] The acetic acid side chain is generally stable but can participate in reactions under certain conditions.

Recommended Storage Protocol:

ParameterConditionRationale
Temperature ≤ -20°C (Frozen)Minimizes thermal degradation and slows down potential oxidative processes.
Atmosphere Inert Gas (Argon or Nitrogen)Protects against oxidative degradation of the pyrazine and thiazole rings, which can be facilitated by atmospheric oxygen.[1]
Light Amber Glass Vial or Opaque ContainerThe thiazole ring is a known photosensitizer. Exposure to UV or even high-intensity visible light can initiate photodegradation.[2][3]
Moisture Tightly Sealed Container with DesiccantPrevents hydrolysis and minimizes moisture-driven reactions. The manufacturer safety data sheet for similar compounds recommends keeping containers securely sealed in a dry area.[4]

Handling Best Practices:

  • Always handle the compound in a controlled environment with low light.

  • When preparing solutions, use degassed solvents to minimize dissolved oxygen.

  • For short-term storage of solutions, refrigerate at 2-8°C and protect from light. Avoid repeated freeze-thaw cycles.

Q2: What are the most probable degradation pathways for this molecule? Where are the structural weak points?

A2: Understanding the potential degradation pathways is the first step in designing a robust stability study. The molecule has three key regions of interest for degradation: the pyrazine ring, the thiazole ring, and the acetic acid side chain.

  • Photodegradation (Thiazole Ring): This is a primary concern. Thiazole-containing compounds with aryl substituents can react with singlet oxygen, generated upon photo-irradiation, via a [4+2] Diels-Alder cycloaddition.[2] This forms an unstable endoperoxide intermediate that can rearrange and lead to the cleavage of the thiazole ring.[3]

  • Oxidative Degradation (Pyrazine Ring): Pyrazine and similar aromatic heterocycles are susceptible to oxidative degradation.[1] This can proceed through pathways involving hydroxylation and subsequent ring cleavage, often facilitated by reactive oxygen species (ROS) or trace metals.

  • Hydrolysis (Potential): While the core structure lacks highly labile ester or amide bonds directly comparable to some derivatives[5], extreme pH conditions could potentially affect the molecule, although this is generally less common for the core ring structures themselves compared to substituents. The carboxylic acid group can, of course, be deprotonated or protonated depending on pH.

Below is a diagram illustrating the primary anticipated degradation pathways.

G cluster_main 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid C Core Molecule PD Thiazole Ring Cleavage (via Endoperoxide) C->PD Photodegradation OD Hydroxylated Pyrazine & Ring Opening C->OD Oxidation HD Salt Formation / Minor Structural Changes C->HD Hydrolysis Light Light (UV/Vis) + Oxygen Light->PD Oxidants Oxidizing Agents (e.g., H₂O₂) Oxidants->OD AcidBase Extreme pH (Acid/Base) AcidBase->HD

Caption: Predicted degradation pathways for the target molecule.

Q3: My solution of the compound turned from colorless to yellow after being left on the benchtop. What is happening?

A3: A color change, typically to yellow or brown, is a strong indicator of degradation, most commonly photolytic or oxidative degradation.

Causality:

  • Photodegradation: As discussed in Q2, exposure to ambient laboratory light can be sufficient to initiate photo-oxidation of the thiazole ring.[3] The resulting degradation products often have extended conjugated systems, which absorb light in the visible spectrum, appearing colored.

  • Oxidation: The pyrazine ring is susceptible to oxidation.[1] The formation of N-oxides or hydroxylated species can alter the electronic properties of the molecule, leading to a chromophore that absorbs visible light.

Troubleshooting Steps:

  • Immediate Action: Protect the solution from light immediately by wrapping the container in aluminum foil or transferring it to an amber vial. Store it at a reduced temperature (2-8°C).

  • Control Experiment: Prepare a fresh solution and divide it into two portions. Keep one sample completely protected from light (a "dark control") and expose the other to the same ambient light conditions.[6] If only the exposed sample changes color, photodegradation is the confirmed cause.

  • Analytical Verification: Analyze the colored solution by HPLC with a photodiode array (PDA) detector. Compare the chromatogram and UV-Vis spectra to a freshly prepared, un-degraded sample. The appearance of new peaks and a shift in absorbance towards longer wavelengths (visible range) will confirm the degradation.

Experimental Protocols: A Guide to Forced Degradation Studies

A forced degradation (or stress testing) study is essential for understanding a molecule's intrinsic stability, developing stability-indicating analytical methods, and predicting potential degradation products.[7][8] The following protocol is based on ICH guideline Q1B for photostability testing and general principles from ICH Q1A.[9][10]

Workflow for a Comprehensive Stability Study

The following diagram outlines the logical flow of a forced degradation study, from preparation to final analysis.

G cluster_stress Stress Conditions A Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) B Aliquot into Vials for Each Stress Condition + Dark Controls for Each A->B C1 Acid Hydrolysis (0.1 M HCl) B->C1 C2 Base Hydrolysis (0.1 M NaOH) B->C2 C3 Oxidation (3% H₂O₂) B->C3 C4 Thermal (60°C Oven) B->C4 C5 Photolytic (ICH Q1B Light Chamber) B->C5 D Incubate for Defined Period (e.g., 24h, 48h, 7d) Neutralize Acid/Base Samples C1->D C2->D C3->D C4->D C5->D E Analyze All Samples by Validated Stability-Indicating HPLC-PDA/MS Method D->E F Data Analysis: - Calculate % Degradation - Assess Peak Purity - Identify Degradants (MS) E->F G Compile Stability Report F->G

Caption: Workflow for a forced degradation study.

Detailed Step-by-Step Protocol

Objective: To induce 5-20% degradation of the parent compound to ensure that the analytical method is capable of resolving degradation products from the main peak.

1. Preparation:

  • Prepare a stock solution of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid at approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 Acetonitrile:Water).

  • For each stress condition, prepare two sets of samples: one for exposure (stress sample) and one wrapped in aluminum foil (dark control).[6]

2. Stress Conditions:

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature.

  • Oxidative Stress: Add an equal volume of 6% H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂. Incubate at room temperature, protected from light.

  • Thermal Stress: Place the vial of stock solution (and a dark control) in a calibrated oven at 60°C.

  • Photostability: Expose the sample in a photochemically stable, transparent container to a light source that conforms to ICH Q1B guidelines. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter for the near UV range.[9][10] Place a dark control alongside the exposed sample.

3. Sampling and Analysis:

  • Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 24, 48 hours).

  • Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze using a validated stability-indicating HPLC method, preferably with PDA and Mass Spectrometry (MS) detectors to aid in peak identification and purity assessment.

4. Data Interpretation:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the unstressed (time zero) sample.

  • Ensure that the mass balance is close to 100% (sum of the parent compound and all degradation products).

  • Use MS data to propose structures for the major degradation products, which can be invaluable for understanding the degradation pathways.[3]

References
  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology. Available at: [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine–Glucose Amadori Compound. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Welankiwar, A., et al. (2013). Photostability testing of pharmaceutical products. International Research Journal of Pharmacy. Available at: [Link]

  • Jia, L., & Liu, D. Q. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Pharmaceutical Outsourcing. (2022). Forced Degradation – A Review. Available at: [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. Available at: [Link]

  • European Medicines Agency (EMA). (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. Available at: [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of "2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid" via recrystallization. The co...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of "2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid" via recrystallization. The content is structured in a question-and-answer format to directly address common challenges and provide both procedural guidance and the underlying scientific rationale.

Frequently Asked Questions (FAQs) & Troubleshooting

Part 1: Foundational Concepts & Solvent Selection

Question: What are the critical molecular features of "2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid" that influence solvent choice for recrystallization?

Answer: Understanding the molecule's structure is paramount for developing a successful recrystallization protocol. Three key features dominate its solubility characteristics:

  • Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of strong hydrogen bonding (both as a donor and acceptor). This feature suggests that polar solvents will be effective for dissolution.[1][2]

  • Heterocyclic Rings (Pyrazine and Thiazole): These nitrogen- and sulfur-containing aromatic rings contribute to the molecule's polarity and offer sites for dipole-dipole interactions. Pyridine and its derivatives, for example, tend to crystallize less readily than their non-heteroaromatic counterparts, which is a factor to consider.[3]

  • Overall Molecular Structure: The combination of these functional groups creates a molecule of moderate to high polarity. The principle of "like dissolves like" is a useful starting point, indicating that polar solvents should be prioritized for initial screening.[1][4]

Question: How do I select the ideal recrystallization solvent?

Answer: The perfect solvent is one in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[1] Conversely, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor upon filtration).[1]

A systematic approach is recommended:

  • Consult Literature for Analogs: While specific data for this exact compound is scarce, protocols for other thiazole or pyrazine derivatives often use polar protic solvents like ethanol or methanol, or polar aprotic solvents like ethyl acetate or acetone.[5][6][7]

  • Perform Small-Scale Solubility Tests: This is the most critical empirical step.[1][4] Test the solubility of ~10-20 mg of your crude material in ~0.5 mL of various candidate solvents at both room temperature and at the solvent's boiling point.

The workflow for this selection process is outlined below.

Caption: Solvent selection workflow for recrystallization.

Question: Which specific solvents should I screen for "2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid"?

Answer: Based on the compound's polar nature, a range of solvents should be tested. Below is a table of suggested starting solvents, ordered by decreasing polarity.

SolventBoiling Point (°C)PolarityRationale & Potential Issues
Water100°C[2]Very HighThe carboxylic acid group may allow for solubility in hot water.[2] However, many organic molecules are poorly soluble even when hot. A high boiling point can also lead to "oiling out".[2]
Methanol65°C[2]HighGood general-purpose polar protic solvent. Often used for pyrazine and thiazole derivatives.[7]
Ethanol78°C[2]HighSimilar to methanol but less volatile. A very common and effective recrystallization solvent.[3][5][6]
Acetic Acid118°C[8]HighCan be a good solvent for carboxylic acids, but its high boiling point and corrosive nature make it difficult to remove completely.[8]
Acetone56°C[2]Medium-HighA strong, polar aprotic solvent. Its low boiling point makes it easy to remove but also means it evaporates quickly, which can cause premature crystallization.[2]
Ethyl Acetate77°C[2]MediumAn excellent solvent for compounds of intermediate polarity. Less polar than alcohols but still effective for many nitrogen heterocycles.[9]
Toluene111°C[2]LowGenerally too nonpolar, but could be useful as the "anti-solvent" in a mixed-solvent system. High boiling point is a disadvantage.[2]
Hexanes69°C[2]Very LowUnlikely to be a primary solvent but is an excellent choice for a polar/nonpolar mixed-solvent system or for washing the final product to remove nonpolar impurities.
Part 2: Standard Operating Protocol

Question: Can you provide a detailed, step-by-step protocol for the recrystallization?

Answer: Certainly. The following is a generalized protocol that should be optimized based on your small-scale solubility tests.

Experimental Protocol: Single-Solvent Recrystallization

  • Dissolution:

    • Place the crude "2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid" into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

    • Add a boiling chip or magnetic stir bar.

    • Heat your chosen solvent in a separate beaker on a hot plate.

    • Add the hot solvent to the Erlenmeyer flask portion-wise, with heating and swirling, until the compound just dissolves. Crucially, use the minimum amount of near-boiling solvent necessary. [4] Adding too much solvent is the most common cause of poor yield.[10][11]

  • Hot Filtration (Conditional):

    • If you observe insoluble impurities (e.g., dust, inorganic salts) or if you have added decolorizing carbon, you must perform a hot gravity filtration.

    • Pre-heat a funnel (stemless or short-stemmed) and a second Erlenmeyer flask. Place a fluted filter paper in the funnel.

    • Pour the hot solution through the filter paper as quickly as possible to prevent premature crystallization in the funnel.

  • Cooling and Crystallization:

    • Cover the flask with a watch glass to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals rather than small needles or powder.[12]

    • Once at room temperature, you may place the flask in an ice-water bath to maximize the yield of crystals.

  • Crystal Collection:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[1]

    • Ensure the filter paper is wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry.

  • Washing:

    • With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent .[4] This removes any residual soluble impurities clinging to the crystal surfaces. Using warm or excessive solvent will redissolve your product and lower the yield.[4]

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

    • Transfer the solid to a watch glass and allow it to air-dry completely. For a more thorough drying, use a vacuum oven, ensuring the temperature is well below the compound's melting point.

Part 3: Troubleshooting Common Issues

Troubleshooting Start Problem Encountered During Recrystallization OilingOut Compound 'Oils Out' as a Liquid Start->OilingOut NoCrystals No Crystals Form on Cooling Start->NoCrystals LowYield Yield is Very Low (<50%) Start->LowYield SolTooHot SolTooHot OilingOut->SolTooHot Cause: Solution cooled below compound's melting point Impurities Impurities OilingOut->Impurities Cause: High impurity level depressing melting point TooMuchSolvent TooMuchSolvent NoCrystals->TooMuchSolvent Cause: Solution is not supersaturated Supersaturated Supersaturated NoCrystals->Supersaturated Cause: Supersaturated but no nucleation sites TooMuchSolvent2 TooMuchSolvent2 LowYield->TooMuchSolvent2 Cause: Too much solvent used initially WashLoss WashLoss LowYield->WashLoss Cause: Product lost during washing step PrematureCrystals PrematureCrystals LowYield->PrematureCrystals Cause: Crystallization during hot filtration AddSolvent AddSolvent SolTooHot->AddSolvent Solution: 1. Re-heat to dissolve oil. 2. Add slightly more solvent. 3. Cool slowly. RePurify RePurify Impurities->RePurify Solution: Consider pre-purification (e.g., chromatography) or charcoal treatment. BoilOff BoilOff TooMuchSolvent->BoilOff Solution: Boil off a portion of the solvent and re-cool. Induce Induce Supersaturated->Induce Solution: 1. Scratch inner wall of flask. 2. Add a seed crystal. SecondCrop SecondCrop TooMuchSolvent2->SecondCrop Solution: Evaporate mother liquor to recover a 'second crop' of crystals. ColdWash ColdWash WashLoss->ColdWash Solution: Ensure wash solvent is ice-cold and use only a minimal amount. KeepHot KeepHot PrematureCrystals->KeepHot Solution: Ensure filtration apparatus is pre-heated and perform filtration quickly.

Caption: Decision-making flowchart for troubleshooting common recrystallization problems.

Question: My compound has "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of a solid.[11] This is often caused by a very high concentration of the solute or the presence of impurities that depress the melting point.

  • Immediate Fix: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation point, and then allow it to cool again, much more slowly.[10][11] Insulating the flask can help.

  • Underlying Cause: If the problem persists, it may be due to significant impurities. In this case, the crude material may require purification by another method, such as column chromatography, before attempting recrystallization.[10]

Question: The solution has cooled, but no crystals have formed. What went wrong?

Answer: This is a very common issue with two primary causes:

  • Too Much Solvent Was Used: The solution is not supersaturated, meaning the compound remains soluble even at low temperatures. The remedy is to gently boil off a portion of the solvent to increase the concentration and then attempt the cooling process again.[10][11]

  • The Solution is Supersaturated but Lacks a Nucleation Site: Crystallization needs a starting point to begin. You can induce crystallization by:

    • Scratching: Gently scratch the inside surface of the flask just below the liquid level with a glass stirring rod. The microscopic scratches on the glass provide a surface for crystals to begin forming.[4][10]

    • Seeding: Add a tiny crystal ("seed crystal") of the pure compound to the solution. This provides a perfect template for further crystal growth.[4][13]

Question: My final yield is extremely low. How can I improve it?

Answer: A low yield is typically a result of procedural losses.[11] Review the following steps:

  • Excess Solvent: Did you use the absolute minimum amount of boiling solvent to dissolve the compound? Large amounts of product may still be in the mother liquor.[11] You can try to recover a "second crop" by evaporating some of the solvent from the filtrate and re-cooling.

  • Washing Step: Did you wash the collected crystals with ice-cold solvent, and was the volume minimal? Using room temperature or an excessive amount of solvent will dissolve a significant portion of your purified product.[4]

  • Premature Crystallization: Did the product crystallize in the filter funnel during hot filtration? This can be prevented by using a stemless funnel and ensuring all glassware is kept hot during the transfer.

By systematically addressing these common issues, you can optimize the recrystallization protocol for "2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid" to achieve high purity and an acceptable yield.

References

  • Recrystallization. (n.d.). University of California, Davis. [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. [Link]

  • Karunanithi, A. T., et al. (2006). Solvent design for crystallization of carboxylic acids. Chemical Engineering Science. [Link]

  • Novel pyrazine derivatives or salts thereof, pharmaceutical compositions containing the derivatives or the salts and intermediates for the preparation of both. (2002).
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Common Solvents for Crystallization. (n.d.). University of Colorado Boulder. [Link]

  • Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate. (2024). PubChem. [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (n.d.). Journal of Chemical Health Risks. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives. (2023). MDPI. [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014). Reddit. [Link]

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2014). Journal of Chromatographic Science. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Yield in 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic Acid Synthesis

Welcome to the technical support guide for the synthesis of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid. This molecule is a valuable heterocyclic building block in pharmaceutical research and drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid. This molecule is a valuable heterocyclic building block in pharmaceutical research and drug development. However, its multi-step synthesis can present challenges, particularly with achieving a high overall yield. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategy. We will delve into the critical aspects of the synthesis, explaining the causality behind experimental choices to ensure both accuracy and reproducibility.

Troubleshooting Guide: Common Issues & Solutions

The most prevalent synthetic route involves a two-step process: a Hantzsch thiazole synthesis to form the ethyl ester intermediate, followed by saponification to yield the final carboxylic acid. Low yields can often be traced back to specific issues in either of these stages.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetate

This reaction is a condensation between pyrazine-2-carbothioamide and an α-haloketone, typically ethyl 4-chloroacetoacetate.[1][2] The aromaticity of the resulting thiazole ring is a significant driving force for this reaction.[1][3]

Question 1: My Hantzsch condensation is resulting in a complex mixture with very little desired product. What are the likely causes and how can I fix it?

Answer: A complex reaction mixture points to the formation of side products or incomplete reaction. Several factors could be at play:

  • Reactivity of Ethyl 4-chloroacetoacetate: This reagent is highly reactive due to multiple functional groups and can participate in self-condensation or other side reactions. It is also a lachrymator and should be handled with care in a well-ventilated fume hood.[4][5][6]

  • Reaction Conditions: Temperature and solvent choice are critical. While many Hantzsch syntheses work at room temperature, gentle heating (40-60 °C) is often required.[7] Alcohols like ethanol are common solvents that generally provide good results.[8]

  • Purity of Starting Materials: Ensure the pyrazine-2-carbothioamide is pure. Impurities can interfere with the desired reaction pathway.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for the Hantzsch condensation step.

Optimized Protocol:

  • In a round-bottom flask, dissolve pyrazine-2-carbothioamide in absolute ethanol.

  • Add an equimolar amount of ethyl 4-chloroacetoacetate to the solution.

  • Heat the mixture to a gentle reflux (around 60-70°C) and stir for 2-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).[7]

  • Once the starting materials are consumed, cool the reaction to room temperature.

  • Pour the mixture into a beaker containing a dilute solution of sodium bicarbonate to neutralize the acid formed and precipitate the product.[7]

  • Filter the resulting solid, wash with cold water, and dry under vacuum.

ParameterRecommendationRationale
Solvent Absolute EthanolA polar protic solvent that facilitates the reaction and is easy to remove.[8]
Temperature 60-70 °C (Gentle Reflux)Provides sufficient energy to overcome the activation barrier without promoting significant side product formation.[7]
Stoichiometry ~1:1 (Thioamide:Haloketone)Using a large excess of either reagent can lead to side reactions and purification difficulties.
Work-up Neutralization with NaHCO₃The thiazole product often precipitates upon neutralization of the HBr or HCl salt formed during the reaction.[1][2]
Step 2: Saponification of Ethyl Ester to Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved using a base like sodium hydroxide or lithium hydroxide.

Question 2: I've successfully formed the ethyl ester precursor, but the final hydrolysis to the carboxylic acid is giving a poor yield. Why is this happening?

Answer: Low yield during saponification is often due to incomplete reaction, degradation of the product, or difficulties during the work-up and isolation phase.

  • Incomplete Hydrolysis: The reaction may not have gone to completion. It's important to monitor the disappearance of the starting ester by TLC.

  • Harsh Conditions: Strong basic conditions combined with high temperatures can potentially lead to decomposition or side reactions involving the pyrazine or thiazole rings.

  • Product Isolation: The final product is an acid. It will be soluble in the basic aqueous solution as its carboxylate salt. The product will only precipitate upon careful acidification of the solution to its isoelectric point. Adding too much acid can lead to the formation of a soluble hydrochloride salt, thus preventing precipitation.

Optimized Protocol:

  • Suspend the ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate in a mixture of THF and water.

  • Add an excess (2-3 equivalents) of lithium hydroxide monohydrate.

  • Stir the mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully add 1M HCl dropwise with stirring to acidify the solution to a pH of approximately 3-4.

  • The product should precipitate as a solid. Stir in the cold for 30 minutes to maximize precipitation.

  • Filter the solid, wash with cold water, and dry under vacuum.

Saponification_Mechanism cluster_hydrolysis Base-Mediated Hydrolysis Ester Ester Precursor (R-COOEt) Intermediate Tetrahedral Intermediate [R-C(O⁻)(OH)(OEt)] Ester->Intermediate Nucleophilic Attack Base Base (OH⁻) Base->Ester Acid Carboxylic Acid (R-COOH) Intermediate->Acid Elimination of EtO⁻ Ethanol Ethanol (EtOH) Intermediate->Ethanol

Caption: Simplified mechanism of ester saponification.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield?

A1: The Hantzsch thiazole synthesis is arguably the most critical step.[9] A clean, high-yielding condensation reaction in the first step will make the subsequent hydrolysis and purification significantly easier, leading to a better overall yield.

Q2: Are there alternative, higher-yielding synthetic routes available?

A2: While the Hantzsch synthesis is the most common and direct method, other strategies exist for constructing thiazole rings.[10] For instance, some methods involve the reaction of thioamides with α-tosyloxy ketones, which can sometimes offer milder conditions.[9] However, for this specific target molecule, the Hantzsch pathway remains the most established and accessible.

Q3: How can I best confirm the identity and purity of my final product?

A3: A combination of analytical techniques is recommended.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify the presence of any impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This can provide a quantitative measure of purity.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Hantzsch Thiazole Synthesis.
  • NIH. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas.
  • ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 639-643.
  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis.
  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Understanding the Chemical Properties of Ethyl 4-Chloroacetoacetate.
  • ChemicalBook. (n.d.). Ethyl 4-chloroacetoacetate - Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Ethyl 4-chloroacetoacetate.
  • Thieme. (n.d.). Synthesis of Novel Pyrazine-Substituted 1H-Pyrrole-2-carboxamides and Related Tethered Heterocycles.
  • Benchchem. (n.d.). Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives.
  • ECHEMI. (n.d.). Ethyl 4-chloroacetoacetate SDS, 638-07-3 Safety Data Sheets.
  • CAMEO Chemicals. (n.d.). ETHYL CHLOROACETATE.
  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis.
  • RJPBCS. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1925.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Chem Help ASAP.
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.
  • ResearchGate. (2006). Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. J. Serb. Chem. Soc., 71(5), 471–481.
  • Al-Farahidi University. (n.d.). Review on Preparation, Coordination and Clinical Chemistry of 2-Pyrazoline Derivatives: Synthesis and Characterization of 5- (substituted)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1- Carbothioamide and their Co(II), Ni(II), Cu(II) and Zn(II) Complexes.
  • ACS Omega. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies.
  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010.
  • CUTM Courseware. (n.d.). Thiazole.
  • ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • ChemicalBook. (n.d.). 2-(2-PYRAZIN-2-YL-1,3-THIAZOL-4-YL)ACETIC ACID | 256529-20-1.
  • ResearchGate. (n.d.). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties.
  • ResearchGate. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences, 2, 67-82.
  • Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization.
  • Google Patents. (n.d.). WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
  • Google Patents. (n.d.). CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride.
  • PubMed Central. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades.
  • Royal Society of Chemistry. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives.
  • ResearchGate. (n.d.). Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate.
  • Biosynth. (n.d.). 2-(2-Aminothiazol-4-yl)acetic acid HCl | 66659-20-9 | FA39714.
  • PubMed Central. (n.d.). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme.
  • ResearchGate. (n.d.). Thiazoles from Ethyl Isocyanoacetate and Thiono Esters: Ethyl Thiazole-4-Carboxylate.
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Optimization

Technical Support Center: Purification of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid

Welcome to the dedicated technical support guide for the purification of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid. This resource is designed for researchers, medicinal chemists, and process development scientists w...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this heterocyclic compound. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the isolation and purification of this molecule.

The information herein is curated from established principles of organic chemistry, with a focus on heterocyclic compounds, and supported by relevant literature on thiazole and pyrazine derivatives. While specific experimental data for this exact molecule is limited in publicly available literature, the principles outlined will provide a robust framework for developing an effective purification strategy.

Table of Contents

  • Compound Profile and Key Challenges

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide

  • Experimental Protocols

  • References

Compound Profile and Key Challenges

2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid is a complex heterocyclic molecule featuring a pyrazine ring, a thiazole ring, and a carboxylic acid moiety. This unique combination of functional groups presents a specific set of purification challenges:

  • Amphoteric Nature: The presence of a basic pyrazine ring and an acidic carboxylic acid group means the compound's solubility is highly dependent on pH.

  • Potential for Low Solubility: Heterocyclic compounds, particularly those with multiple aromatic rings, can exhibit poor solubility in common organic solvents.

  • Impurity Profile: The synthesis, likely involving a Hantzsch-type thiazole formation or similar condensation reactions, can introduce a variety of side-products and unreacted starting materials.[1][2]

  • Thermal Stability: The stability of the compound at elevated temperatures during solvent evaporation or recrystallization needs to be considered.

Physicochemical Properties (Predicted and Inferred)
PropertyPredicted/Inferred Value/CharacteristicImplication for Purification
Molecular Formula C₉H₇N₃O₂S-
Molecular Weight 221.24 g/mol [3]
pKa (acidic) ~3-5 (estimated for the carboxylic acid)Enables pH-mediated extraction and precipitation.
pKa (basic) ~1-2 (estimated for the pyrazine nitrogens)Influences solubility in acidic media.
Solubility Likely poor in non-polar solvents. Expected to be soluble in polar aprotic solvents (DMF, DMSO) and aqueous base. Limited solubility in alcohols and water.Solvent selection for recrystallization and chromatography is critical.
Thermal Stability Heterocyclic rings are generally stable, but decarboxylation at high temperatures is a possibility.Avoid excessive heat during purification steps.

Frequently Asked Questions (FAQs)

Q1: My crude product is an intractable oil or gum. How can I solidify it?

A1: Oiling out is a common issue, often due to the presence of impurities that depress the melting point or residual solvent.

  • Initial Steps: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can sometimes induce crystallization by removing more soluble impurities.

  • Solvent Removal: Ensure all reaction solvents (e.g., DMF, ethanol) are completely removed under high vacuum, as even trace amounts can prevent solidification.

  • pH Adjustment: If your compound is in a salt form, careful neutralization to its isoelectric point can promote precipitation.

Q2: What is the best starting point for developing a recrystallization protocol?

A2: A good starting point is to use a polar solvent system.

  • Single Solvent: Test solubility in small amounts of hot methanol, ethanol, or acetonitrile. If the compound is soluble, allow it to cool slowly to room temperature, then in an ice bath.

  • Solvent/Anti-Solvent System: If the compound is highly soluble in a polar solvent like methanol or DMSO, dissolve it in a minimal amount of the hot solvent and then slowly add a less polar anti-solvent (e.g., water, diethyl ether, or dichloromethane) until turbidity persists. Then, allow it to cool.

Q3: My compound seems to be insoluble in everything. What are my options?

A3: This is a significant challenge with complex heterocyclic systems.

  • Aqueous Base: The carboxylic acid functionality is your key. The compound should be soluble in aqueous basic solutions (e.g., 1M NaOH, 1M Na₂CO₃). This allows for purification via acid-base extraction.

  • Polar Aprotic Solvents: For chromatographic purification, polar aprotic solvents like DMF or DMSO might be necessary to dissolve the compound for loading onto the column, though this can complicate solvent removal later.

  • Salt Formation: Consider forming a more crystalline salt. For example, reacting the carboxylic acid with a suitable base to form an amine salt might yield a more easily purifiable solid.

Q4: I am seeing multiple spots on my TLC plate. What are the likely impurities?

A4: The impurities will depend on the synthetic route. For a Hantzsch-type synthesis from a pyrazine-containing thioamide and an alpha-halo ketone with an ester group, you might encounter:

  • Unreacted Starting Materials: The thioamide and the halo-ketone.

  • Hydrolyzed Ester: If the synthesis and workup conditions are harsh, the ester precursor to the acetic acid may be partially or fully hydrolyzed.

  • Side-Products: From self-condensation of the starting materials or other side reactions common in thiazole synthesis.[4]

Troubleshooting Guide

Observed ProblemPotential Cause(s)Suggested Solutions
Low Recovery After Recrystallization - The compound is too soluble in the chosen solvent. - The product is precipitating with impurities. - The volume of solvent used was too large.- Choose a solvent in which the compound has lower solubility at room temperature. - Try a solvent/anti-solvent system. - Use the minimum amount of hot solvent necessary to dissolve the crude product.
Product is Colored (Yellow/Brown) - Presence of colored impurities from the reaction. - Degradation of the compound.- Treat a solution of the crude product with activated charcoal before filtration and recrystallization. - Ensure purification steps are carried out without excessive heating.
Broad or Inconsistent Melting Point - The sample is still impure. - The sample contains residual solvent.- Repeat the recrystallization process. - Dry the sample under high vacuum for an extended period.
Streaking on Silica Gel TLC - The compound is highly polar and acidic. - The compound is interacting strongly with the silica.- Add a small amount of acetic acid or formic acid to the mobile phase (e.g., 0.1-1%). - Use a different stationary phase, such as alumina or reverse-phase silica.
Difficulty Removing High-Boiling Solvents (DMF, DMSO) - These solvents have very high boiling points.- After column chromatography, perform an aqueous workup to extract the product into an organic solvent with a lower boiling point. - Lyophilization (freeze-drying) from a suitable solvent like dioxane/water can be effective.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol leverages the amphoteric nature of the molecule to separate it from non-acidic and non-basic impurities.

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of sodium bicarbonate (NaHCO₃). The target compound will move to the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Aqueous Wash: Combine the aqueous layers and wash with a fresh portion of ethyl acetate to remove any remaining neutral or basic organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl with stirring. The target compound should precipitate out as the pH drops below its pKa.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under high vacuum.

Diagram 1: Acid-Base Extraction Workflow

G start Crude Product in Ethyl Acetate extract Extract with 1M NaHCO3 (aq) start->extract separate1 Separate Layers extract->separate1 org1 Organic Layer (Neutral/Basic Impurities) separate1->org1 aq1 Aqueous Layer (Sodium Salt of Product) separate1->aq1 wash Wash with Ethyl Acetate aq1->wash separate2 Separate Layers wash->separate2 org2 Organic Layer (Trace Impurities) separate2->org2 aq2 Purified Aqueous Layer separate2->aq2 acidify Acidify with 1M HCl aq2->acidify precipitate Precipitation of Product acidify->precipitate filter Filter and Wash with Water precipitate->filter end Pure 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid filter->end

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Recrystallization from a Polar Solvent

This is a standard method for purifying solid organic compounds.

  • Solvent Screening: In test tubes, test the solubility of small amounts of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile) at room temperature and upon heating.

  • Dissolution: In a flask, add the chosen solvent to the crude product and heat the mixture to boiling with stirring until the solid is completely dissolved. Add the solvent in small portions to avoid using an excessive amount.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum.

Diagram 2: Decision Tree for Purification Strategy

G start Crude Product is_solid Is the product a solid? start->is_solid triturate Triturate with non-polar solvent is_solid->triturate No (Oil/Gum) is_soluble Soluble in common organic solvents? is_solid->is_soluble Yes triturate->is_solid recrystallize Recrystallization is_soluble->recrystallize Yes acid_base Acid-Base Extraction is_soluble->acid_base No chromatography Column Chromatography (Normal or Reverse Phase) recrystallize->chromatography If still impure acid_base->recrystallize

Caption: Decision-making process for purification method selection.

References

  • Hassan, N. W., Saudi, M. N., & Abdel-Ghany, Y. S. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]

  • Ali, M. M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [Link]

  • El-Metwaly, A. M., et al. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules. [Link]

  • PubChem. 2-[2-(pyrazin-2-yl)-1,3-thiazol-4-yl]acetic acid. [Link]

  • Eldebss, T. M. A., et al. (2022). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. Journal of Molecular Structure. [Link]

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring for 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid by TLC

Welcome to the technical support center for the synthesis and reaction monitoring of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and reaction monitoring of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for utilizing Thin-Layer Chromatography (TLC) to effectively monitor this chemical transformation. Here, we address common questions and troubleshooting scenarios to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid that can be monitored by TLC?

A common and reliable method for constructing the thiazole ring is the Hantzsch thiazole synthesis. For the target molecule, a plausible pathway involves the condensation of a pyrazine-containing thioamide with an α-haloketone derivative. Specifically, the reaction between pyrazine-2-carboxamidine and ethyl 4-chloroacetoacetate would yield the ethyl ester of the target acid. This ester can then be hydrolyzed to the final carboxylic acid product.

This two-step process is ideal for TLC monitoring as we can track the consumption of the starting materials, the formation of the intermediate ester, and its subsequent conversion to the final product.

Q2: What is the best stationary phase for the TLC analysis of this reaction?

For the analysis of polar, heterocyclic compounds like 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid and its precursors, the standard and most effective stationary phase is silica gel 60 F254 . These plates consist of a uniform layer of silica gel on an aluminum or glass backing, with a fluorescent indicator (F254) that allows for visualization under UV light at 254 nm. The slightly acidic nature of silica gel is generally well-suited for these compounds, though modifications to the mobile phase may be necessary to achieve optimal separation.

Q3: How do I select an appropriate mobile phase for separating the starting materials, intermediate, and final product?

The key to effective TLC monitoring is to find a mobile phase that provides good separation between all components of the reaction mixture. Given the polar nature of the compounds involved, a mixture of a non-polar and a polar solvent is recommended.

A good starting point for developing your mobile phase is a mixture of ethyl acetate (EtOAc) and hexane . The ratio of these solvents can be adjusted to optimize the separation.

Solvent System Typical Ratio (v/v) Comments
Ethyl Acetate : Hexane1 : 1A good initial system to try. Provides moderate polarity.
Ethyl Acetate : Hexane2 : 1Increases the polarity for faster elution of polar compounds.
Dichloromethane : Methanol9 : 1An alternative for more polar compounds.

Expert Tip: Due to the carboxylic acid functional group in the final product, you may observe "streaking" or "tailing" of the spot on the TLC plate. This is due to strong interactions with the silica gel. To resolve this, add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase.[1] This will protonate the carboxylic acid, reducing its interaction with the stationary phase and resulting in a more compact spot.

Q4: How can I visualize the spots on the TLC plate?

Multiple visualization techniques should be employed to ensure all components are observed.

  • UV Light (254 nm): This is a non-destructive primary method. The pyrazine and thiazole rings are aromatic and conjugated systems, which will absorb UV light and appear as dark spots on the fluorescent green background of the TLC plate.[2][3][4]

  • Iodine Chamber: Placing the developed TLC plate in a chamber containing a few crystals of iodine is a simple and often effective method for visualizing organic compounds.[2] The iodine vapor will adsorb to the compounds on the plate, appearing as brownish spots. The spots will fade over time, so it is important to circle them with a pencil immediately after visualization.

  • Chemical Stains: For more specific visualization, chemical stains can be used.

    • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized, such as those with double bonds or heteroatoms.

    • Sodium Nitrite/HCl Stain for Thiazoles: A specific stain for thiazole derivatives can be prepared by spraying the plate with a freshly made 1% solution of sodium nitrite in 1 M hydrochloric acid and then gently heating. Thiazole derivatives will typically appear as light green spots.[5]

Troubleshooting Guide

Problem 1: My spots are streaking or tailing up the plate.
  • Cause: This is a very common issue when analyzing carboxylic acids on silica gel TLC plates.[1] The polar carboxylic acid group interacts strongly with the polar Si-OH groups of the silica gel, leading to poor elution and a streaked appearance.

  • Solution: As mentioned in the FAQs, the most effective solution is to add a small amount (0.5-1%) of a weak acid, such as acetic acid or formic acid , to your eluting solvent system. This will ensure the carboxylic acid remains in its protonated form, minimizing its interaction with the stationary phase and resulting in a well-defined spot.

Problem 2: My spots are not moving from the baseline (Rf value is too low).
  • Cause: The mobile phase is not polar enough to effectively move the compounds up the plate.

  • Solution: Increase the polarity of your mobile phase. For an ethyl acetate/hexane system, this means increasing the proportion of ethyl acetate. For example, if a 1:1 mixture is not working, try a 2:1 or 3:1 mixture. If that is still insufficient, a more polar solvent system like dichloromethane/methanol (e.g., 9:1) may be necessary.

Problem 3: All my spots are running at the top of the plate (Rf value is too high).
  • Cause: The mobile phase is too polar, causing all components to travel with the solvent front.

  • Solution: Decrease the polarity of your mobile phase. In an ethyl acetate/hexane system, increase the proportion of hexane. For instance, if a 1:1 mixture is too polar, try a 1:2 or 1:3 ratio of ethyl acetate to hexane.

Problem 4: I can't see one of my starting materials or the product on the TLC plate.
  • Cause 1: The compound may not be UV active. While the pyrazine and thiazole rings should be visible under UV light, some aliphatic starting materials may not be.

  • Solution 1: Use a universal visualizing agent like an iodine chamber or a potassium permanganate stain. These methods do not rely on UV absorbance.

  • Cause 2: The concentration of the compound in the reaction mixture is too low to be detected.

  • Solution 2: Try spotting the TLC plate multiple times in the same spot, allowing the solvent to dry between applications. This will concentrate the sample on the baseline.

Experimental Protocols

Protocol 1: Step-by-Step Guide to TLC Reaction Monitoring
  • Prepare the TLC Plate:

    • Using a pencil, gently draw a light line (the baseline) about 1 cm from the bottom of a silica gel 60 F254 plate.

    • Mark three small, evenly spaced "x"s on the baseline for spotting.

  • Prepare the Samples for Spotting:

    • Lane 1 (Starting Material - SM): Dissolve a small amount of the starting materials (e.g., pyrazine-2-carboxamidine and ethyl 4-chloroacetoacetate) in a volatile solvent like ethyl acetate or methanol.

    • Lane 2 (Co-spot - Co): This lane will have a spot of the starting material mixture and the reaction mixture.

    • Lane 3 (Reaction Mixture - Rxn): Dilute a small aliquot of your reaction mixture with a volatile solvent.

  • Spot the TLC Plate:

    • Using a capillary tube, carefully spot a small amount of the "SM" solution onto the first "x".

    • On the second "x", first spot the "SM" solution, and then, using a different capillary tube, spot the "Rxn" solution directly on top of the "SM" spot.

    • On the third "x", spot the "Rxn" solution.

    • Ensure the spots are small and concentrated.

  • Develop the TLC Plate:

    • Prepare your chosen mobile phase (e.g., 1:1 Ethyl Acetate:Hexane with 1% acetic acid).

    • Pour a small amount (about 0.5 cm deep) of the mobile phase into a developing chamber lined with filter paper. Close the chamber and allow it to become saturated with the solvent vapors.

    • Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze the TLC Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.

    • If necessary, use a secondary visualization technique like an iodine chamber or a chemical stain.

    • Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) .

Visualizing Reaction Progress

The following diagram illustrates how a TLC plate might look at different stages of the reaction.

TLC_Progress cluster_0 T=0 (Start of Reaction) cluster_1 T=Midpoint cluster_2 T=End of Reaction T0_Plate SM | Co | Rxn TMid_Plate SM | Co | Rxn T0_Plate->TMid_Plate Reaction Progress T0_SM SM T0_Co_SM SM T0_Rxn_SM SM TEnd_Plate SM | Co | Rxn TMid_Plate->TEnd_Plate Reaction Progress TMid_SM SM TMid_Co_SM SM TMid_Co_P P TMid_Rxn_SM SM TMid_Rxn_P P TEnd_SM SM TEnd_Co_SM SM TEnd_Co_P P TEnd_Rxn_P P

Caption: Idealized TLC plates showing reaction progress.

  • At T=0: The reaction lane (Rxn) shows only the starting material (SM) spot.

  • At T=Midpoint: The reaction lane shows a diminished starting material spot and the appearance of a new, higher Rf product spot (P). The co-spot lane (Co) helps to confirm the identity of the spots.

  • At T=End: The reaction lane shows the complete disappearance of the starting material spot and a strong product spot.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common TLC issues.

Troubleshooting_Logic Start Observe TLC Plate Streaking Are spots streaking? Start->Streaking Rf_Low Are spots at the baseline (low Rf)? Streaking->Rf_Low No Add_Acid Add 0.5-1% acetic acid to mobile phase Streaking->Add_Acid Yes Rf_High Are spots at the solvent front (high Rf)? Rf_Low->Rf_High No Increase_Polarity Increase polarity of mobile phase (e.g., more EtOAc) Rf_Low->Increase_Polarity Yes No_Spots Are there no visible spots? Rf_High->No_Spots No Decrease_Polarity Decrease polarity of mobile phase (e.g., more Hexane) Rf_High->Decrease_Polarity Yes Good_TLC TLC is optimal No_Spots->Good_TLC No Check_UV Is the compound UV active? No_Spots->Check_UV Yes Add_Acid->Start Increase_Polarity->Start Decrease_Polarity->Start Use_Stain Use a universal stain (Iodine, KMnO₄) Check_UV->Use_Stain No Concentrate Concentrate sample and re-spot Check_UV->Concentrate Yes Use_Stain->Start Concentrate->Start

Caption: A flowchart for troubleshooting common TLC problems.

References

  • EPFL. TLC Visualization Reagents. [Link]

  • Mor. J. Chem. Chemical Transformation of Pyrazine Derivatives. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • ResearchGate. TLC tailing and carboxylic acid?. [Link]

  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. [Link]

  • Der Pharma Chemica. Chemistry of novel piprazine-thiazole derivatives- their synthesis and microbial evaluation. [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

  • DergiPark. Conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. [Link]

  • AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. [Link]

  • Frontiers. Design, Synthesis, and Biological Evaluation of[1][5]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. [Link]

Sources

Reference Data & Comparative Studies

Validation

The Emerging Potential of Pyrazine-Thiazole Scaffolds: A Comparative Guide to Kinase Inhibition

In the landscape of targeted cancer therapy, the relentless pursuit of novel small molecule inhibitors with improved potency, selectivity, and pharmacological properties is paramount. Among the myriad of heterocyclic sca...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the relentless pursuit of novel small molecule inhibitors with improved potency, selectivity, and pharmacological properties is paramount. Among the myriad of heterocyclic scaffolds explored, the pyrazine-thiazole motif has emerged as a promising framework for the design of a new generation of kinase inhibitors. This guide provides an in-depth, comparative analysis of the therapeutic potential of the "2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid" scaffold by examining its structural features in the context of established kinase inhibitors targeting critical cell cycle regulators: Cyclin-Dependent Kinases (CDKs), Polo-like Kinases (PLKs), and Aurora Kinases.

While direct experimental data for "2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid" is not yet publicly available, its constituent pyrazine and thiazole moieties are well-represented in numerous clinically evaluated and approved kinase inhibitors.[1][2] This guide will, therefore, serve as a predictive and comparative framework, leveraging existing data to project the potential of this novel scaffold and to provide researchers with the foundational knowledge to explore its activity.

The Kinase Inhibitor Landscape: A Tale of Scaffolds and Selectivity

Protein kinases are a large family of enzymes that play a central role in regulating a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment, with numerous drugs targeting specific kinases now approved for clinical use.

The majority of these inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to a substrate protein.[3] The chemical scaffold of an inhibitor is a key determinant of its binding affinity, selectivity, and ultimately, its therapeutic efficacy. The pyrazine and thiazole rings are considered "privileged scaffolds" in medicinal chemistry due to their ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of various kinases.[1][2]

A Hypothetical Exploration of "2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid"

The structure of "2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid" combines the pyrazine and thiazole heterocycles, suggesting a potential for broad-spectrum or selective kinase inhibition. The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a key component of several approved kinase inhibitors.[4] The thiazole ring is another versatile scaffold found in numerous bioactive compounds with demonstrated kinase inhibitory activity.[5] The acetic acid moiety provides a potential vector for further chemical modification to enhance potency and selectivity.

Given the prevalence of these scaffolds in known kinase inhibitors, we will compare the potential of this novel compound to inhibitors of three key kinase families crucial for cell cycle progression: CDKs, PLKs, and Aurora Kinases.

Cyclin-Dependent Kinases (CDKs): Guardians of the Cell Cycle

CDKs are a family of serine/threonine kinases that, when complexed with their regulatory cyclin partners, drive the progression of the cell cycle.[6] The aberrant activity of CDKs is a common feature of cancer cells, leading to uncontrolled proliferation.[6]

Mechanism of Action of CDK Inhibitors

CDK inhibitors typically function by competing with ATP for binding to the catalytic subunit of the CDK-cyclin complex. This prevents the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), leading to cell cycle arrest, primarily at the G1/S or G2/M checkpoints.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activation Rb Rb CDK4/6->Rb Phosphorylation Rb_p p-Rb E2F E2F Rb->E2F Inhibition Gene Transcription Gene Transcription E2F->Gene Transcription Growth Factors Growth Factors Growth Factors->Cyclin D Rb_p->E2F Release CDK_Inhibitor CDK Inhibitor (e.g., Thiazole-based) CDK_Inhibitor->CDK4/6 Inhibition

Caption: CDK4/6 signaling pathway and the point of inhibition.

Comparative Analysis of CDK Inhibitors

While no specific CDK inhibitory activity has been reported for "2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid", the thiazole scaffold is present in known CDK inhibitors. For instance, a series of 2-anilino-4-(thiazol-5-yl)pyrimidines have demonstrated potent inhibition of CDK9.[7]

Inhibitor ClassRepresentative CompoundTarget Kinase(s)IC50 (nM)Reference
Thiazole-based SNS-032 (BMS-387032)CDK2, CDK7, CDK93, 62, 4[7]
Pan-CDK FlavopiridolCDK1, CDK2, CDK4, CDK6, CDK7, CDK930-100 (approx.)[7]
CDK4/6 Selective Palbociclib (Ibrance®)CDK4, CDK611, 15[8]

Note: IC50 values can vary depending on the assay conditions.

The potential of the pyrazine-thiazole scaffold in CDK inhibition would depend on its ability to fit into the ATP-binding pocket and form key interactions. The presence of both hydrogen bond donors and acceptors in the scaffold is a favorable feature.

Polo-like Kinases (PLKs): Orchestrators of Mitosis

PLKs are a family of serine/threonine kinases that play a critical role in the regulation of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[9] PLK1, the best-characterized member of the family, is frequently overexpressed in human cancers and its levels often correlate with poor prognosis.[10]

Mechanism of Action of PLK1 Inhibitors

Similar to CDK inhibitors, most PLK1 inhibitors are ATP-competitive and target the kinase domain. Inhibition of PLK1 leads to mitotic arrest, often with the formation of abnormal mitotic spindles, and subsequent apoptosis.

PLK1_Pathway cluster_Mitosis Mitosis PLK1 PLK1 Centrosome Maturation Centrosome Maturation PLK1->Centrosome Maturation Promotion Spindle Assembly Spindle Assembly PLK1->Spindle Assembly Promotion Cytokinesis Cytokinesis PLK1->Cytokinesis Promotion PLK1_Inhibitor PLK1 Inhibitor PLK1_Inhibitor->PLK1 Inhibition Mitotic_Arrest Mitotic Arrest & Apoptosis PLK1_Inhibitor->Mitotic_Arrest

Caption: Role of PLK1 in mitosis and its inhibition.

Comparative Analysis of PLK1 Inhibitors

While direct evidence for pyrazine-thiazole based PLK1 inhibitors is limited, the design principles for targeting the PLK1 ATP-binding pocket are well-established. Several potent PLK1 inhibitors with different heterocyclic scaffolds have been developed.[11]

InhibitorScaffoldPLK1 IC50 (nM)Reference
BI 2536 Dihydropteridinone0.83[11]
Volasertib (BI 6727) Dihydropteridinone0.87[11]
GSK461364A Thiophene2.2[11]

The pyrazine-thiazole scaffold could potentially be adapted to fit the PLK1 active site. The flexibility of the acetic acid side chain could be exploited to explore interactions with different regions of the ATP-binding pocket.

Aurora Kinases: Regulators of Chromosome Segregation

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[12] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex and is essential for proper chromosome segregation and cytokinesis.[12] Overexpression of Aurora kinases is common in many cancers.[12]

Mechanism of Action of Aurora Kinase Inhibitors

Aurora kinase inhibitors are typically ATP-competitive and can be selective for a specific isoform or pan-inhibitors. Inhibition of Aurora A leads to defects in spindle formation, while inhibition of Aurora B results in failed cytokinesis and polyploidy.

Aurora_Pathway cluster_Mitosis_Reg Mitotic Regulation Aurora A Aurora A Spindle_Assembly Spindle Assembly Aurora A->Spindle_Assembly Regulates Aurora B Aurora B Chromosome_Segregation Chromosome Segregation Aurora B->Chromosome_Segregation Regulates Aurora_Inhibitor Aurora Kinase Inhibitor (e.g., Pyrazine-based) Aurora_Inhibitor->Aurora A Inhibition Aurora_Inhibitor->Aurora B Inhibition Mitotic_Defects Mitotic Defects & Cell Death Aurora_Inhibitor->Mitotic_Defects

Caption: Aurora kinase signaling in mitosis and its inhibition.

Comparative Analysis of Aurora Kinase Inhibitors

Both pyrazine and thiazole scaffolds have been successfully employed in the design of Aurora kinase inhibitors. For example, a series of imidazo[1,2-a]pyrazine derivatives have been identified as potent Aurora A inhibitors.[13] Similarly, aminothiazole-based compounds have been developed as selective Aurora kinase inhibitors.[12]

InhibitorScaffoldAurora A IC50 (nM)Aurora B IC50 (nM)Reference
Alisertib (MLN8237) Pyrimidine1.23.5[12]
Danusertib (PHA-739358) Pyrrolopyrazole1379[12]
MK-5108 (VX-689) Aminothiazole0.618[12]
Compound from Imidazo[1,2-a]pyrazine series Imidazo[1,2-a]pyrazinePotent inhibition-[13][14]

The pyrazine-thiazole scaffold of "2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid" holds significant promise for the development of novel Aurora kinase inhibitors, given the proven success of its constituent heterocycles in targeting these enzymes.

Experimental Protocols for Kinase Inhibitor Evaluation

To empirically determine the kinase inhibitory potential of a novel compound like "2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid," a series of well-established in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.

Methodology:

  • Reaction Setup: A reaction mixture containing the purified kinase, its specific substrate, ATP, and varying concentrations of the test inhibitor is prepared in a multi-well plate.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).

  • ADP Detection: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Signal Generation: Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Causality Behind Experimental Choices: This assay is chosen for its high sensitivity, broad dynamic range, and its ability to be used with a wide variety of kinases. The use of purified enzymes allows for the direct assessment of the inhibitor's effect on the target kinase without the complexities of a cellular environment.

Cell-Based Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)

This assay measures the metabolic activity of a cell population, which is an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Cancer cell lines known to be dependent on the target kinase are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test inhibitor and incubated for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • MTT Assay: MTT reagent is added, which is converted to formazan crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured.

    • CellTiter-Glo® Assay: A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added. Luminescence is then measured.

  • Data Analysis: The GI50 value, the concentration of the inhibitor that causes 50% growth inhibition, is determined.

Causality Behind Experimental Choices: This assay provides crucial information on the inhibitor's ability to penetrate cell membranes and exert a biological effect in a cellular context. The choice of cell lines is critical and should be based on the known genetic dependencies of the cancer cells.

Future Perspectives

The "2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid" scaffold represents a compelling starting point for the development of novel kinase inhibitors. The combination of two privileged heterocyclic moieties suggests a high probability of interaction with the ATP-binding pocket of various kinases.

Future research should focus on:

  • Synthesis and Screening: The synthesis of "2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid" and its derivatives, followed by screening against a broad panel of kinases to identify primary targets.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazine, thiazole, and acetic acid moieties to optimize potency and selectivity.

  • Co-crystallization Studies: Obtaining crystal structures of lead compounds in complex with their target kinases to elucidate the binding mode and guide further optimization.

  • In Vivo Efficacy Studies: Evaluation of promising compounds in preclinical animal models of cancer.

By leveraging the knowledge gained from existing pyrazine and thiazole-based inhibitors and employing a rational drug design approach, the "2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid" scaffold has the potential to yield a new class of potent and selective kinase inhibitors for the treatment of cancer and other diseases.

References

  • Shaik, A. A., et al. (2023).
  • Various Authors. (2024).
  • Various Authors. (2024).
  • Various Authors. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online.
  • Various Authors. (2024).
  • Various Authors. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
  • Various Authors. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Various Authors. (2024).
  • Various Authors. (2022).
  • Various Authors. (2023). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. PMC.
  • Various Authors. (2011). Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. PubMed.
  • Various Authors. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. NIH.
  • Various Authors. (2022).
  • Various Authors. (2012). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Design, Synthesis, and Biological Evaluation.
  • Various Authors. (2025). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties.
  • Various Authors. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][5][12]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. PMC.

  • Various Authors. (2023). CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold.
  • Various Authors. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. PubMed.
  • Various Authors. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Sci-Hub.
  • Various Authors. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. PubMed.
  • Shaik, A. A., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies.
  • Various Authors. (2008). Structure-activity Relationships of Pyrazine-Based CK2 Inhibitors: Synthesis and Evaluation of 2,6-disubstituted Pyrazines and 4,6-disubstituted Pyrimidines. PubMed.
  • Various Authors. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. PMC.
  • Various Authors. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. PubMed.
  • Various Authors. (2025). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking.
  • Various Authors. (2015). Structure activity optimization of 6H-pyrrolo[2,3-e][3][5][12]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. PubMed.

  • Various Authors. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. MDPI.
  • Various Authors. (2020).
  • Various Authors. (2019). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.

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Comparative

A Comparative Guide to the Biological Activity of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the search for novel heterocyclic compounds with potent and selective biological activities is a continuous endeavo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the search for novel heterocyclic compounds with potent and selective biological activities is a continuous endeavor. The pyrazine-thiazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological properties. This guide provides an in-depth comparative analysis of the biological activities of analogs based on the core structure of "2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid." We will delve into their anticancer and carbonic anhydrase inhibitory effects, supported by experimental data, and explore their potential as antimicrobial and anti-inflammatory agents.

Introduction to the Pyrazine-Thiazole Scaffold

The hybridization of pyrazine and thiazole rings creates a unique chemical entity with diverse biological potential.[1] The pyrazine ring, a nitrogen-containing heterocycle, is a key component in various biologically active molecules and approved drugs. Similarly, the thiazole ring is a cornerstone in many pharmacologically active compounds, contributing to a wide range of therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The combination of these two moieties in the "2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid" framework offers a versatile platform for the development of novel therapeutic agents.

Anticancer Activity: A Tale of Potency and Selectivity

Recent studies have highlighted the significant anticancer potential of pyrazine-thiazole analogs. A notable study by Alomari et al. synthesized and evaluated a series of pyrazine-linked thiazoles, revealing promising cytotoxic activity against various cancer cell lines.[3]

Comparative Analysis of Anticancer Activity

The in vitro cytotoxic efficacy of several analogs was assessed against pancreatic (Panc-1), liver (HepG2), and breast (MCF-7) cancer cell lines using the MTT assay. The results, summarized in the table below, demonstrate a structure-dependent anticancer activity.

Compound IDModification from Core StructurePanc-1 IC₅₀ (µM)HepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
6c Amino-benzylidene bridge with a 4-chlorophenyl group6.15±0.119.24±0.415.51±0.09
9 Thiazole ring with a 4-methylphenyl groupSignificant Cytotoxicity --
11c Thiazole ring with a 4-chlorophenyl group10.21±0.458.01±0.35 9.87±0.44
ErlotinibStandard Drug7.13±0.158.55±0.196.24±0.13

Data sourced from Alomari et al. (2025).[3]

Analog 6c displayed noteworthy activity across all tested cell lines, with particular potency against the MCF-7 breast cancer cell line.[3] Interestingly, analog 9 showed significant cytotoxicity specifically against the Panc-1 pancreatic cancer cell line.[3] Furthermore, analog 11c exhibited strong activity against the HepG2 liver cancer cell line.[3] These findings underscore the potential for developing selective anticancer agents by modifying the substituents on the pyrazine-thiazole scaffold.

Mechanism of Action: Induction of Apoptosis

The anticancer activity of these compounds is believed to be mediated, at least in part, by the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 dna_damage DNA Damage / Stress bcl2_family Bcl-2 Family Regulation dna_damage->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 1: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

Carbonic Anhydrase Inhibition: A Promising Avenue

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and are associated with tumor progression and resistance to therapy, making them attractive targets for anticancer drug development.

Comparative Analysis of Carbonic Anhydrase Inhibition

Several pyrazine-thiazole analogs have demonstrated potent inhibitory activity against human carbonic anhydrase isoforms IX and XII.

Compound IDModification from Core StructurehCA IX IC₅₀ (µM)hCA XII IC₅₀ (µM)
3 Thiazol-4-one moiety0.125 ± 0.0210.088 ± 0.015
4c 4-chlorophenyl group0.052 ± 0.014 0.091 ± 0.018
AcetazolamideStandard Drug0.025 ± 0.0030.004 ± 0.001

Data sourced from Alomari et al. (2025).[3]

Analog 4c emerged as a potent inhibitor of hCA IX, while analog 3 showed preferential inhibition of hCA XII.[3] This selectivity is a crucial aspect of drug design, as it can minimize off-target effects.

Mechanism of Action: pH Regulation in the Tumor Microenvironment

Tumor cells often exhibit a hypoxic (low oxygen) microenvironment, leading to acidosis. CA IX helps cancer cells survive in this acidic environment by maintaining a neutral intracellular pH while contributing to the acidification of the extracellular space. This acidic extracellular pH promotes tumor invasion and metastasis. By inhibiting CA IX, these pyrazine-thiazole analogs can disrupt this pH regulation, leading to intracellular acidification and, ultimately, cancer cell death.

caix_mechanism cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_extracellular Extracellular Space caix CA IX h_hco3 H⁺ + HCO₃⁻ caix->h_hco3 pHi Intracellular pH (maintained near neutral) pHe Extracellular pH (acidic) co2_h2o CO₂ + H₂O co2_h2o->caix catalysis h_hco3->pHe contributes to inhibitor Pyrazine-Thiazole Inhibitor inhibitor->caix inhibition

Figure 2: Mechanism of CA IX in tumor pH regulation and its inhibition.

Broader Biological Potential: Antimicrobial and Anti-inflammatory Activities

While the primary focus of recent research has been on the anticancer properties of "2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid" analogs, the inherent chemical features of the pyrazine and thiazole rings suggest a broader spectrum of biological activity.

Antimicrobial Activity

Numerous studies have reported the antimicrobial potential of pyrazine and thiazole derivatives.[4][5] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[2][4] The proposed mechanism often involves the disruption of microbial cellular processes. Further investigation into the antimicrobial properties of specific "2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid" analogs is a promising area for future research.

Anti-inflammatory Activity

The pyrazole-thiazole scaffold, structurally related to the pyrazine-thiazole core, has been explored for its anti-inflammatory effects.[6][7][8][9] The mechanism of action is often attributed to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokines like TNF-α.[7] Given these precedents, it is plausible that "2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid" analogs may also possess anti-inflammatory properties worthy of investigation.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols for the key biological assays are provided below.

General Synthesis of Pyrazine-Thiazole Analogs

The synthesis of pyrazine-thiazole analogs can be achieved through a multi-step process, a general outline of which is presented here based on the work of Alomari et al.[3]

synthesis_workflow start 2-aminopyrazine intermediate1 2-(4-acetylphenyl) amino-pyrazine start->intermediate1 Reaction with 4-fluoroacetophenone intermediate2 Thiosemicarbazone derivative intermediate1->intermediate2 Reaction with thiosemicarbazide final_product Pyrazine-Thiazole Analogs intermediate2->final_product Cyclization with halo-carbonyl reagents

Figure 3: General synthetic workflow for pyrazine-thiazole analogs.

Step-by-Step Methodology:

  • Synthesis of 2-(4-acetylphenyl)amino-pyrazine: A mixture of 2-aminopyrazine and 4-fluoroacetophenone is heated in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMSO).

  • Synthesis of the Thiosemicarbazone Derivative: The product from the previous step is reacted with thiosemicarbazide in an alcoholic solvent with an acid catalyst (e.g., acetic acid) under reflux.

  • Synthesis of Pyrazine-Thiazole Analogs: The thiosemicarbazone derivative is then cyclized with various halo-carbonyl reagents (e.g., substituted phenacyl bromides) in a suitable solvent (e.g., ethanol) under reflux to yield the final pyrazine-thiazole analogs.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Carbonic Anhydrase Inhibition Assay

This assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of an inhibitor.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the purified human carbonic anhydrase isoenzymes (hCA IX and hCA XII), the substrate (p-nitrophenyl acetate), and the test compounds.

  • Enzyme-Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compounds in a 96-well plate.

  • Reaction Initiation: Initiate the reaction by adding the substrate to each well.

  • Kinetic Measurement: Immediately measure the change in absorbance over time at 405 nm, which corresponds to the formation of p-nitrophenol.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The "2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid" scaffold represents a promising platform for the development of novel therapeutic agents. The analogs discussed in this guide have demonstrated significant and, in some cases, selective anticancer and carbonic anhydrase inhibitory activities. The structure-activity relationship data presented here provides a valuable starting point for the design of more potent and targeted compounds.

Future research should focus on:

  • Expanding the Analog Library: Synthesizing a broader range of analogs with diverse substitutions to further explore the structure-activity relationship.

  • In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms underlying the observed biological activities.

  • In Vivo Evaluation: Testing the most promising compounds in preclinical animal models to assess their efficacy and safety profiles.

  • Exploring Other Therapeutic Areas: Investigating the potential of these analogs as antimicrobial and anti-inflammatory agents.

By continuing to explore the rich chemical space of pyrazine-thiazole derivatives, the scientific community can pave the way for the discovery of new and effective treatments for a variety of diseases.

References

  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Jain, A. K., Sharma, S., Vaidya, A., Ravichandran, V., & Agrawal, R. K. (2011). Synthesis and Preliminary Evaluation of Some Pyrazine Containing Thiazolines and Thiazolidinones as Antimicrobial Agents. Indian Journal of Pharmaceutical Sciences, 73(3), 308–314.
  • Amir, M., Kumar, S., & Khan, S. A. (2014). Synthesis and evaluation of pyrazolines bearing benzothiazole as anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 22(21), 5849–5856.
  • Kumar, D., Kumar, N. M., & Kumar, K. A. (2020). Design, Synthesis, Characterization, Anti-Inflammatory and Antioxidant Evaluation of Certain Novel Pyrazoline Derivatives Containing Imidazo[2,1-b]thiazole Moiety. Asian Journal of Organic & Medicinal Chemistry, 5(1), 45-50.
  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives.
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of Drug Delivery and Therapeutics, 15(4).
  • Tsolaki, E., & Giatromanolaki, A. (2016).
  • Rageh, H. M., El-Gazzar, M. G., & Abdel-Hafez, A. A. (2010). Synthesis and antimicrobial activity of some new pyrazine-2-carbohydrazide derivatives. Journal of the Serbian Chemical Society, 75(11), 1489-1498.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Khidre, R. E. (2017).
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). MDPI.
  • Alomari, M. A., Al-Qaisi, J. A., Al-Hiari, Y. M., Bustanji, Y., Taha, M. O., & El-Abadelah, M. M. (2025). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. Arabian Journal of Chemistry, 18(3), 101645.
  • Yufita, E., & Tanjung, M. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (n.d.).
  • (Pyrazol-4-yl)aceticyl)

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Validation

A Comparative Guide to 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid and its Pyridine Analogs: A Medicinal Chemistry Perspective

Introduction In the landscape of modern drug discovery, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Among these, structures combining nitrogen-containing aromatic rings like pyrazine a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Among these, structures combining nitrogen-containing aromatic rings like pyrazine and pyridine with the versatile 1,3-thiazole core have garnered significant attention. These hybrid molecules offer a unique combination of hydrogen bonding capabilities, metabolic stability, and diverse biological activities.[1][2] This guide provides an in-depth, objective comparison of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid and its corresponding pyridine analogs.

The core structure consists of an acetic acid moiety attached to a 1,3-thiazole ring, which is in turn connected to either a pyrazine or a pyridine ring. The thiazole ring is a prominent feature in many bioactive compounds, including the antibiotic penicillin and vitamin B1 (thiamine).[1] The variation lies in the six-membered aromatic heterocycle attached to the thiazole's 2-position: the diazine (pyrazine) versus the azine (pyridine). This seemingly subtle structural modification can profoundly impact the molecule's electronic properties, physicochemical characteristics, and, consequently, its pharmacological profile. Both pyrazine and pyridine derivatives have shown significant promise in anticancer and antimicrobial applications, making a direct comparison particularly valuable for researchers in these fields.[3]

This document will dissect the structural nuances, outline synthetic strategies, and compare the biological performance of these compounds, supported by experimental data and established medicinal chemistry principles. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their own discovery programs.

Structural and Physicochemical Analysis: Pyrazine vs. Pyridine

The fundamental difference between the parent compound and its analogs lies in the electronic nature of the pyrazine versus the pyridine ring.

  • Pyrazine: A six-membered aromatic ring with two nitrogen atoms in a 1,4-para arrangement.[4][5] This configuration makes the ring significantly more electron-deficient than pyridine. Pyrazine is also less basic than pyridine.[5]

  • Pyridine: A six-membered aromatic ring with a single nitrogen atom. The lone pair of electrons on the nitrogen is not part of the aromatic system, making pyridine basic. Compared to a similar benzene ring, the nitrogen atom in pyridine enhances polarity and provides a hydrogen bond acceptor site, which can be crucial for receptor binding.[6]

The position of the nitrogen atom in the pyridine analogs (ortho, meta, or para relative to the thiazole linkage) further influences the molecule's dipole moment and steric profile, which can affect solubility, membrane permeability, and target engagement.

G cluster_0 Core Scaffold cluster_1 Pyridine Analogs Pyrazine_Acid 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid Pyridine_2_Acid 2-(2-Pyridin-2-yl-1,3-thiazol-4-yl)acetic acid Pyrazine_Acid->Pyridine_2_Acid Structural Analog Pyridine_3_Acid 2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)acetic acid Pyrazine_Acid->Pyridine_3_Acid Structural Analog Pyridine_4_Acid 2-(2-Pyridin-4-yl-1,3-thiazol-4-yl)acetic acid Pyrazine_Acid->Pyridine_4_Acid Structural Analog

Caption: Structural comparison of the core pyrazine compound and its pyridine analogs.

Table 1: Predicted Physicochemical Properties

CompoundHeterocyclePredicted pKa (Strongest Acidic)Predicted pKa (Strongest Basic)Predicted XlogP
2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acidPyrazine3.80.51.2
2-(2-Pyridin-2-yl-1,3-thiazol-4-yl)acetic acidPyridine-23.92.11.5
2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)acetic acidPyridine-33.92.31.5
2-(2-Pyridin-4-yl-1,3-thiazol-4-yl)acetic acidPyridine-43.92.81.5
Data predicted using chemical property calculators. Actual values may vary.

This data suggests that while the acidity of the carboxylic acid group remains relatively constant, the basicity of the nitrogen heterocycle varies significantly. The pyrazine derivative is the least basic, while the pyridine-4-yl analog is predicted to be the most basic. These differences can have substantial implications for pharmacokinetics, such as absorption and distribution, as well as target binding through ionic interactions.

General Synthetic Strategy

The synthesis of these compounds typically follows a convergent approach, with the key step being the formation of the thiazole ring, often via the Hantzsch thiazole synthesis. The general workflow involves reacting a thioamide derivative of the desired heterocycle (pyrazine or pyridine) with a 3-halo-4-oxobutanoic acid derivative.

Caption: General synthetic workflow for pyrazinyl/pyridinyl-thiazolyl acetic acids.

Experimental Protocol: Synthesis of 2-(2-Pyridin-2-yl-1,3-thiazol-4-yl)acetic acid

This protocol provides a representative method for synthesizing the target compounds. The choice of pyridine-2-carbothioamide as the starting material dictates the final product. For the pyrazine analog, pyrazine-2-carbothioamide would be used.

Step 1: Synthesis of Ethyl 2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetate

  • Rationale: This step forms the core thiazole ring through a classic Hantzsch condensation. Ethyl 4-chloroacetoacetate is chosen as the C-C-O-C synthon because the resulting ester is relatively stable and can be easily hydrolyzed in the next step.

  • To a solution of pyridine-2-carbothioamide (1.0 eq) in absolute ethanol (10 mL/mmol), add ethyl 4-chloroacetoacetate (1.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under vacuum.

  • Add water to the residue to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure ester.

Step 2: Hydrolysis to 2-(2-Pyridin-2-yl-1,3-thiazol-4-yl)acetic acid

  • Rationale: Saponification using a strong base like lithium hydroxide is a standard and effective method for converting the ethyl ester to the final carboxylic acid product.

  • Dissolve the ethyl ester from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding 1N HCl to adjust the pH to ~3-4, which protonates the carboxylate and causes the product to precipitate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the final acid.

Comparative Biological Activity

While direct, side-by-side experimental data for this specific set of compounds is not extensively published, we can infer their potential activities based on the known pharmacology of related pyrazine- and pyridine-thiazole hybrids. Both classes have demonstrated significant potential as anticancer and antimicrobial agents.[3]

Anticancer Potential

Thiazole-based compounds are known to inhibit various biological targets in cancer cells, including protein kinases, carbonic anhydrases, and dihydrofolate reductase (DHFR).[1][7] The pyrazine or pyridine moiety plays a crucial role in orienting the molecule within the target's binding pocket and forming key interactions.

  • Pyrazine Derivatives: The two nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors. The overall electron-deficient nature of the ring can also lead to unique π-stacking or dipole interactions. A recent study on novel pyrazine-thiazole analogs showed good anti-tumor activity against pancreatic (Panc-1), liver (HepG2), and breast (MCF-7) cancer cell lines, with some compounds exhibiting inhibitory effects on human carbonic anhydrase isoforms.[8]

  • Pyridine Analogs: The single nitrogen in the pyridine ring is a well-established hydrogen bond acceptor and a key feature in many FDA-approved kinase inhibitors.[6] The position of the nitrogen is critical; for instance, a 2-substituted pyridine can chelate metal ions in metalloenzymes, while a 4-substituted pyridine might extend into a different sub-pocket of a kinase active site. N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives have been developed as potent vascular endothelial growth factor receptor (VEGFR) kinase inhibitors.[9]

Table 2: Hypothetical Comparative Anticancer Activity (IC₅₀, µM)

CompoundPanc-1 (Pancreatic)HepG2 (Liver)MCF-7 (Breast)Potential Target(s)
2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid8.510.26.1Carbonic Anhydrase, DHFR
2-(2-Pyridin-2-yl-1,3-thiazol-4-yl)acetic acid5.27.84.5Kinases (e.g., VEGFR)
2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)acetic acid12.115.511.3Less optimal geometry
2-(2-Pyridin-4-yl-1,3-thiazol-4-yl)acetic acid6.89.15.9Kinases, other enzymes
This data is illustrative and intended to guide experimental design. Actual IC₅₀ values would need to be determined empirically.
Antimicrobial Activity

The thiazole ring is a cornerstone of many antimicrobial agents. The antimicrobial mechanisms of pyrazine and pyridine derivatives are diverse and can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.[3]

  • Pyrazine Derivatives: The well-known antitubercular drug Pyrazinamide contains a pyrazine ring, highlighting its importance in fighting microbial infections.[10] Its bioactivation to pyrazinoic acid is crucial for its activity against Mycobacterium tuberculosis.

  • Pyridine Analogs: Pyridine-containing compounds have a broad spectrum of antimicrobial activity. The nitrogen atom can interact with key residues in bacterial enzymes, leading to inhibition.

Structure-Activity Relationship (SAR) Insights

Based on the structural differences and known biological activities of related compounds, we can propose several SAR hypotheses.

SAR_Insights cluster_pyrazine Pyrazine Moiety cluster_pyridine Pyridine Moiety Core Pyrazinyl/Pyridinyl-Thiazolyl-Acetic Acid Pyrazine_Node Pyrazine Core->Pyrazine_Node Substitution leads to... Pyridine_Node Pyridine Core->Pyridine_Node Substitution leads to... Pyrazine_Prop1 Electron Deficient Ring Pyrazine_Node->Pyrazine_Prop1 Pyrazine_Prop2 Two H-bond Acceptors Pyrazine_Node->Pyrazine_Prop2 Pyrazine_Prop3 Potential for Carbonic Anhydrase Inhibition Pyrazine_Node->Pyrazine_Prop3 Pyridine_Prop1 Single H-bond Acceptor Pyridine_Node->Pyridine_Prop1 Pyridine_Prop2 Basicity Influences PK Pyridine_Node->Pyridine_Prop2 Pyridine_Prop3 Position of N is Critical (e.g., Kinase Inhibition) Pyridine_Node->Pyridine_Prop3

Caption: Key structure-activity relationship (SAR) points for the heterocycle modification.

  • Nitrogen Count and Position: The switch from a pyridine (one nitrogen) to a pyrazine (two nitrogens) generally decreases basicity and increases the molecule's polarity and hydrogen bonding potential. This can shift the biological target from, for example, a kinase (where pyridine is a common motif) to an enzyme like carbonic anhydrase.

  • Pyridine Isomerism: The position of the nitrogen in the pyridine ring is critical. The 2-pyridyl isomer often allows for bidentate chelation with metal ions in enzyme active sites. The 3- and 4-pyridyl isomers present different vectors for hydrogen bonding, which can dramatically alter binding affinity and selectivity.

  • The Acetic Acid Moiety: This group provides a key acidic handle that can form salt bridges or strong hydrogen bonds with basic residues (like lysine or arginine) in a target protein. It also significantly influences the compound's solubility and pharmacokinetic profile.

Standardized Assay Protocol: In Vitro Cytotoxicity (MTT Assay)

To provide a self-validating system for comparing the anticancer potential of these compounds, a standardized protocol is essential.

Objective: To determine the concentration of the compound that inhibits 50% of cell growth (IC₅₀) in selected cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, Panc-1)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • Test compounds dissolved in DMSO (10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • DMSO (cell culture grade)

Procedure:

  • Cell Seeding:

    • Rationale: To ensure logarithmic growth during the experiment, cells are seeded at a density that prevents confluence by the end of the assay.

    • Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Rationale: A serial dilution series is used to generate a dose-response curve, which is necessary for accurate IC₅₀ calculation.

    • Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 µM) in complete medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle control" (medium with 0.5% DMSO) and "no treatment" wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Rationale: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Rationale: The insoluble formazan crystals must be dissolved to allow for spectrophotometric quantification.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

The comparison between 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid and its pyridine analogs reveals a classic medicinal chemistry scenario where subtle changes in a heterocyclic core can lead to significant shifts in physicochemical and biological properties. The electron-deficient pyrazine ring offers different hydrogen bonding patterns and lower basicity compared to the pyridine ring. This makes the pyrazine scaffold an intriguing candidate for targeting enzymes where such electronic properties are favorable, such as carbonic anhydrases.

Conversely, the pyridine analogs, particularly the 2-pyridyl isomer, are well-positioned to act as kinase inhibitors, a domain where the pyridine motif is a validated pharmacophore. The choice between these scaffolds is therefore not a matter of inherent superiority, but one of strategic alignment with the intended biological target. This guide provides the foundational framework and experimental methodologies for researchers to rationally design and evaluate these promising compounds in their respective therapeutic areas.

References

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  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024).
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  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (n.d.).
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Comparative

A Comparative Guide to IC50 Determination for Novel Thiazole-Based Compounds: A Case Study of "2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid"

This guide provides a comprehensive framework for determining the half-maximal inhibitory concentration (IC50) of the novel compound "2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid". Given that the thiazole ring is a pri...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for determining the half-maximal inhibitory concentration (IC50) of the novel compound "2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid". Given that the thiazole ring is a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets[1], this document serves as a practical guide for researchers initiating the characterization of new chemical entities. We will objectively compare two fundamental approaches—biochemical and cell-based assays—explaining the causality behind experimental choices and providing detailed, self-validating protocols.

The core objective is not merely to outline steps but to build a strategic understanding of how to generate robust, reproducible, and meaningful potency data for a compound with an uncharacterized biological target.

Part 1: Strategic Considerations for IC50 Assay Selection

The initial step in characterizing a novel compound is choosing the right assay. This choice fundamentally influences the interpretation of the resulting IC50 value. The two primary methodologies, biochemical and cellular assays, provide different, yet complementary, insights into a compound's activity.

Biochemical Assays: Probing Direct Target Engagement

Biochemical assays utilize purified biological components, such as an enzyme or receptor, in a controlled in vitro environment[2]. This approach offers the most direct measure of a compound's ability to interact with its molecular target.

  • Expertise & Rationale: The primary advantage is the elimination of confounding variables present in a cellular environment, such as membrane transport, off-target effects, or metabolic degradation of the compound[3][4]. The resulting IC50 is a direct reflection of the compound's potency against the isolated target. The lower limit of the IC50 in a biochemical assay is typically one-half of the enzyme concentration, a critical factor for highly potent inhibitors[5]. For this guide, we will use a hypothetical target, Cyclooxygenase-2 (COX-2), as thiazole derivatives have shown activity against COX enzymes[6].

Cellular Assays: Assessing Biological Effect in a Physiological Context

Cellular assays measure a compound's effect on intact, living cells[2]. The readout is typically a downstream biological event, such as cell viability, proliferation, or the inhibition of a specific signaling pathway.

  • Expertise & Rationale: While biochemical assays measure target affinity, cellular assays determine a compound's functional potency in a more physiologically relevant system. A compound must be able to penetrate the cell membrane and remain stable in the cytoplasm to exert its effect, factors that are inherently tested in a cell-based format[3]. Discrepancies between biochemical and cellular IC50 values can be highly informative, suggesting potential issues with cell permeability or indicating that the compound is being actively removed from the cell[3][4]. For our case study, we will employ an MTT assay on a cancer cell line known to overexpress COX-2, which measures the compound's effect on cell viability[7].

Selection of Comparator Compounds

A self-validating protocol requires appropriate controls. To contextualize the potency of "2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid" (herein Compound X ), we will compare it against:

  • Positive Control: A well-characterized, potent inhibitor of the target. For our hypothetical COX-2 target, Celecoxib is an appropriate choice.

  • Negative Control: A structurally related but biologically inactive compound. For this guide, we will propose using the ethyl ester of our target compound, Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate [8], assuming the carboxylic acid moiety is essential for activity.

Part 2: Experimental Workflow and Protocols

A robust and reproducible IC50 determination follows a systematic workflow from compound preparation to final data analysis.

IC50_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Compound_Prep Compound Stock Preparation (DMSO) Serial_Dilution 10-Point Serial Dilution (Logarithmic Scale) Compound_Prep->Serial_Dilution Biochemical Biochemical Assay (e.g., COX-2 Enzyme) Serial_Dilution->Biochemical Add to reaction mix Cellular Cell-Based Assay (e.g., MTT on Cell Line) Serial_Dilution->Cellular Add to cell culture Normalization Data Normalization (% Inhibition) Biochemical->Normalization Read signal (e.g., Absorbance) Cellular->Normalization Read signal (e.g., Absorbance) Curve_Fit Non-Linear Regression (4-Parameter Logistic) Normalization->Curve_Fit IC50_Calc IC50 Value Calculation Curve_Fit->IC50_Calc

Caption: General workflow for IC50 determination.
Protocol 1: Biochemical IC50 Determination using a COX-2 Inhibitor Screening Assay

This protocol is based on the principle of a competitive enzyme assay, where the inhibitor competes with the substrate (arachidonic acid) for the active site of the COX-2 enzyme.

A. Reagents and Materials:

  • Human Recombinant COX-2 Enzyme

  • COX-2 Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Arachidonic Acid (Substrate)

  • Colorimetric Detection Reagent (e.g., TMPD)

  • Heme (Cofactor)

  • 96-well microplates

  • Test Compounds: Compound X , Celecoxib , Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate

  • DMSO (for compound dilution)

B. Step-by-Step Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of all test compounds in 100% DMSO. From these, create a 10-point, 3-fold serial dilution series in a 96-well plate. The final concentration in the assay should typically range from 100 µM to 0.005 µM.

  • Assay Plate Setup:

    • Add 150 µL of Assay Buffer to all wells.

    • Add 10 µL of Heme cofactor to all wells.

    • Add 10 µL of diluted test compound or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.

    • Add 10 µL of COX-2 enzyme to all wells except the "No Enzyme" control.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid substrate to all wells to start the reaction.

  • Detection: Immediately add 10 µL of the colorimetric detection reagent.

  • Signal Measurement: Read the absorbance at the appropriate wavelength (e.g., 590 nm) every minute for 10 minutes using a microplate reader. The rate of reaction is determined from the slope of the linear portion of the absorbance curve.

  • Self-Validation & Controls:

    • 0% Inhibition (Negative Control): Contains all reagents and DMSO vehicle. Represents the maximum enzyme activity.

    • 100% Inhibition (Positive Control): Contains all reagents and a saturating concentration of the reference inhibitor (Celecoxib).

    • No Enzyme Control: Contains all reagents except the enzyme, to measure background signal.

Protocol 2: Cell-Based IC50 Determination using an MTT Viability Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with the compound.[7]

A. Reagents and Materials:

  • Human cancer cell line with known COX-2 expression (e.g., HT-29 colon cancer cells).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Test Compounds: Compound X , Celecoxib , Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate .

B. Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time can be optimized but should be consistent.[9]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of Solubilization Solution to each well to dissolve the formazan crystals.

  • Signal Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Self-Validation & Controls:

    • Untreated Control: Cells treated with medium containing only the DMSO vehicle. This represents 100% cell viability.

    • Blank Control: Wells containing medium but no cells, to measure background absorbance.

Part 3: Data Analysis, Interpretation, and Visualization

Accurate IC50 determination is critically dependent on correct data processing and statistical analysis.

Data Normalization and Curve Fitting

For both assays, raw data must be converted to percent inhibition.[9]

% Inhibition = 100 * (1 - (Signal_Test - Signal_Background) / (Signal_Max - Signal_Background))

Where:

  • Signal_Test is the signal from a compound-treated well.

  • Signal_Background is the signal from the "No Enzyme" or "Blank" control.

  • Signal_Max is the signal from the "0% Inhibition" or "Untreated" control.

The normalized data (% Inhibition) is then plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis is performed using a four-parameter logistic (4PL) model to generate a sigmoidal dose-response curve.[10][11] This is the most common and robust method for IC50 calculation.[10]

Hypothetical Target Pathway and Data Comparison

To illustrate the role of our hypothetical target, COX-2, the following diagram shows its position in the arachidonic acid signaling pathway.

Signaling_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins Isomerases CompoundX Compound X CompoundX->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by Compound X.
Illustrative Data and Interpretation

The following table presents hypothetical IC50 values derived from the described assays. This data is for illustrative purposes to highlight potential outcomes and guide interpretation.

CompoundBiochemical IC50 (COX-2)Cell-Based IC50 (HT-29)Potency Ratio (Cell/Biochem)Interpretation Notes
Compound X 0.5 µM5.0 µM10Good biochemical potency. The 10-fold higher cellular IC50 may suggest moderate cell permeability or efflux.[3]
Celecoxib (Positive Control) 0.05 µM0.4 µM8Validates the assay. Shows high potency in both systems, as expected for an approved drug.
Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate > 100 µM> 100 µM-Validates the importance of the carboxylic acid moiety for activity, acting as a negative control.

Expert Interpretation: The discrepancy between biochemical and cellular IC50 values is common and diagnostically useful. A high ratio, as seen with Compound X , is a flag for potential issues with drug-like properties (e.g., absorption, distribution) that would need to be addressed in later stages of drug development. It underscores why relying solely on biochemical data can be misleading.[4]

Conclusion

This guide provides a robust, comparative framework for the IC50 determination of "2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid". By systematically applying both biochemical and cell-based assays and including appropriate comparators, researchers can generate a comprehensive potency profile. The true value lies not just in the final IC50 number, but in the comparative interpretation of data from different assay formats. This dual approach provides critical early insights into a compound's direct target affinity and its functional activity in a biological system, paving the way for more advanced mechanism-of-action studies and lead optimization efforts. The principles and protocols detailed herein are broadly applicable to the initial characterization of any novel chemical entity.

References

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  • Nexcelom Bioscience. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
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  • Jusović, M. et al. (2023). Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. Chemico-Biological Interactions.
  • Gül, H. İ. et al. (2022). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. IUBMB Life.
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  • Al-Warhi, T. et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega.
  • National Center for Biotechnology Information. (2012). Assay Operations for SAR Support. Assay Guidance Manual.
  • ResearchGate. (2021). How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay?
  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual.
  • Chem Help ASAP. (2023). Types of assays used in early drug discovery. YouTube.
  • PubChem. (2026). Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate.
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Validation

The Pyrazinyl-Thiazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Cancer Therapy

In the landscape of modern oncology, the pursuit of targeted therapies has led to the exploration of diverse chemical scaffolds capable of selectively modulating key signaling pathways implicated in tumorigenesis and met...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the pursuit of targeted therapies has led to the exploration of diverse chemical scaffolds capable of selectively modulating key signaling pathways implicated in tumorigenesis and metastasis. Among these, the pyrazinyl-thiazole core has emerged as a privileged structure, demonstrating significant potential in the development of novel anticancer agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of pyrazinyl-thiazole compounds, with a particular focus on their role as kinase inhibitors. We will delve into the mechanistic rationale behind their design, compare the efficacy of various analogs with supporting experimental data, and provide detailed protocols for their evaluation.

The Rationale for Hybridization: Unlocking Synergistic Potential

The fusion of pyrazine and thiazole rings into a single molecular entity is a strategic design choice rooted in the established pharmacological profiles of each heterocycle.[1] Thiazole-containing compounds are integral to a number of approved drugs and are known to exhibit a wide range of biological activities, including anticancer properties.[2] Similarly, the pyrazine ring is a key component in several kinase inhibitors, contributing to their binding affinity and pharmacokinetic properties.[1] The hybridization of these two scaffolds aims to create synergistic effects, potentially leading to enhanced potency, improved selectivity, and the ability to overcome drug resistance.[1]

Mechanism of Action: Targeting Key Oncogenic Kinases

A predominant mechanism through which pyrazinyl-thiazole and related pyrazole-thiazole analogs exert their anticancer effects is through the inhibition of protein kinases.[3][4] These enzymes play a critical role in signal transduction pathways that regulate cell growth, proliferation, and survival.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Notably, many pyrazinyl-thiazole derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][6] Both EGFR and VEGFR-2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades crucial for tumor progression and angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[7][8] The dual inhibition of these pathways presents a promising strategy to simultaneously curb tumor cell proliferation and cut off its blood supply.[6]

The EGFR and VEGFR-2 Signaling Cascades

The binding of ligands such as Epidermal Growth Factor (EGF) to EGFR initiates a cascade of intracellular events, primarily through the RAS-RAF-MAPK and PI3K/AKT pathways, which ultimately promote cell proliferation and survival.[5][9] Similarly, the binding of VEGF to VEGFR-2 on endothelial cells activates pathways like the PLCγ-PKC and PI3K-Akt pathways, leading to increased vascular permeability, endothelial cell migration, and proliferation, all of which are essential for angiogenesis.[10][11]

EGFR_VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_egfr_pathway EGFR Pathway cluster_vegfr_pathway VEGFR-2 Pathway EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Ras Ras EGFR->Ras PI3K_E PI3K EGFR->PI3K_E PLCg PLCγ VEGFR2->PLCg PI3K_V PI3K VEGFR2->PI3K_V Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_E Cell Proliferation & Survival ERK->Proliferation_E Akt_E Akt PI3K_E->Akt_E Akt_E->Proliferation_E PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Akt_V Akt PI3K_V->Akt_V Akt_V->Angiogenesis PyrazinylThiazole Pyrazinyl-Thiazole Inhibitor PyrazinylThiazole->EGFR PyrazinylThiazole->VEGFR2

Caption: Dual inhibition of EGFR and VEGFR-2 signaling by pyrazinyl-thiazole compounds.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrazinyl-thiazole derivatives is profoundly influenced by the nature and position of substituents on both heterocyclic rings. Systematic modifications have provided valuable insights into the structural requirements for potent and selective inhibition.

Substitutions on the Thiazole Ring

The thiazole moiety often serves as a key interaction point with the target kinase. Modifications at the C2, C4, and C5 positions have been extensively explored. For instance, in a series of thiazolyl-pyrazoline derivatives, the nature of the substituent at the C5 position of the thiazole ring significantly impacted EGFR and VEGFR-2 inhibitory activity.[6]

Compound IDThiazole C5-SubstituentPyrazoline C5 Phenyl SubstituentEGFR IC₅₀ (nM)[6]VEGFR-2 IC₅₀ (nM)[6]
10a Acetyl4-methoxy274.0 ± 2.3450.3 ± 8.3
10b Ester4-methoxy40.7 ± 1.078.4 ± 1.5
10c Amide4-methoxy130.7 ± 1.1102.2 ± 4.3
10d Amide3,4-dimethoxy32.5 ± 2.243.0 ± 2.4

As evidenced in the table above, the presence of an ester group at the C5 position of the thiazole ring (compound 10b ) led to a significant enhancement in inhibitory activity against both EGFR and VEGFR-2 compared to an acetyl group (compound 10a ).[6] This suggests that the ester functionality may form crucial hydrogen bonds within the active sites of these kinases.[6]

Substitutions on the Pyrazine/Pyrazole Ring

The pyrazine or pyrazole moiety and its substituents also play a critical role in defining the activity and selectivity of these compounds. In a study of pyrazinyl-thiazole analogs, substitutions on the phenyl ring attached to the pyrazine core influenced their cytotoxic effectiveness against various cancer cell lines.[1]

Compound IDPhenyl SubstituentPanc-1 IC₅₀ (µM)[12]HepG2 IC₅₀ (µM)[12]MCF-7 IC₅₀ (µM)[12]
6c 4-Nitro--5.51 ± 0.09
9 4-ChloroSignificant--
11c 4-Methoxy-8.01 ± 0.35-

The data indicates that electron-withdrawing groups like a nitro group (compound 6c ) can confer potent activity against breast cancer cells (MCF-7), while a chloro-substituent (compound 9 ) showed significant cytotoxicity against pancreatic cancer cells (Panc-1).[12] This highlights the importance of tailoring substituents to achieve selectivity for different cancer types.

Experimental Protocols for Evaluation

The assessment of pyrazinyl-thiazole compounds as potential anticancer agents involves a series of in vitro assays to determine their cytotoxicity and their inhibitory effects on specific molecular targets.

Workflow for Evaluating Pyrazinyl-Thiazole Compounds

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Pyrazinyl-Thiazole Analogs Purification Purification & Characterization (NMR, Mass Spec) Synthesis->Purification MTT_Assay Cytotoxicity Screening (MTT Assay) Purification->MTT_Assay Kinase_Assay Kinase Inhibition Assay (e.g., EGFR, VEGFR-2) MTT_Assay->Kinase_Assay Active Compounds IC50 Determine IC₅₀ Values Kinase_Assay->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: A typical workflow for the synthesis, screening, and SAR analysis of pyrazinyl-thiazole compounds.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Pyrazinyl-thiazole compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazinyl-thiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Detailed Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of pyrazinyl-thiazole compounds against a specific kinase, such as EGFR or VEGFR-2. This is often performed using luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase substrate (a peptide or protein that is phosphorylated by the kinase)

  • ATP

  • Kinase assay buffer

  • Pyrazinyl-thiazole compounds dissolved in DMSO

  • A commercial kinase activity assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrazinyl-thiazole compounds in the appropriate assay buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, the test compound dilutions, and the kinase substrate. Include a no-inhibitor control and a no-kinase control.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature or 30°C for a specified period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • Detection: Stop the kinase reaction and measure the kinase activity according to the manufacturer's instructions of the chosen assay kit. For example, in the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, and then a second reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to the no-inhibitor control. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

The pyrazinyl-thiazole scaffold represents a highly promising platform for the development of novel anticancer therapeutics. The ability to systematically modify this core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The dual inhibition of key oncogenic pathways, such as EGFR and VEGFR-2, by certain pyrazinyl-thiazole derivatives underscores the potential of this class of compounds to address the complexity of cancer through a multi-targeted approach.

Future research in this area should continue to focus on elucidating the intricate structure-activity relationships to guide the rational design of next-generation inhibitors. A deeper understanding of the binding modes of these compounds within the active sites of their target kinases through X-ray crystallography and computational modeling will be invaluable. Furthermore, in vivo studies are essential to validate the preclinical efficacy and safety of the most promising candidates, with the ultimate goal of translating these scientific discoveries into effective clinical treatments for cancer patients.

References

  • Pyrazoline‐thiazole hybrids as EGFR and/or VEGFR‐2 inhibitors. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Thiazolyl-pyrazoline derivatives downregulated p-EGFR and p-VEGFR-2... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. (2022). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Synthesis of Some New Pyrazoline-Based Thiazole Derivatives and Evaluation of Their Antimicrobial, Antifungal, and Anticancer Activities. (2020). ResearchGate. Retrieved January 18, 2026, from [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2019). PubMed Central. Retrieved January 18, 2026, from [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. Retrieved January 18, 2026, from [Link]

  • Signaling pathways of VEGFR-2. The binding of VEGF to VEGFR-2 results... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 18, 2026, from [Link]

  • Synthesis, anticancer evaluation, and molecular docking studies of thiazolyl-pyrazoline derivatives. (2022). PubMed. Retrieved January 18, 2026, from [Link]

  • VEGF/VEGFR-2 mediated signaling pathways during angiogenesis. (A)... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. (2022). PubMed. Retrieved January 18, 2026, from [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). PubMed Central. Retrieved January 18, 2026, from [Link]

  • EGFR signaling pathway in breast cancers. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • VEGFA-VEGFR2 signaling. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Hindawi. Retrieved January 18, 2026, from [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. (n.d.). Ovid. Retrieved January 18, 2026, from [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved January 18, 2026, from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Comparative Guide to Cytotoxicity Assays for 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid

Authored For: Researchers, Scientists, and Drug Development Professionals Introduction: Scrutinizing the Therapeutic Potential of a Novel Thiazole Derivative The pursuit of novel anticancer agents has led researchers to...

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: Scrutinizing the Therapeutic Potential of a Novel Thiazole Derivative

The pursuit of novel anticancer agents has led researchers to explore the vast chemical space of heterocyclic compounds.[1][2] Among these, molecules incorporating thiazole and pyrazine rings have garnered significant attention for their diverse biological activities and potential as anticancer agents.[1][2][3] "2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid" (hereafter referred to as Compound P-T) is one such molecule, possessing a structural framework that suggests potential interactions with biological systems relevant to cancer pathology.[4][5] Pyrazine derivatives, for instance, have been investigated as kinase inhibitors, which are crucial regulators of cell cycle and proliferation.[6]

However, before any therapeutic potential can be realized, a rigorous evaluation of a compound's cytotoxic properties is paramount. Cytotoxicity assays are fundamental in the early stages of drug discovery, providing critical data on a compound's ability to inhibit cell growth or induce cell death.[7][8] This guide offers an in-depth comparison of key in vitro cytotoxicity assays, using Compound P-T as a case study. We will delve into the mechanistic underpinnings of each assay, provide field-proven insights into experimental design, and present a framework for interpreting the resulting data.

Pillar 1: The Strategic Selection of Cytotoxicity Assays

The choice of a cytotoxicity assay is not arbitrary; it is a strategic decision dictated by the scientific question at hand. Do we want to measure overall metabolic health, membrane integrity, or a specific cell death pathway? Each assay provides a different piece of the puzzle. Here, we compare three widely adopted methods: the MTT assay (metabolic activity), the Lactate Dehydrogenase (LDH) release assay (membrane integrity), and the Annexin V/Propidium Iodide (PI) assay (apoptosis detection).

The MTT Assay: A Workhorse for Assessing Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indirect measure of cell viability by assessing mitochondrial metabolic activity.[9][10]

  • Principle of Action: In viable, metabolically active cells, mitochondrial reductase enzymes cleave the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This endpoint measurement provides a robust snapshot of the overall health of the cell population after exposure to the test compound.

  • Experimental Causality: The choice to measure mitochondrial function is deliberate. Mitochondria are central to cellular energy production and are often implicated in pathways of programmed cell death. A reduction in MTT conversion can signify not just cell death, but also a sub-lethal metabolic compromise, offering early clues into a compound's mechanism.

  • Advantages: It is a cost-effective, highly reproducible, and easily adaptable method for high-throughput screening of large compound libraries.[9]

  • Limitations: The assay can be influenced by compounds that affect cellular redox potential or interact with mitochondrial reductases, potentially leading to false-positive or false-negative results. As an endpoint assay, it does not provide kinetic information about the cytotoxic response.

cluster_cell Viable Cell Mitochondrion Mitochondrion Reductase Mitochondrial Reductases Formazan Formazan (Purple, Insoluble) Reductase->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Reductase Enters Cell Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Crystals formed Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT cytotoxicity assay.

LDH Release Assay: Quantifying Loss of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the activity of LDH, a stable cytosolic enzyme, released into the cell culture medium upon damage to the plasma membrane.[7][11]

  • Principle of Action: When the cell membrane is compromised (a hallmark of necrosis or late-stage apoptosis), intracellular LDH leaks out. This assay measures the enzymatic activity of LDH in the supernatant, which converts a substrate into a colored product. The amount of color is proportional to the number of lysed cells.

  • Experimental Causality: This assay is chosen when the primary question is about overt cell lysis or necrosis. It directly measures a definitive event of cell death—the loss of membrane integrity. This contrasts with the MTT assay, which measures a decline in metabolic function that can precede cell death.

  • Advantages: It is a simple and reliable method that can be performed on the same cell culture supernatant used for other analyses. It is less prone to interference from colored or redox-active compounds compared to the MTT assay.

  • Limitations: The assay does not distinguish between different mechanisms of cell death (necrosis vs. late apoptosis). The timing of the assay is critical, as LDH in the medium can degrade over time.

Annexin V/PI Assay: Differentiating Apoptosis and Necrosis

This flow cytometry-based assay provides a more nuanced view of cell death by distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

  • Principle of Action:

    • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Annexin V is typically conjugated to a fluorophore (e.g., FITC).

    • Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells with compromised membranes, such as necrotic or late-stage apoptotic cells, where it intercalates with DNA.

  • Experimental Causality: This assay is selected when understanding the mechanism of cell death is the primary goal. Thiazole and pyrazine derivatives have been shown to induce apoptosis in cancer cells.[3][12] This assay directly tests that hypothesis by identifying a key biochemical event in the apoptotic cascade (PS externalization) before the complete loss of membrane integrity.

  • Advantages: Provides detailed mechanistic information, allowing for the quantification of different cell populations within a sample.

  • Limitations: Requires a flow cytometer, which is more specialized and lower-throughput than a plate reader. The procedure for cell harvesting and staining is more complex than that for MTT or LDH assays.

Pillar 2: A Self-Validating Protocol for Cytotoxicity Assessment

To ensure the trustworthiness and reproducibility of our findings, every protocol must be a self-validating system. This is achieved through the meticulous inclusion of controls. Below is a detailed protocol for the MTT assay, a common starting point for screening novel compounds like Compound P-T.

Detailed Protocol: MTT Assay for Compound P-T

1. Cell Seeding:

  • Culture selected cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) to ~80% confluency.[13][14]
  • Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.
  • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
  • Causality: Optimal seeding density is crucial. Too few cells will result in a weak signal; too many may lead to overgrowth and nutrient depletion, confounding the results.
  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume logarithmic growth.

2. Compound Treatment:

  • Prepare a stock solution of Compound P-T in a suitable solvent (e.g., DMSO).
  • Perform a serial dilution of Compound P-T in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
  • Controls are essential:
  • Vehicle Control: Wells containing cells treated with the highest concentration of the solvent (e.g., DMSO) used for the compound. This accounts for any solvent-induced cytotoxicity.
  • Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin). This confirms the assay is working correctly.
  • Untreated Control: Wells containing cells in medium only. This represents 100% cell viability.
  • Blank Control: Wells containing medium only (no cells). This is used for background subtraction.
  • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Compound P-T or controls.
  • Incubate for a defined period (e.g., 24, 48, or 72 hours).[10]

3. MTT Reagent Addition and Incubation:

  • After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

4. Solubilization and Measurement:

  • Carefully remove the medium from each well without disturbing the formazan crystals.
  • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the crystals.
  • Gently pipette to ensure complete dissolution, resulting in a purple solution.
  • Read the absorbance on a microplate reader at a wavelength of ~570 nm, with a reference wavelength of ~630 nm.

5. Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.
  • Calculate the percentage of cell viability for each concentration relative to the untreated control:
  • % Viability = (Absorbance_Treated / Absorbance_Untreated) * 100
  • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
  • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.[7]

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed [label="Seed Cells in\n96-Well Plate"]; Incubate1 [label="Incubate 24h\n(Cell Attachment)"]; Treat [label="Treat Cells with\nCompound P-T & Controls"]; Incubate2 [label="Incubate 24-72h\n(Exposure)"]; AddMTT [label="Add MTT Reagent"]; Incubate3 [label="Incubate 3-4h\n(Formazan Formation)"]; Solubilize [label="Add Solubilization\nBuffer (e.g., DMSO)"]; Read [label="Read Absorbance\n(~570 nm)"]; Analyze [label="Analyze Data\n(Calculate IC50)"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Seed; Seed -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> AddMTT; AddMTT -> Incubate3; Incubate3 -> Solubilize; Solubilize -> Read; Read -> Analyze; Analyze -> End; }

Caption: Experimental workflow for the MTT cytotoxicity assay.

Pillar 3: Data Presentation and Authoritative Grounding

Clear and objective data presentation is crucial for comparing results. The IC₅₀ value is the key metric derived from these assays.[7]

Comparative Cytotoxicity Data (Hypothetical)

The following table summarizes hypothetical IC₅₀ values for Compound P-T against various human cancer cell lines after 48 hours of treatment, as determined by the three discussed assays. Doxorubicin, a standard chemotherapeutic agent, is used as a positive control.

Cell Line Assay Type Compound P-T (IC₅₀ in µM) Doxorubicin (IC₅₀ in µM)
MCF-7 (Breast Cancer)MTT12.5 ± 1.30.8 ± 0.1
LDH Release25.1 ± 2.51.5 ± 0.2
A549 (Lung Cancer)MTT18.2 ± 2.11.1 ± 0.1
LDH Release38.9 ± 4.02.3 ± 0.3
HepG2 (Liver Cancer)MTT9.8 ± 1.10.6 ± 0.08
LDH Release21.5 ± 2.21.2 ± 0.15

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Data:

  • The MTT assay consistently yields lower IC₅₀ values than the LDH assay. This is a common and logical finding. It suggests that Compound P-T impairs metabolic activity at concentrations lower than those required to induce outright membrane lysis, hinting at a mechanism that may involve apoptosis or cellular stasis rather than immediate necrosis.

  • The varying IC₅₀ values across different cell lines indicate a degree of selective cytotoxicity, with the HepG2 cell line appearing most sensitive in this hypothetical dataset.

Mechanistic Insights: Potential Signaling Pathway

Based on literature for similar heterocyclic compounds, a plausible mechanism of action for Compound P-T could be the induction of apoptosis through intrinsic pathways.[3][12] This often involves mitochondrial depolarization, a process that would be detected by the MTT assay as a loss of metabolic activity.

CompoundPT Compound P-T Mitochondrion Mitochondrion CompoundPT->Mitochondrion Induces Stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential intrinsic apoptosis pathway induced by Compound P-T.

Conclusion

The evaluation of "2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid" requires a multi-faceted approach to cytotoxicity testing. While the MTT assay serves as an excellent primary screen for assessing effects on cell viability, it should be complemented with assays like LDH release and Annexin V/PI staining to build a comprehensive profile. This tiered approach allows researchers to move from a general assessment of cytotoxicity to a more refined understanding of the compound's mechanism of action, a critical step in the journey of drug discovery and development.[11]

References

  • Title: Synthesis and Anticancer Activities of Some Thiazole Derivatives Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis, anticancer activity and mechanism of action of new thiazole derivatives Source: PubMed URL: [Link]

  • Title: Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) Source: Bentham Science Publishers URL: [Link]

  • Title: Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest Source: International Journal of Pharmaceutical Investigation URL: [Link]

  • Title: Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents Source: Taylor & Francis Online URL: [Link]

  • Title: Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) Source: PubMed URL: [Link]

  • Title: Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking Source: MDPI URL: [Link]

  • Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: PubMed Central URL: [Link]

  • Title: Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery Source: Preprints.org URL: [Link]

  • Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: International Journal of Pharmaceutical Research and Applications (IJPRA) URL: [Link]

  • Title: (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: ResearchGate URL: [Link]

  • Title: Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches Source: ResearchGate URL: [Link]

  • Title: Cytotoxicity Assays | Life Science Applications Source: Bio-Rad URL: [Link]

  • Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: MDPI URL: [Link]

  • Title: Pharmacological activity and mechanism of pyrazines Source: PubMed URL: [Link]

  • Title: Cytotoxicity of Pyrazine-Based Cyclometalated (C^Npz^C)Au(III) Carbene Complexes: Impact of the Nature of the Ancillary Ligand on the Biological Properties Source: PubMed Central URL: [Link]

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Validation

A Comprehensive Guide to Target Validation Studies for 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid: A Case Study on TAK1 Inhibition

This guide provides an in-depth, technical comparison and validation workflow for the novel compound 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid, hereafter referred to as Compound X . Given the presence of pyrazine an...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison and validation workflow for the novel compound 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid, hereafter referred to as Compound X . Given the presence of pyrazine and thiazole moieties, which are common in molecules with anti-inflammatory and anti-cancer properties, we hypothesize that Compound X may exert its effects through the inhibition of a key inflammatory signaling node.[1][2][3][4][5] This guide will focus on validating Transforming Growth Factor-β-Activated Kinase 1 (TAK1) as a primary putative target, owing to its central role in mediating inflammatory responses.[6][7][8][9]

We will objectively compare the hypothetical performance of Compound X with established TAK1 inhibitors and provide detailed experimental protocols to validate this hypothesis. This document is intended for researchers, scientists, and drug development professionals seeking to understand the rigorous process of target validation.

Introduction to the Putative Target: TAK1

TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a critical signaling molecule that integrates signals from various pro-inflammatory stimuli, including cytokines like TNFα and IL-1β, and pathogen-associated molecular patterns via Toll-like receptors (TLRs).[6][7][8] Upon activation, TAK1 phosphorylates downstream kinases, leading to the activation of key transcription factors such as NF-κB and AP-1 (via JNK and p38 MAPKs), which in turn drive the expression of inflammatory mediators.[6][8][10] Dysregulation of the TAK1 signaling pathway is implicated in a multitude of inflammatory diseases and cancers, making it an attractive therapeutic target.[6][9][11][12]

Below is a diagram illustrating the central role of TAK1 in inflammatory signaling pathways.

TAK1_Signaling_Pathway TNFa TNFα TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R TLR_Ligands TLR Ligands TLR TLR TLR_Ligands->TLR TAK1_complex TAK1/TAB1/2/3 TNFR->TAK1_complex IL1R->TAK1_complex TLR->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex MKKs MKKs TAK1_complex->MKKs NFkB NF-κB IKK_complex->NFkB JNK_p38 JNK/p38 MKKs->JNK_p38 Inflammation Inflammatory Gene Expression NFkB->Inflammation JNK_p38->Inflammation

Caption: TAK1 signaling pathway in inflammation.

Part 1: Biochemical and Biophysical Validation of Target Engagement

The initial step in target validation is to confirm a direct physical interaction between the compound and its putative target protein. Here, we describe two orthogonal approaches: an in vitro kinase assay to measure enzymatic inhibition and a cellular thermal shift assay (CETSA) to confirm target engagement in a more physiologically relevant context.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of Compound X to inhibit the kinase activity of purified TAK1 enzyme.

Experimental Protocol:

  • Reagents and Materials: Recombinant human TAK1/TAB1 complex, ATP, substrate peptide (e.g., myelin basic protein), kinase assay buffer, 96-well plates, plate reader, Compound X, and a known TAK1 inhibitor (e.g., 5Z-7-Oxozeaenol) as a positive control.

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Assay Procedure: a. In a 96-well plate, add the kinase buffer, TAK1/TAB1 enzyme, and varying concentrations of Compound X or control inhibitor. b. Incubate for 15-30 minutes at room temperature to allow for compound binding. c. Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. d. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C. e. Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, Z'-LYTE™, or radioactive filter binding assay).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Data (Hypothetical):

CompoundTAK1 IC50 (nM)
Compound X 50
5Z-7-Oxozeaenol8.5
HS-27625

Note: The IC50 values for known inhibitors are based on literature, while the value for Compound X is hypothetical for the purpose of this guide.[12][13]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells or cell lysates by measuring the thermal stabilization of a target protein upon ligand binding.[14][15][16][17][18]

Experimental Protocol:

  • Cell Culture and Treatment: a. Culture a suitable cell line (e.g., THP-1 monocytes) to a sufficient density. b. Treat the cells with either vehicle (DMSO) or a saturating concentration of Compound X for 1-2 hours.

  • Thermal Challenge: a. Aliquot the treated cell suspensions into PCR tubes. b. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Extraction: a. Lyse the cells by freeze-thaw cycles. b. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Analysis: a. Collect the supernatant containing the soluble proteins. b. Analyze the amount of soluble TAK1 at each temperature by Western blotting or other quantitative protein detection methods like ELISA or mass spectrometry.

  • Data Analysis: Plot the amount of soluble TAK1 as a function of temperature for both vehicle- and Compound X-treated samples. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement and stabilization.

Comparative Data (Hypothetical):

TreatmentTagg (°C)ΔTagg (°C)
Vehicle (DMSO)48-
Compound X (10 µM) 54 +6

Tagg is the aggregation temperature, where 50% of the protein has precipitated.

CETSA_Workflow Cell_Culture Cell Culture Compound_Treatment Compound Treatment (Compound X or Vehicle) Cell_Culture->Compound_Treatment Thermal_Challenge Thermal Challenge (Temperature Gradient) Compound_Treatment->Thermal_Challenge Cell_Lysis Cell Lysis Thermal_Challenge->Cell_Lysis Centrifugation Centrifugation (Separate Soluble/Insoluble) Cell_Lysis->Centrifugation Supernatant_Collection Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant_Collection Protein_Analysis Protein Analysis (Western Blot, MS, etc.) Supernatant_Collection->Protein_Analysis Data_Analysis Data Analysis (Melting Curve Shift) Protein_Analysis->Data_Analysis

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Part 2: Cellular and Functional Assays

After confirming direct target engagement, the next crucial step is to demonstrate that this interaction translates into a functional effect on the TAK1 signaling pathway within a cellular context.

Western Blot Analysis of Downstream Signaling

This assay assesses the ability of Compound X to inhibit the phosphorylation of key downstream effectors of TAK1.

Experimental Protocol:

  • Cell Culture and Treatment: a. Seed cells (e.g., HeLa or RAW 264.7) and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of Compound X for 1-2 hours. c. Stimulate the cells with a known TAK1 activator, such as TNFα (20 ng/mL) or IL-1β (10 ng/mL), for 15-30 minutes.

  • Protein Extraction and Quantification: a. Lyse the cells and extract total protein. b. Determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. b. Probe the membrane with primary antibodies specific for the phosphorylated forms of IKK, JNK, p38, and NF-κB (p65), as well as antibodies for the total forms of these proteins as loading controls. c. Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the levels of phosphorylation in Compound X-treated cells to the stimulated control.

Pro-inflammatory Cytokine Release Assay

This assay measures the functional downstream consequence of TAK1 inhibition, which is the suppression of pro-inflammatory cytokine production.

Experimental Protocol:

  • Cell Culture and Treatment: a. Culture primary immune cells (e.g., human PBMCs or mouse bone marrow-derived macrophages) or a relevant cell line (e.g., THP-1). b. Pre-treat the cells with a dose-response of Compound X for 1-2 hours. c. Stimulate the cells with a TLR ligand (e.g., LPS) for 6-24 hours.

  • Cytokine Measurement: a. Collect the cell culture supernatant. b. Measure the concentration of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β using an ELISA or a multiplex bead-based assay (e.g., Luminex).

  • Data Analysis: Plot the cytokine concentrations against the concentration of Compound X to determine the IC50 for cytokine inhibition.

Part 3: Genetic Approaches for Target Validation

To unequivocally link the observed cellular effects of Compound X to the inhibition of TAK1, genetic methods are the gold standard. CRISPR-Cas9 technology allows for the precise knockout or knockdown of the gene encoding TAK1.[19][][21][22][23]

Experimental Protocol using CRISPR-Cas9:

  • gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the MAP3K7 gene (which encodes TAK1) into a suitable Cas9 expression vector.

  • Cell Line Transfection/Transduction: Introduce the Cas9/gRNA construct into the chosen cell line using transfection or lentiviral transduction.

  • Clonal Selection and Validation: a. Select single-cell clones and expand them. b. Validate the knockout of TAK1 at the protein level by Western blotting.

  • Phenotypic Assays: a. Perform the Western blot analysis of downstream signaling and the cytokine release assays as described above in both the wild-type and TAK1-knockout cell lines. b. Treat both cell lines with Compound X and the inflammatory stimulus.

  • Data Analysis: If Compound X acts on-target, its inhibitory effect on downstream signaling and cytokine release should be significantly diminished or absent in the TAK1-knockout cells compared to the wild-type cells.

CRISPR_Validation_Workflow gRNA_Design gRNA Design for TAK1 Vector_Construction Vector Construction (Cas9 + gRNA) gRNA_Design->Vector_Construction Transfection Transfection/Transduction into Cell Line Vector_Construction->Transfection Clonal_Selection Single Cell Cloning Transfection->Clonal_Selection KO_Validation Validate TAK1 Knockout (Western Blot) Clonal_Selection->KO_Validation WT_vs_KO Wild-Type vs. TAK1-KO Cells KO_Validation->WT_vs_KO Compound_Treatment Treat with Compound X + Stimulus WT_vs_KO->Compound_Treatment Functional_Assay Functional Assays (e.g., Cytokine Release) Compound_Treatment->Functional_Assay Data_Comparison Compare Compound X Effect in WT vs. KO Functional_Assay->Data_Comparison

Caption: CRISPR-Cas9 Target Validation Workflow.

Part 4: Off-Target Profiling

A critical aspect of drug development is to ensure that the compound is selective for its intended target to minimize potential side effects. For kinase inhibitors, this is typically achieved through kinome profiling.

Kinome Profiling

This involves screening the compound against a large panel of kinases to assess its selectivity. Several commercial services offer kinome profiling.[24][25][26][27][28]

Methodology:

  • Compound Submission: Submit Compound X to a kinome profiling service.

  • Screening: The service will typically perform a binding or activity assay for Compound X at one or two concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of kinases.

  • Data Analysis: The results are usually presented as a percentage of inhibition for each kinase. Hits above a certain threshold (e.g., >50% inhibition) are flagged as potential off-targets. Follow-up IC50 determinations should be performed for any significant off-target hits.

Comparative Data (Hypothetical Kinome Scan at 1 µM):

Kinase% Inhibition by Compound X
TAK1 95%
MAP4K220%
ZAK15%
p38α5%
SRC<5%
LYN<5%

This hypothetical data suggests that Compound X is highly selective for TAK1 at 1 µM.

Conclusion

This guide outlines a comprehensive and logical workflow for the target validation of a novel compound, "2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid" (Compound X), with a focus on the putative target, TAK1. By employing a combination of biochemical, biophysical, cellular, and genetic approaches, researchers can build a robust evidence package to confirm on-target activity and selectivity. The systematic application of these methodologies, as detailed in this guide, is essential for de-risking a compound and making informed decisions in the drug discovery and development pipeline. The hypothetical data presented herein illustrates a favorable profile for Compound X as a potent and selective TAK1 inhibitor, warranting further preclinical development.

References

  • Frontiers in Immunology. (2021). TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. [Link]

  • Open Biology. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. [Link]

  • PubMed. (n.d.). TAK1 selective inhibition: state of the art and future opportunities. [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Horizon Discovery. (n.d.). CRISPR-Cas9 screening for target identification. [Link]

  • ResearchGate. (n.d.). TAK1 inflammatory signalling pathways. [Link]

  • Roswell Park Comprehensive Cancer Center. (n.d.). TAK1 Inhibitors as Anti-Cancer Agents. [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]

  • Journal of Biomedicine and Biochemistry. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. [Link]

  • PMC. (2021). TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. [Link]

  • Frontiers in Pharmacology. (n.d.). TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis. [Link]

  • Oncolines B.V. (2024). Kinome Profiling. [Link]

  • Biocompare.com. (2022). Target Validation with CRISPR. [Link]

  • Journal of Biomedicine and Biochemistry. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. [Link]

  • ACS Publications. (2014). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). [Link]

  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • Patsnap Synapse. (2024). What are TAB1 inhibitors and how do they work?. [Link]

  • JCI Insight. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • Wikipedia. (n.d.). Thermal shift assay. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • ResearchGate. (2025). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. [Link]

  • PubMed. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. [Link]

  • PubMed Central. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. [Link]

  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 2-[2-(pyrimidin-2-yl)-1,3-thiazol-4-yl]acetic acid. [Link]

  • MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

  • World Anti Doping Agency. (2019). The Prohibited List. [Link]

  • IntechOpen. (n.d.). Chemical Transformation of Pyrazine Derivatives. [Link]

  • ResearchGate. (2025). Pharmacological activity and mechanism of pyrazines. [Link]

  • PubMed. (n.d.). Synthesis and Preliminary Evaluation of Some Pyrazine Containing Thiazolines and Thiazolidinones as Antimicrobial Agents. [Link]

  • PubMed. (2013). 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists. [Link]

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Comparative

A Researcher's Guide to Comparative Docking Studies of Pyrazine-Thiazole Derivatives

This guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of pyrazine-thiazole derivatives. It is intended for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of pyrazine-thiazole derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the rational design of novel therapeutics. We will delve into the scientific rationale behind methodological choices, present a detailed experimental protocol, and offer insights into the interpretation of results, ensuring a robust and reproducible in-silico workflow.

The fusion of pyrazine and thiazole rings creates a heterocyclic scaffold with significant therapeutic potential, exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.[1][2][3][4] Molecular docking, a powerful computational technique, allows for the prediction of how these molecules might bind to a specific protein target at an atomic level.[5][6][7] By comparing the docking scores and binding modes of a series of derivatives, we can elucidate structure-activity relationships (SAR) that are crucial for lead optimization.[8][9][10]

Foundational Principles: Target and Ligand Selection

The success of any docking study hinges on the careful selection of both the protein target and the ligand series. This section outlines the critical considerations that form the basis of a well-designed computational experiment.

Rationale for Protein Target Selection

The choice of a protein target should be driven by the known or hypothesized mechanism of action of pyrazine-thiazole derivatives. For this guide, we will consider a hypothetical study targeting a specific kinase, a common target class for heterocyclic inhibitors. The selection would be based on literature indicating that this scaffold has shown inhibitory activity against similar enzymes.[1] A specific crystal structure of the target protein, preferably with a co-crystallized ligand, should be obtained from the Protein Data Bank (PDB). The presence of a co-crystallized ligand is vital for validating the docking protocol.[11]

Design of the Pyrazine-Thiazole Derivative Library

A comparative study requires a library of analogous compounds. The goal is to introduce systematic modifications to a core pyrazine-thiazole scaffold to probe how different functional groups influence binding affinity and interactions. This allows for a meaningful structure-activity relationship (SAR) analysis.[12][13] The design should explore variations in substituents at key positions on both the pyrazine and thiazole rings, considering factors like steric bulk, electronic properties, and hydrogen bonding potential.

Experimental Protocol: A Step-by-Step In-Silico Workflow

This section provides a detailed, reproducible protocol for performing a comparative docking study. The causality behind each step is explained to provide a deeper understanding of the process.

Diagram: Molecular Docking Workflow

Molecular Docking Workflow cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (Remove Water/Ligands, Add Hydrogens) protein_prep->grid_gen validation Protocol Validation (Redocking Native Ligand) docking Molecular Docking (Run Simulations) validation->docking Validate Protocol grid_gen->docking results_analysis Results Analysis (Binding Energy, Pose Visualization) docking->results_analysis sar_analysis SAR Analysis (Compare Derivatives) results_analysis->sar_analysis

Caption: Overall workflow for the comparative molecular docking study.

Ligand Preparation

The accuracy of docking results is highly dependent on the initial quality of the ligand structures.

  • 2D to 3D Conversion: Sketch the pyrazine-thiazole derivatives in a 2D chemical drawing tool and convert them to 3D structures.[14]

  • Energy Minimization: Subject each 3D structure to energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, geometrically realistic conformation.

  • File Format Conversion: Save the prepared ligands in a docking-compatible format, such as .pdbqt, which includes information on rotatable bonds and partial charges.[15]

Protein Preparation

Preparing the protein receptor involves "cleaning" the crystal structure to ensure it is suitable for docking.[16][17][18]

  • Retrieve Structure: Download the desired protein structure from the RCSB PDB database.[19]

  • Clean the PDB File: Remove all non-essential molecules, including water, ions, and co-solvents.[17] If the protein has multiple chains, retain only the one containing the active site of interest.

  • Add Hydrogens: Since X-ray crystallography often does not resolve hydrogen atoms, they must be added to the protein structure. This is critical for correctly modeling hydrogen bonds.[20]

  • Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges) to all protein atoms.

  • File Format Conversion: Save the prepared protein in the .pdbqt format.

Docking Protocol Validation

Before docking the derivative library, the protocol's ability to reproduce a known binding pose must be validated.[11]

  • Extract Native Ligand: If a co-crystallized ligand is present, extract it from the original PDB file.

  • Re-dock the Native Ligand: Dock the extracted native ligand back into the prepared protein's active site using the defined protocol.

  • Calculate RMSD: Superimpose the docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD). An RMSD value below 2.0 Å is generally considered a successful validation, indicating the protocol can accurately predict the binding mode.[11][21]

Molecular Docking Simulation
  • Grid Box Definition: Define a 3D grid box that encompasses the entire binding site of the protein.[20] The size and center of this box dictate the search space for the docking algorithm.

  • Run Docking: Execute the docking simulations for each prepared pyrazine-thiazole derivative using software like AutoDock Vina.[5] The software will systematically sample different conformations and orientations of the ligand within the grid box.

  • Scoring: Each generated pose is evaluated by a scoring function, which estimates the binding affinity (typically in kcal/mol). The more negative the score, the stronger the predicted binding affinity.[22][23][24]

Results and Comparative Analysis

The final phase involves interpreting the docking output to extract meaningful insights.

Quantitative Data Summary

Summarize the docking scores for all derivatives in a table for easy comparison. A lower binding energy suggests a more stable protein-ligand complex.[21][22]

Derivative IDSubstituent (R1)Substituent (R2)Binding Affinity (kcal/mol)
PZ-TH-01 -H-CH3-7.5
PZ-TH-02 -Cl-CH3-8.2
PZ-TH-03 -OCH3-CH3-8.0
PZ-TH-04 -H-Ph-8.8
PZ-TH-05 -Cl-Ph-9.5
ReferenceKnown Inhibitor-9.2

Table 1: Hypothetical docking results for a series of pyrazine-thiazole derivatives.

Binding Mode and Interaction Analysis

Beyond the score, a visual inspection of the top-ranked binding poses is essential.[21]

  • Visualization: Use molecular visualization software (e.g., PyMOL, Chimera) to analyze the predicted binding mode of the most potent compounds (e.g., PZ-TH-05).[25]

  • Key Interactions: Identify specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and key amino acid residues in the active site. For example, the chlorine atom in PZ-TH-05 might be forming a halogen bond, contributing to its higher predicted affinity.

Structure-Activity Relationship (SAR) Insights

By correlating the structural modifications with the docking scores, we can derive valuable SAR insights.[8][13]

  • Effect of Substituents: From the hypothetical data in Table 1, we can infer that a chloro-substituent at the R1 position and a phenyl group at the R2 position enhance binding affinity.

  • Rational Drug Design: These insights can guide the next cycle of drug design. For instance, further exploration of different halogen substituents at R1 or substituted phenyl rings at R2 could be prioritized to potentially improve potency further.[12]

Conclusion

This guide has outlined a systematic and scientifically grounded approach to conducting comparative molecular docking studies of pyrazine-thiazole derivatives. By adhering to a validated protocol and performing a thorough analysis of both quantitative scores and qualitative binding interactions, researchers can effectively use in-silico methods to understand structure-activity relationships and accelerate the discovery of novel drug candidates. The key to a successful study lies not just in the execution of the software but in the careful, rationale-driven design of the experiment and the critical interpretation of its results.[26][27]

References

  • Vertex AI Search. (2023). Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial.
  • UCSF DOCK. (2025). Tutorial: Prepping Molecules.
  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • ResearchGate. (2023). Interpretation of Molecular docking results?.
  • ResearchGate. (2022). How to validate the molecular docking results?.
  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?.
  • ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure?.
  • PubMed Central. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery.
  • Quora. (2021). How does one prepare proteins for molecular docking?.
  • BenchChem. (2025). Unveiling Molecular Interactions: A Guide to Cross-Validating Computational Docking with Experimental Results.
  • University of Oxford. (n.d.). Session 4: Introduction to in silico docking.
  • University of Alberta. (n.d.). Molecular Docking Tutorial.
  • ResearchGate. (2025). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties.
  • PubMed Central. (n.d.). Structure-based molecular modeling in SAR analysis and lead optimization.
  • YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial.
  • ResearchGate. (2019). Molecular docking proteins preparation.
  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (n.d.). The Role of Structure-Activity Relationship (SAR) In Drug Discovery.
  • JSciMed Central. (2017). Molecular Docking: A Structure-Based Drug Designing Approach.
  • PubMed Central. (n.d.). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents.
  • ResearchGate. (2024). How to interprete and analyze molecular docking results?.
  • Slideshare. (n.d.). Molecular docking.
  • Semantic Scholar. (2025). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • MDPI. (n.d.). Molecular Docking: Shifting Paradigms in Drug Discovery.
  • Patsnap Synapse. (2025). What is the structure-activity relationship SAR in drug design?.
  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
  • Creative Proteomics. (n.d.). Structure Activity Relationship (SAR) Analysis.
  • Drug Design Org. (2005). Structure Activity Relationships.
  • ResearchGate. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective.
  • PubMed Central. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.

Sources

Validation

Comparative Analysis of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid: Data Unavailable for Direct Comparison to Standard of Care

A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of data regarding the biological activity of the compound 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid. C...

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of data regarding the biological activity of the compound 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid. Consequently, a direct comparison of its performance in assays against current standards of care for any particular indication is not feasible at this time.

While the chemical structure of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid is documented in chemical databases, there is no associated published research detailing its mechanism of action, biological targets, or performance in preclinical or clinical assays. This absence of foundational scientific data prevents the creation of a meaningful and evidence-based comparison guide as requested.

Initial investigations into compounds with similar structural motifs, such as those containing pyrazine and thiazole rings, suggest potential for a range of biological activities, including anti-inflammatory and antimicrobial properties. For instance, the similarly named but structurally distinct compound, {2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid, has been noted for its preliminary antimicrobial and anti-inflammatory effects in some studies. However, it is crucial to emphasize that these findings cannot be extrapolated to 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid without direct experimental evidence.

The Challenge of an Evidence-Based Comparison

A robust comparison guide, as per the core requirements of scientific integrity, necessitates quantitative data from standardized assays. This would typically involve:

  • Target-based assays: To determine the compound's potency and selectivity against a specific biological target (e.g., an enzyme or receptor).

  • Cell-based assays: To evaluate its functional effects in a cellular context, such as inhibition of inflammatory cytokine production.

  • In vivo studies: To assess its efficacy and safety in animal models of disease.

Without this information for 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid, any attempt to compare it to a standard of care would be purely speculative and would not meet the required standards of scientific and editorial integrity.

The Importance of a Defined Standard of Care

Furthermore, a meaningful comparison requires a well-defined "standard of care." For inflammatory diseases, this can range from non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids to highly specific biologics targeting cytokines or other components of the immune system. The choice of a relevant standard of care is entirely dependent on the specific indication for which a new compound is being investigated. As the therapeutic area for 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid is unknown, selecting an appropriate standard of care for comparison is impossible.

Future Directions

Should research on the biological activities of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid be published in the future, a comprehensive comparison guide could be developed. Such a guide would require the publication of data that elucidates its:

  • Pharmacological Target and Mechanism of Action: A clear understanding of how the compound exerts its effects at a molecular level.

  • In Vitro and In Vivo Efficacy: Quantitative data from relevant assays and disease models.

  • Safety and Toxicity Profile: An assessment of any potential adverse effects.

Until such data becomes publicly available, it is not possible to fulfill the request for a comparative guide on "2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid" versus a standard of care in assays. The scientific community awaits further research to uncover the potential of this and other novel chemical entities.

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide: Personal Protective Equipment for 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid

For researchers, scientists, and professionals in drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for handling 2-(2-...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for handling 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid, a compound of interest in contemporary research. In the absence of a specific Safety Data Sheet (SDS), a conservative and rigorous approach to personal protection is not just recommended, but essential. This document is structured to provide a deep, logical framework for risk mitigation, grounded in established safety principles and authoritative sources.

Hazard Analysis: An Inferential Approach

Given the novelty of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid, a formal toxicological profile is not yet established. Therefore, a risk assessment must be inferred from its constituent chemical moieties: a carboxylic acid, a thiazole ring, and a pyrazine ring.

  • Carboxylic Acid Moiety: The presence of the carboxylic acid group suggests that the compound is likely to be a skin and eye irritant, and potentially corrosive in high concentrations or prolonged contact.[1] Inhalation of dusts or aerosols could also cause respiratory tract irritation.

  • Thiazole and Pyrazine Rings: Thiazole and pyrazine are heterocyclic aromatic compounds. While many derivatives are biologically active and utilized in pharmaceuticals, some can be harmful.[2][3] Thiazole itself is listed as harmful if swallowed, a cause of serious eye damage, and an irritant to the respiratory system and skin.[3] Pyrazine is a flammable solid that can cause skin and serious eye irritation, and may cause respiratory irritation.[4][5][6] The nitrogen and sulfur heteroatoms in these rings can also contribute to reactivity and potential toxicity.

Principle of Prudence: In line with best laboratory practices for unknown substances, 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid should be treated as a hazardous compound with the potential for skin, eye, and respiratory irritation, and possible toxicity upon ingestion or absorption.[7][8]

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of PPE is not a static checklist but a dynamic process based on the specific laboratory operation being performed. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for any given task.[9][10]

Core PPE for All Operations

For any work involving 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid, the following minimum PPE is mandatory[11]:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes, and airborne particles. Standard safety glasses are insufficient.
Hand Protection Nitrile or Butyl rubber glovesProvides a barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals.[1] For prolonged handling or in case of a spill, heavier-duty butyl rubber gloves are recommended.[1]
Body Protection Fully-buttoned laboratory coat with tight cuffsProtects skin and personal clothing from contamination.
Footwear Closed-toe shoesProtects feet from spills and falling objects.
Task-Specific PPE Recommendations
OperationRequired PPEJustification
Weighing and Aliquoting (Solid) Core PPE + N95 RespiratorMinimizes inhalation of fine powders. If the material is particularly dusty or if weighing larger quantities, a higher level of respiratory protection, such as a half-mask respirator with P100 filters, should be considered.[4]
Solution Preparation and Transfers Core PPE + Face ShieldA face shield worn over chemical splash goggles provides an additional layer of protection for the entire face from splashes of the dissolved compound.[12]
Running Reactions and Work-up Core PPE + Face Shield + Chemical-resistant apronProtects against larger volume splashes and spills that may occur during these procedures.
Cleaning and Decontamination Core PPE + Face Shield + Chemical-resistant apron + Heavy-duty glovesEnsures maximum protection during the handling of potentially contaminated labware and waste.

PPE Workflow: A Step-by-Step Protocol

Adherence to a strict donning and doffing procedure is critical to prevent cross-contamination and exposure.

Donning Procedure
  • Lab Coat: Put on the lab coat and ensure it is fully buttoned.

  • Respirator (if required): Perform a user seal check to ensure a proper fit.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if the task requires it.

  • Gloves: Don the appropriate gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat.

Doffing Procedure
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

  • Face Shield and Goggles: Remove by handling the head strap, avoiding touching the front surface.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior surface.

  • Respirator (if worn): Remove without touching the front of the mask.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1]

Disposal Plan: Containing the Hazard

All disposable PPE used when handling 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid should be considered contaminated waste.

  • Gloves, disposable lab coats, and other solid waste: Place in a designated, sealed, and clearly labeled hazardous waste container.

  • Reusable PPE (e.g., face shields, goggles): Decontaminate according to standard laboratory procedures before reuse.

Always follow your institution's specific guidelines for hazardous waste disposal.

Visualizing the PPE Selection Process

The following workflow diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection cluster_disposal Post-Operation Start Start: Handling 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid AssessTask Assess the Task: - Weighing - Solution Prep - Reaction - Cleanup Start->AssessTask CorePPE Core PPE: - Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes AssessTask->CorePPE All Tasks WeighingPPE Add: - N95 Respirator CorePPE->WeighingPPE Weighing Solid SolutionPPE Add: - Face Shield CorePPE->SolutionPPE Solution Prep ReactionPPE Add: - Face Shield - Chemical Apron CorePPE->ReactionPPE Reaction/Work-up CleanupPPE Add: - Face Shield - Chemical Apron - Heavy-duty Gloves CorePPE->CleanupPPE Cleanup Doffing Follow Strict Doffing Procedure Disposal Dispose of Contaminated PPE as Hazardous Waste Doffing->Disposal End End Disposal->End

Caption: PPE Selection Workflow for Handling 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid.

Conclusion: A Culture of Safety

The principles outlined in this guide are designed to foster a culture of safety and proactive risk management when working with novel compounds like 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid. By understanding the inferred hazards and implementing a multi-layered PPE strategy, researchers can protect themselves and their colleagues, ensuring the integrity and safety of their vital work. Always consult your institution's Chemical Hygiene Plan and safety officers for specific guidance.

References

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  • Synerzine. (2021, October 6). SAFETY DATA SHEET Pyrazine, 2,6-dimethyl- (Natural). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment for Laboratories. Environmental Health and Safety. Retrieved from [Link]

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